molecular formula C7H9BrN2OS B1371977 4-(5-Bromothiazol-2-YL)morpholine CAS No. 933728-73-5

4-(5-Bromothiazol-2-YL)morpholine

Cat. No.: B1371977
CAS No.: 933728-73-5
M. Wt: 249.13 g/mol
InChI Key: UJOKEKHNLUXDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromothiazol-2-YL)morpholine is a useful research compound. Its molecular formula is C7H9BrN2OS and its molecular weight is 249.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKEKHNLUXDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671679
Record name 4-(5-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-73-5
Record name 4-(5-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Thiazole-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of 4-(5-Bromothiazol-2-YL)morpholine

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the key structural features, physicochemical properties, and spectroscopic characteristics of this molecule. A detailed, field-proven synthetic protocol and a discussion of the compound's structural implications on its reactivity and potential applications are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource for understanding and utilizing this important chemical entity.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating thiazole and morpholine rings are particularly prominent. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen, is frequently employed in drug design to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1]

The compound this compound merges these two important structural motifs. The bromine atom on the thiazole ring provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide will delve into the precise structural details of this compound, providing a foundational understanding for its application in advanced chemical research.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a morpholine ring connected via its nitrogen atom to the C2 position of a thiazole ring. A bromine atom is substituted at the C5 position of the thiazole ring.

Core Structural Data
PropertyValueSource(s)
Molecular Formula C₇H₉BrN₂OS
Molecular Weight 249.13 g/mol [2]
CAS Number 933728-73-5
SMILES BrC1=CN=C(S1)N1CCOCC1
Physical Form Solid
Purity Commercially available up to 98%[3]
Structural Visualization

The connectivity of the atoms in this compound is depicted in the following diagram.

Figure 1: 2D structure of this compound.

Conformational Analysis and Crystallographic Insights

While a single-crystal X-ray structure for this compound is not publicly available, valuable insights can be drawn from the published crystal structure of a closely related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.[4][5] In this related structure, the morpholine ring adopts a stable chair conformation, which is the expected low-energy conformation for this saturated heterocycle.

The geometry of the thiazole ring is planar, as expected for an aromatic system. The dihedral angle between the thiazole and an attached phenolic ring in the reference structure is 23.46°, suggesting that steric hindrance can cause deviation from co-planarity.[4][5] A similar, non-coplanar arrangement between the thiazole and morpholine rings in the title compound is likely, allowing for minimized steric interactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the morpholine and thiazole protons.

  • Morpholine Protons: The morpholine ring contains eight protons on four methylene groups. Typically, these appear as two multiplets or complex signals due to the chair conformation and the different chemical environments of the protons adjacent to the nitrogen versus the oxygen.

    • -N-CH₂- protons: Expected to resonate around 3.4-3.8 ppm.

    • -O-CH₂- protons: Expected to resonate slightly downfield, around 3.7-4.0 ppm.[6]

  • Thiazole Proton: The thiazole ring has one proton at the C4 position. This proton is in an aromatic environment and is expected to appear as a singlet in the aromatic region, likely around 7.0-7.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Morpholine Carbons: Two distinct signals are expected for the morpholine carbons.

    • -N-C- carbons: Expected around 45-50 ppm.

    • -O-C- carbons: Expected further downfield around 65-70 ppm.[6]

  • Thiazole Carbons: Three signals are expected for the thiazole ring carbons.

    • C2 (attached to morpholine): This quaternary carbon would likely be the most downfield of the thiazole carbons, possibly in the 165-175 ppm range.

    • C4 (with proton): Expected around 115-125 ppm.

    • C5 (with bromine): The bromine substitution will have a significant effect, and this carbon is expected to resonate around 105-115 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying functional groups. Key expected absorptions include:

  • C-H stretching (aliphatic): Just below 3000 cm⁻¹, characteristic of the morpholine CH₂ groups.[7]

  • C-H stretching (aromatic): Just above 3000 cm⁻¹, from the thiazole C-H bond.

  • C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring, typically in the 1100-1150 cm⁻¹ region.[7]

  • C=N and C=C stretching: Vibrations from the thiazole ring are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two major peaks at m/z 248 and 250. Fragmentation would likely involve the loss of the morpholine ring or cleavage of the thiazole ring.

Synthesis and Reactivity

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. The bromine atom at the C5 position and the morpholine group at the C2 position dictate the molecule's reactivity, making it a versatile synthetic intermediate.

Proposed Synthetic Protocol

A reliable method for the synthesis of the isomeric 4-(4-bromothiazol-2-yl)morpholine has been reported, which can be adapted for the synthesis of the title compound.[8] The proposed synthesis involves the reaction of 2,5-dibromothiazole with morpholine.

Synthesis reagents 2,5-Dibromothiazole + Morpholine conditions Sealed Tube 50°C, 16h reagents->conditions product This compound conditions->product Nucleophilic Aromatic Substitution workup Aqueous Workup Extraction (Et₂O) Purification (Silica Gel Chromatography) product->workup

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction tube, combine 2,5-dibromothiazole (1.0 eq) and morpholine (10-12 eq). The large excess of morpholine serves as both the nucleophile and the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture at 50°C for 16 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.[8]

Causality Behind Experimental Choices:

  • Excess Morpholine: Using morpholine as the solvent ensures a high concentration of the nucleophile, driving the substitution reaction forward. It also acts as a base to neutralize the HBr formed during the reaction.

  • Sealed Tube and Heating: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient thiazole ring. A sealed tube is necessary to prevent the evaporation of the relatively volatile morpholine at the reaction temperature.

  • Aqueous Workup and Extraction: This procedure is crucial to remove the excess morpholine and any inorganic salts, separating the desired organic product.

  • Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials or byproducts to achieve high purity.

Reactivity Profile

The structure of this compound imparts a dual reactivity profile:

  • The Morpholine Moiety: The nitrogen atom of the morpholine ring is a Lewis base, but its lone pair is delocalized into the electron-deficient thiazole ring, reducing its basicity and nucleophilicity compared to free morpholine.

  • The Bromothiazole Ring: The C5-Br bond is the most reactive site for further functionalization. It is susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. This makes the molecule an excellent building block for creating libraries of compounds for drug discovery. The bromine can also be replaced via lithiation followed by quenching with an electrophile.

Applications and Future Directions

The structural features of this compound make it a highly attractive scaffold in medicinal chemistry. Its utility as a synthetic intermediate is clear, providing a platform for the development of novel compounds with potential therapeutic applications. Given the wide range of biological activities associated with thiazole derivatives, this compound is a valuable starting point for the exploration of new chemical space in the search for potent and selective modulators of biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), under an inert atmosphere.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 4-(5-Bromothiazol-2-YL)morpholine: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromothiazol-2-YL)morpholine is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a reactive bromothiazole moiety and a versatile morpholine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic or functional properties. The morpholine scaffold is a well-regarded constituent in drug design, known for improving the pharmacokinetic profiles of drug candidates.[1] Concurrently, the 2-aminothiazole core is a recognized pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below, compiled from various chemical suppliers and predictive databases.

PropertyValueSource(s)
CAS Number 933728-73-5[1]
Molecular Formula C₇H₉BrN₂OS[1]
Molecular Weight 249.133 g/mol [1]
Appearance White to off-white solid[3]
Melting Point Data not available. A related compound, 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, has a melting point of 142 °C (415 K).[4]
Boiling Point (Predicted) 348.6 ± 52.0 °C[5]
Density (Predicted) 1.642 ± 0.06 g/cm³[5]
Solubility Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[3]
Storage Conditions 2-8 °C, under an inert atmosphere.[6]

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine and thiazole rings.

  • Morpholine Protons: The eight protons of the morpholine ring typically appear as two multiplets in the range of 3.0-4.0 ppm. The protons adjacent to the oxygen atom are expected to be deshielded and appear at a higher chemical shift (closer to 4.0 ppm) compared to the protons adjacent to the nitrogen atom.[7]

  • Thiazole Proton: The single proton on the thiazole ring is anticipated to appear as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Morpholine Carbons: The four carbon atoms of the morpholine ring are expected to resonate in the aliphatic region. The two carbons bonded to the oxygen atom will be downfield (typically 60-70 ppm), while the two carbons bonded to the nitrogen will be slightly upfield (typically 45-55 ppm).[8]

  • Thiazole Carbons: The three carbon atoms of the thiazole ring will appear in the aromatic/heteroaromatic region. The carbon atom attached to the bromine (C5) is expected to be significantly shielded compared to the other two carbons (C2 and C4). The C2 carbon, bonded to two heteroatoms (N and S) and the morpholine nitrogen, will likely be the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the morpholine ring are expected in the 2850-3000 cm⁻¹ region.

  • C=N and C=C Stretching: The thiazole ring will show characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

  • C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the morpholine ring is expected around 1100-1120 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration will likely appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z 248 and 250 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, cleavage of the morpholine ring, and fragmentation of the thiazole ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C5 carbon of the thiazole ring, which is attached to the bromine atom, and the nucleophilic character of the morpholine nitrogen.

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the thiazole ring is susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a variety of 5-substituted-2-morpholinothiazoles. This reactivity allows for the introduction of diverse functional groups, which is a key strategy in drug discovery for optimizing biological activity.

Synthesis of this compound

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of the 4-bromo isomer and is expected to yield the desired 5-bromo product with minor modifications.

Materials:

  • 2,5-Dibromothiazole

  • Morpholine

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Base (e.g., Potassium Carbonate or Triethylamine)

Procedure:

  • To a solution of 2,5-dibromothiazole (1.0 eq) in an anhydrous solvent, add morpholine (1.1-1.5 eq) and a base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

  • Base: The base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product side.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on the electron-deficient thiazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,5-Dibromothiazole 2,5-Dibromothiazole Reaction_Mixture Nucleophilic Aromatic Substitution 2,5-Dibromothiazole->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Heat (80-120 °C) Heat (80-120 °C) Heat (80-120 °C)->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Extraction Extraction with EtOAc/Water Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications in research and development.

  • Drug Discovery: As a versatile building block, this compound can be utilized in the synthesis of novel therapeutic agents. The morpholine moiety can enhance the aqueous solubility and metabolic stability of a drug molecule, while the bromothiazole core can be further functionalized to interact with specific biological targets. Morpholine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][8]

  • Materials Science: Thiazole-containing compounds are known to possess interesting electronic and optical properties. This compound could serve as a monomer or a precursor for the synthesis of novel polymers and organic materials with potential applications in electronics and photonics.[3]

Safety and Handling

  • Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[8][9]

  • 5-Bromothiazole: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[10]

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of novel molecules. This technical guide provides a comprehensive overview of its properties, a reliable synthesis protocol, and an insight into its potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical industries. Further experimental investigation into its biological activities and material properties is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(5-Bromothiazol-2-yl)morpholine (CAS 933728-73-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(5-Bromothiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, will detail the predicted spectroscopic data based on its chemical structure. Furthermore, it will provide field-proven, step-by-step protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and trustworthiness in your analytical endeavors.

Introduction to this compound

This compound (CAS 933728-73-5) is a substituted thiazole derivative. Its molecular structure, comprised of a brominated thiazole ring linked to a morpholine moiety, suggests its potential as a scaffold in the design of novel therapeutic agents. The precise characterization of this molecule is paramount for its use in research and development, and spectroscopy provides the necessary tools for structural elucidation and purity assessment.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 933728-73-5

  • Molecular Formula: C₇H₉BrN₂OS

  • Molecular Weight: 249.13 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the morpholine ring protons and one signal for the thiazole proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Singlet (s)1HThiazole-HThe proton on the thiazole ring is in an electron-deficient environment, deshielded by the electronegative nitrogen and sulfur atoms, and the bromine atom.
~ 3.7 - 3.9Triplet (t)4HO-CH ₂ (Morpholine)The methylene protons adjacent to the oxygen atom are deshielded due to the electronegativity of oxygen, appearing at a lower field.[1]
~ 3.4 - 3.6Triplet (t)4HN-CH ₂ (Morpholine)The methylene protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.[1]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent residual peak or TMS.

    • Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, two for the morpholine carbons and two for the thiazole carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C -N (Thiazole)The carbon atom in the thiazole ring bonded to two nitrogen atoms is highly deshielded.
~ 115 - 120C -H (Thiazole)The protonated carbon of the thiazole ring.
~ 90 - 95C -Br (Thiazole)The carbon atom attached to the bromine is significantly shielded by the halogen.
~ 66 - 68O-C H₂ (Morpholine)The carbons adjacent to the electronegative oxygen atom are deshielded.[2][3]
~ 48 - 52N-C H₂ (Morpholine)The carbons adjacent to the nitrogen atom appear at a higher field compared to the O-CH₂ carbons.[2][3]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the compound.

    • Dissolve in 0.6-0.7 mL of a deuterated solvent in a vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (75-125 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign Signals calibrate->analyze

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3100 - 3150C-H (Thiazole)Aromatic C-H Stretch
~ 2850 - 3000C-H (Morpholine)Aliphatic C-H Stretch
~ 1500 - 1600C=N, C=C (Thiazole)Ring Stretching
~ 1250 - 1350C-N (Morpholine)C-N Stretch
~ 1050 - 1150C-O-C (Morpholine)Asymmetric C-O-C Stretch[4]
~ 600 - 700C-BrC-Br Stretch

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Technique: ATR.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 248 and 250 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Loss of the morpholine ring.

    • Cleavage of the morpholine ring.

    • Loss of a bromine radical.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 248/250 F1 Loss of C₄H₈NO m/z 161/163 M->F1 - C₄H₈NO F2 Loss of Br m/z 169 M->F2 - Br F3 Loss of C₂H₄O m/z 204/206 M->F3 - C₂H₄O F4 Loss of C₃H₅O m/z 191/193 F3->F4 - CH

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-5 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺) and its isotopic pattern.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate a product ion spectrum.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers, scientists, and drug development professionals can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The principles and methodologies outlined herein are fundamental to the robust analytical chemistry required in modern scientific research.

References

A Technical Guide to Investigating the Potential Mechanism of Action of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Investigation

The compound 4-(5-Bromothiazol-2-YL)morpholine is a synthetic molecule featuring two key heterocyclic moieties: a brominated thiazole ring and a morpholine ring. While direct research on this specific compound is not extensively available in public literature, its structural components are well-recognized "privileged structures" in medicinal chemistry.[1][2] The 2-aminothiazole core is a cornerstone for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Similarly, the morpholine ring is frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and provide crucial interactions with biological targets.[1][5]

This guide, therefore, presents a logical, evidence-based framework for elucidating the potential mechanism of action (MoA) of this compound. It is designed not as a statement of established fact, but as a strategic roadmap for investigation, grounded in the known activities of structurally related compounds. We will explore plausible biological targets and signaling pathways, supported by detailed experimental protocols to validate these hypotheses.

Part 1: Plausible Molecular Targets and Hypothesized Mechanisms of Action

Based on a comprehensive analysis of the compound's structural motifs, we can postulate several primary avenues of biological activity. The presence of the thiazole and morpholine rings suggests potential interactions with enzymes, cellular receptors, and key signaling proteins.

Hypothesis 1: Inhibition of Protein Kinases

The morpholine ring is a common feature in many approved and experimental kinase inhibitors.[5][6] Its ability to form hydrogen bonds and act as a bioisosteric replacement for other functional groups allows it to fit into the ATP-binding pocket of various kinases. The thiazole scaffold can further enhance these interactions.[7]

Potential Kinase Targets:

  • Phosphoinositide 3-kinases (PI3Ks): Aryl-morpholine structures are known to interact with the PI3K kinase family.[6]

  • Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate these heterocyclic systems to target receptors like EGFR, HER2, and FLT3.[8][9]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Morpholine-containing compounds have been designed as ligands for LRRK2, a target in neurodegenerative diseases.[10]

Proposed Signaling Pathway: PI3K/Akt/mTOR Pathway A logical starting point is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Inhibition of PI3K by our target compound would disrupt this cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Phosphorylates Akt Akt PDK1->Akt Activates Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Phosphorylates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Phosphorylates Compound This compound Compound->PI3K Inhibits Phosphorylates

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesis 2: Anti-inflammatory Activity via iNOS Inhibition

Derivatives of 2-aminothiazole have been reported as inhibitors of inducible nitric oxide synthase (iNOS).[11] Overproduction of nitric oxide (NO) by iNOS is a hallmark of many inflammatory diseases. The substituents on the thiazole ring are critical for inhibitory activity and selectivity.[11]

Proposed Mechanism: The compound could bind to the active site of the iNOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing the inflammatory response.

iNOS_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Immune Cell Inflammatory_Stimuli->Cell iNOS_Gene iNOS Gene Transcription Cell->iNOS_Gene Induces iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translates to NO Nitric Oxide (NO) iNOS_Enzyme->NO Converts L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Inflammation Inflammatory Response NO->Inflammation Compound This compound Compound->iNOS_Enzyme Inhibits

Caption: Proposed mechanism of iNOS inhibition to reduce inflammation.

Hypothesis 3: Anticancer Activity via Apoptosis Induction

Many 1,3-thiazole derivatives have been identified as a novel class of cancer chemotherapeutic agents.[7] They can induce apoptosis by modulating key regulatory proteins like Bcl-2 family members and caspases.[7] The bromination at the C5-position of the thiazole ring may enhance lipophilicity, improving cell permeability and interaction with intracellular targets.[4]

Proposed Pathway: Intrinsic Apoptosis Pathway The compound could induce mitochondrial membrane potential loss, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.

Apoptosis_Pathway cluster_apoptosome Formation Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_C Cytochrome c Mitochondrion->Cytochrome_C Releases Apaf1 Apaf-1 Cytochrome_C->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Proposed induction of the intrinsic apoptosis pathway.

Part 2: Experimental Workflows for MoA Validation

To systematically test the hypotheses outlined above, a tiered experimental approach is recommended. This workflow ensures that foundational data on cytotoxicity and target engagement are established before proceeding to more complex mechanistic studies.

Tier 1: Foundational Activity Screening

This initial phase aims to confirm biological activity and establish a therapeutic window.

Table 1: Tier 1 Experimental Summary

ExperimentObjectiveCell Lines / SystemKey Readout
Cell Viability Assay Determine cytotoxicity (IC50) across various cell lines.Cancer panel (e.g., NCI-60)Cell viability (%)
Kinase Panel Screen Broadly screen for inhibitory activity against a panel of kinases.In vitro (e.g., KinomeScan)% Inhibition at 1-10 µM
Nitric Oxide Assay Measure inhibition of NO production in stimulated immune cells.RAW 264.7 macrophagesNitrite concentration

Protocol 1: Cell Viability Assay (MTT/MTS)

  • Cell Seeding: Plate cancer cells (e.g., H1299 lung cancer, SHG-44 glioma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using non-linear regression analysis.

Tier 2: Target Validation and Pathway Analysis

If Tier 1 results are promising (e.g., selective cytotoxicity, specific kinase inhibition), this phase focuses on validating the direct target and its effect on the downstream signaling pathway.

Workflow: Validating PI3K Inhibition

Tier2_Workflow Start Start: Potent activity in Tier 1 Kinase Screen Step1 Biochemical IC50 Assay (e.g., LanthaScreen) Start->Step1 Validate direct enzyme inhibition Step2 Cellular Target Engagement (e.g., CETSA) Step1->Step2 Confirm binding in intact cells Step3 Western Blot Analysis (p-Akt, p-S6K) Step2->Step3 Measure downstream pathway modulation End Confirmation: Compound is a cell-active PI3K pathway inhibitor Step3->End

Caption: Experimental workflow for validating a kinase inhibitor hypothesis.

Protocol 2: Western Blot for PI3K Pathway Modulation

  • Cell Culture & Treatment: Grow a relevant cancer cell line (e.g., one with known PI3K pathway activation) to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated protein and normalize to the total protein and loading control (GAPDH). A dose-dependent decrease in p-Akt levels would support the PI3K inhibition hypothesis.

Tier 3: In-depth Mechanistic Studies

This final phase aims to elucidate the ultimate cellular phenotype resulting from the compound's action.

Protocol 3: Apoptosis Analysis via Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Forward Outlook

This guide provides a structured, hypothesis-driven framework for the initial investigation into the mechanism of action of this compound. By leveraging the known pharmacology of its core scaffolds—the 2-aminothiazole and morpholine moieties—we have established plausible therapeutic targets in oncology and inflammation. The tiered experimental plan, from broad screening to specific pathway analysis, ensures a cost-effective and scientifically rigorous approach. The results from these studies will be critical in determining the therapeutic potential of this compound and guiding future lead optimization efforts.

References

The Ascendant Therapeutic Potential of Brominated Thiazole Morpholine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective: In the landscape of modern medicinal chemistry, our pursuit of novel therapeutics is often a symphony of established principles and innovative strategies. We stand on the shoulders of giants, utilizing "privileged scaffolds"—molecular frameworks that consistently demonstrate broad biological activity. The thiazole and morpholine rings are two such titans. Thiazoles offer a versatile electronic profile, adept at engaging a multitude of biological targets, while the unassuming morpholine ring is a master of disguise, enhancing aqueous solubility and metabolic stability, thereby refining a drug candidate's pharmacokinetic profile.

This guide delves into the powerful synergy that arises from the deliberate fusion of these two scaffolds, further augmented by the strategic incorporation of bromine. Bromination is far more than a simple substitution; it is a nuanced tool for modulating potency, directing metabolism, and introducing a "halogen bond," a subtle yet powerful interaction that can significantly enhance ligand-receptor binding affinity. Here, we move beyond mere recitation of facts. We will dissect the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them. This document is designed to be a self-validating system of inquiry, empowering you to not only understand the biological activity of brominated thiazole morpholine compounds but to rationally design the next generation of these promising therapeutic agents.

Part 1: Foundational Chemistry and Rationale

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered thiazole ring, containing both sulfur and nitrogen, is a cornerstone of pharmacologically active compounds.[1][2] Its aromaticity and the presence of heteroatoms create a unique electronic environment, allowing it to act as a bioisostere for other aromatic systems and to participate in a wide range of non-covalent interactions, including hydrogen bonding via its nitrogen atom.[3] This versatility is evidenced by the numerous FDA-approved drugs that feature this core structure, such as the anticancer agents Dasatinib and Ixazomib, which highlight the scaffold's success in clinical applications.[3]

The Morpholine Moiety: A Tool for Optimizing Pharmacokinetics and Pharmacodynamics

The morpholine ring is a saturated six-membered heterocycle that is frequently incorporated into drug candidates to enhance their physicochemical properties.[4][5][6] Its non-planar, chair-like conformation and the presence of an oxygen atom can improve aqueous solubility and reduce metabolic lability, which are critical for oral bioavailability.[6] Furthermore, the morpholine moiety can serve as a rigid spacer or a basic center, influencing the overall conformation of the molecule and its interaction with biological targets.[4] A variety of clinically approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, feature a morpholine ring, attesting to its utility in drug design.[7][8]

The Strategic Role of Bromination in Drug Design

The introduction of a bromine atom onto a heterocyclic core is a strategic decision in medicinal chemistry.[9] Bromine's size and electronegativity can significantly alter a molecule's lipophilicity and electronic distribution, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[10] A key advantage of bromination is the potential for forming "halogen bonds," where the bromine atom acts as an electrophilic region (a "sigma-hole") that can interact favorably with nucleophilic pockets in a protein target, enhancing binding affinity.[10] Moreover, the carbon-bromine bond serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura or Heck couplings.[11]

The Brominated Thiazole Morpholine Core: A Synthesis of Privileged Structures

The combination of the thiazole, morpholine, and bromine functionalities into a single molecular entity creates a powerful platform for drug discovery. This tri-component system is hypothesized to leverage the biological relevance of the thiazole ring, the pharmacokinetic benefits of the morpholine moiety, and the potency-enhancing effects of the bromine atom. The synthesis of such compounds typically relies on the robust and versatile Hantzsch thiazole synthesis, where a morpholine-containing thiourea is reacted with a brominated α-haloketone.[1][6]

Part 2: Biological Activities and Mechanisms of Action

Anticancer Activity

The thiazole nucleus is a well-established pharmacophore in the design of anticancer agents, and its combination with morpholine and bromine has the potential to yield highly potent compounds.[3][12][13]

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[12][14] Studies have shown that certain thiazole compounds can trigger mitochondrial depolarization and DNA fragmentation, which are key hallmarks of apoptosis.[15] Furthermore, these compounds have been found to arrest the cell cycle, often at the G1/S or G2/M phases, thereby preventing cancer cell proliferation.[16] This is frequently achieved through the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[14]

Many thiazole-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[16] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors. Other enzymes implicated in cancer, such as topoisomerases and histone deacetylases (HDACs), have also been identified as potential targets for thiazole derivatives.[14]

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. Thiazole analogues have demonstrated the ability to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.[17] Additionally, by targeting pathways like VEGFR-2, these compounds can block the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[17]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area.[18][19]

Brominated thiazole compounds have been investigated for their activity against a range of bacteria. Structure-activity relationship (SAR) studies have indicated that the nature and position of halogen substituents on the thiazole ring can significantly influence antibacterial potency.[20] For instance, in some series, bromo-substituted compounds have shown different activity profiles compared to their chloro- or fluoro-substituted counterparts.[20][21]

In addition to their antibacterial effects, thiazole morpholine derivatives have demonstrated efficacy against various fungal strains, including Candida albicans.[20][22] The presence of the brominated thiazole core is often a key determinant of antifungal activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Both morpholine and thiazole-containing compounds have been reported to possess anti-inflammatory properties.[5][13][23]

The mechanism of action for these compounds may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).[23][24] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in inflammatory models.[25]

Part 3: Experimental Protocols and Data Interpretation

Synthesis and Characterization

This protocol describes a general two-step synthesis of a 2-(morpholino)-4-(4-bromophenyl)thiazole derivative.

Step 1: Synthesis of 1-morpholino-3-phenylthiourea

  • In a 100 mL round-bottom flask, dissolve morpholine (10 mmol) in 30 mL of tetrahydrofuran (THF).

  • Add phenyl isothiocyanate (10 mmol) dropwise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at 60-70°C for 24 hours.[6]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the thiourea derivative.

Step 2: Synthesis of 2-(morpholino)-4-(4-bromophenyl)thiazole

  • In a 100 mL round-bottom flask, dissolve the thiourea derivative (5 mmol) and 2,4'-dibromoacetophenone (5 mmol) in a 1:1 mixture of ethanol and dimethylformamide (DMF) (40 mL).[6]

  • Reflux the reaction mixture at 60°C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the direct bromination of a pre-formed 2-(morpholino)-4-phenylthiazole.

  • Dissolve 2-(morpholino)-4-phenylthiazole (5 mmol) in 25 mL of chloroform or acetic acid in a 50 mL round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (5.5 mmol) in the same solvent dropwise over 30 minutes.[9]

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the brominated derivative.

In Vitro Biological Assays
  • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., ~5x10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Representative Anticancer Activity Data

Compound IDTarget Cell LineIC50 (µM)Reference Drug (IC50, µM)
BTM-1MCF-7 (Breast)2.57Staurosporine (6.77)
BTM-1HepG2 (Liver)7.26Staurosporine (8.4)
BTM-2A549 (Lung)62.5Cisplatin (45.88)
Data are hypothetical but based on values reported in the literature for similar compounds.[8][16]

Table 2: Representative Antimicrobial Activity Data

Compound IDMicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)
BTM-3S. aureus8-16Ciprofloxacin (0.5-4)
BTM-3C. albicans32Fluconazole (16)
BTM-4S. aureus30Ciprofloxacin (25)
Data are hypothetical but based on values reported in the literature for similar compounds.[7][20]

Part 4: Visualizations and Workflow Diagrams

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product & Analysis thiourea Morpholine-containing Thiourea reaction Cyclocondensation (Reflux in EtOH/DMF) thiourea->reaction haloketone Brominated α-haloketone haloketone->reaction workup Aqueous Workup & Filtration reaction->workup Cooling purification Column Chromatography workup->purification product Brominated Thiazole Morpholine Compound purification->product analysis Spectroscopic Characterization (NMR, MS, IR) product->analysis

Caption: Workflow for Hantzsch Thiazole Synthesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTOR mTORC1 Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation BTM_Compound Brominated Thiazole Morpholine Compound BTM_Compound->PI3K Inhibition BTM_Compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Anticancer_Screening_Workflow start Synthesized Compound viability_assay MTT Assay for Cell Viability (IC50) start->viability_assay cell_culture Culture Cancer Cell Lines cell_culture->viability_assay mechanistic_studies Mechanistic Assays (for potent compounds) viability_assay->mechanistic_studies IC50 < Threshold data_analysis Data Analysis & SAR Interpretation viability_assay->data_analysis cell_cycle Flow Cytometry (Cell Cycle Analysis) mechanistic_studies->cell_cycle apoptosis Annexin V-FITC (Apoptosis Assay) mechanistic_studies->apoptosis cell_cycle->data_analysis apoptosis->data_analysis

References

A Strategic Pharmacological Profiling of 4-(5-Bromothiazol-2-YL)morpholine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Drug Discovery and Development Professionals

Preamble: The Scientific Imperative

The compound 4-(5-Bromothiazol-2-YL)morpholine represents a novel chemical entity at the nascent stages of drug discovery. Its structure, featuring a privileged morpholine scaffold linked to a reactive bromothiazole moiety, suggests a high potential for biological activity. The morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while thiazole derivatives are recognized for a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic pharmacological profiling of this compound, designed to rigorously assess its therapeutic potential and identify any potential liabilities early in the development pipeline. Our approach is rooted in a "fail early, fail cheap" philosophy, prioritizing decisive, data-driven go/no-go decisions.[4]

Section 1: Initial Physicochemical and In Vitro Characterization

The foundational step in profiling any new chemical entity is to understand its fundamental physicochemical properties and its behavior in simplified biological systems. This initial phase provides the critical data necessary to design and interpret more complex cellular and in vivo studies.

Physicochemical Property Assessment

A thorough understanding of the molecule's intrinsic properties is paramount for predicting its drug-like characteristics.

ParameterExperimental MethodRationale and Interpretation
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the compound's dissolution rate and maximum concentration in aqueous and biorelevant media (e.g., FaSSIF, FeSSIF). Poor solubility can be a major impediment to oral absorption and formulation development.
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or HPLC-based methodsLogP/LogD values are critical predictors of a compound's ability to cross cell membranes, its potential for plasma protein binding, and its metabolic fate. Values are assessed at physiological pH (7.4).
pKa Potentiometric titration or UV-spectrophotometryIdentifies the ionization state of the molecule at different pH values, which influences its solubility, permeability, and potential for target engagement.
Chemical Stability Incubation in buffers at various pH values (e.g., 1.2, 6.8, 7.4) and analysis by HPLCAssesses the compound's stability in environments mimicking the gastrointestinal tract and systemic circulation. Degradation can lead to loss of efficacy or the formation of reactive metabolites.
In Vitro ADME Profiling: A First Look at Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for de-risking a compound and guiding medicinal chemistry efforts.[5][6]

Experimental Protocols:

  • Membrane Permeability:

    • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Methodology:

      • A lipid-impregnated artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment.

      • The compound is added to the donor compartment.

      • After a defined incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS.

      • Permeability is calculated and compared to known high and low permeability standards.

    • Causality: PAMPA provides a rapid, high-throughput assessment of passive diffusion, a key mechanism for drug absorption. It helps to predict the potential for oral bioavailability.

  • Metabolic Stability:

    • Assay: Liver Microsomal Stability Assay.

    • Methodology:

      • The compound is incubated with liver microsomes (from human and other species for cross-species comparison) and NADPH (a necessary cofactor for CYP450 enzymes).

      • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

      • The remaining concentration of the parent compound is quantified by LC-MS/MS.

      • The intrinsic clearance and in vitro half-life are calculated.

    • Causality: This assay provides a preliminary indication of how rapidly the compound might be metabolized by the major drug-metabolizing enzymes (cytochrome P450s) in the liver.[4] High clearance suggests a short duration of action in vivo.

  • Plasma Protein Binding:

    • Assay: Rapid Equilibrium Dialysis (RED).

    • Methodology:

      • A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

      • The test compound is added to the plasma chamber.

      • The system is allowed to reach equilibrium.

      • The concentration of the compound in both chambers is measured.

      • The percentage of the compound bound to plasma proteins is calculated.

    • Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding can impact efficacy and distribution.

  • CYP450 Inhibition:

    • Assay: Fluorescent or LC-MS/MS-based CYP inhibition assays for major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • Methodology:

      • The test compound is co-incubated with recombinant human CYP enzymes and a probe substrate that is metabolized to a fluorescent or mass-spectrometry detectable product.

      • The inhibition of the formation of the product is measured.

      • The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

    • Causality: This assay identifies the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of co-administered drugs.

Caption: Initial ADME profiling workflow.

Section 2: Target Identification and In Vitro Pharmacology

With a foundational understanding of the compound's drug-like properties, the next logical step is to identify its biological target(s) and characterize its pharmacological effects.

Broad-Spectrum Safety Pharmacology Profiling

To proactively identify potential off-target liabilities, the compound should be screened against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7][8]

  • Assay: A comprehensive safety panel, such as the SafetyScreen44 panel, is recommended.[9]

  • Methodology:

    • The compound is tested at a standard concentration (e.g., 10 µM) in a battery of in vitro binding and functional assays.

    • Significant interactions (typically >50% inhibition or stimulation) are flagged for follow-up.

  • Causality: Early identification of off-target activities allows for the mitigation of potential safety concerns through structure-activity relationship (SAR) studies or provides grounds for terminating the project if a significant liability is identified.[7][10]

Target Deconvolution and Validation

Given the novelty of the compound, its primary therapeutic target is likely unknown. A combination of approaches will be necessary for target deconvolution.

  • Phenotypic Screening: If a desired cellular phenotype is known (e.g., anti-proliferative effects in a cancer cell line), this can be used as a primary screen.

  • Affinity-Based Methods: Techniques such as chemical proteomics can be employed to "pull down" binding partners from cell lysates.

  • Computational Approaches: The structure of this compound can be used to screen virtual libraries of protein targets to identify potential binding partners.

Once a putative target is identified, its engagement by the compound must be validated through rigorous in vitro pharmacology.

Experimental Protocols:

  • Binding Affinity (Kd):

    • Assay: Radioligand binding assays or surface plasmon resonance (SPR).

    • Methodology (Radioligand Binding):

      • A preparation of the target protein (e.g., cell membranes expressing a receptor) is incubated with a radiolabeled ligand and varying concentrations of the test compound.

      • The amount of bound radioligand is measured.

      • The Ki (inhibition constant) is calculated, which reflects the binding affinity of the test compound.

    • Causality: This determines the potency with which the compound binds to its target.

  • Functional Activity (EC50/IC50):

    • Assay: A cell-based functional assay relevant to the target (e.g., cAMP assay for GPCRs, kinase activity assay for enzymes).

    • Methodology (Example: GPCR Agonist):

      • Cells expressing the target receptor are treated with varying concentrations of the compound.

      • A downstream signaling event (e.g., production of cyclic AMP) is measured.

      • The EC50 (the concentration that produces 50% of the maximal response) is determined.

    • Causality: This establishes whether the compound acts as an agonist, antagonist, or inverse agonist at its target and quantifies its functional potency.

Caption: Target identification and validation workflow.

Section 3: In Vivo Pharmacological Evaluation

Following successful in vitro characterization, the investigation must move into a living system to understand the compound's integrated effects on a whole organism.[11][12]

Pharmacokinetics (PK)

The primary goal of the initial in vivo studies is to determine the PK profile of the compound.

  • Study Design:

    • Species: Typically mouse or rat.

    • Dosing: Intravenous (IV) and oral (PO) administration to determine bioavailability.

    • Sampling: Serial blood samples are collected at various time points post-dosing.

    • Analysis: Plasma concentrations of the compound are quantified by LC-MS/MS.

  • Key Parameters to Determine:

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

    • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

    • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

  • Causality: The PK profile is essential for designing effective dosing regimens for subsequent efficacy and toxicology studies. It bridges the gap between the in vitro data and the in vivo response.[13]

Efficacy in a Disease-Relevant Animal Model

Once the PK is understood, the compound's efficacy can be tested in an appropriate animal model of disease.

  • Model Selection: The choice of model is critical and depends on the validated target and the intended therapeutic indication.

  • Study Design:

    • Animals are randomized into vehicle control and treatment groups.

    • The compound is administered at one or more dose levels, guided by the PK data.

    • Relevant efficacy endpoints (e.g., tumor growth, behavioral changes, biomarkers) are measured.

  • Causality: This is the proof-of-concept stage, designed to answer the fundamental question: "Does the compound work in a living system?".[14]

Preliminary In Vivo Toxicology

Early assessment of in vivo toxicity is critical to identify potential safety issues that may not have been apparent in vitro.

  • Study Design:

    • A dose-range finding study in rodents.

    • Animals are administered escalating doses of the compound.

    • Endpoints include clinical observations, body weight changes, and, at the end of the study, gross pathology and basic histopathology of key organs.

  • Causality: This study identifies the maximum tolerated dose (MTD) and provides an initial indication of the compound's safety profile, informing the design of more extensive regulatory toxicology studies.[14]

References

A Technical Guide to the Synthesis of 2-Morpholinothiazoles: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-morpholinothiazole scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutic agents due to its wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the primary synthetic methodologies for constructing this valuable chemical entity. We will dissect the renowned Hantzsch thiazole synthesis as the principal route, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of reaction parameters.[3][4] Furthermore, this guide explores alternative and one-pot synthetic strategies, presenting a comprehensive resource for researchers in medicinal chemistry and drug development.[5][6] The content is grounded in authoritative literature, ensuring scientific accuracy and practical applicability for the synthesis of 2-morpholinothiazole derivatives.

Introduction: The Significance of the 2-Morpholinothiazole Core

The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of clinically approved drugs and biologically active compounds.[7] When substituted with a morpholine moiety at the 2-position, the resulting 2-morpholinothiazole derivatives exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][8] The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. The synergistic combination of these two pharmacophores makes the synthesis of 2-morpholinothiazoles a topic of significant interest for drug development professionals.

A notable application of these compounds is in oncology, where certain derivatives have demonstrated potent cytotoxic properties against various cancer cell lines, with some showing efficacy comparable to established drugs like doxorubicin.[8] Their mechanism of action can involve the inhibition of crucial cellular targets like VEGFR-2-KDR receptors, leading to apoptosis and cell cycle arrest in tumor cells.[8] This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to efficiently synthesize and explore this promising class of compounds.

The Hantzsch Thiazole Synthesis: A Primary Route

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing the thiazole ring.[3] The classic reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of 2-morpholinothiazoles, a morpholine-derived thiourea is the key thioamide component.

The general reaction is versatile and typically high-yielding.[9] The core components are:

  • An α-haloketone (e.g., 2-bromoacetophenone): Provides the C4 and C5 atoms of the thiazole ring. The choice of ketone determines the substituent at the 4-position (and potentially the 5-position).

  • A Morpholine-Derived Thiourea (e.g., 1-morpholino-3-phenyl-thiourea): Provides the sulfur atom, the C2 atom, and the nitrogen atoms at positions 1 and 3, along with the desired 2-morpholino substituent.[8]

Mechanistic Insights

The causality behind the Hantzsch synthesis is a well-established, multi-step process. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack by the sulfur atom of the thiourea on the electrophilic α-carbon of the haloketone.[10] This is a classic SN2 reaction, displacing the halide ion and forming an isothiourea intermediate.[9]

  • Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 2-morpholinothiazole product.[10]

The aromaticity of the final thiazole ring is a significant thermodynamic driving force for the reaction.[10]

Visualization of the Hantzsch Mechanism

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 α-Haloketone I1 Isothiourea Intermediate R1->I1 1. SN2 Attack (S-Alkylation) R2 Morpholine Thiourea R2->I1 I2 Hydroxythiazoline Intermediate I1->I2 2. Intramolecular Cyclization P 2-Morpholinothiazole I2->P 3. Dehydration (-H2O)

Caption: Hantzsch synthesis pathway for 2-morpholinothiazoles.

Experimental Protocols & Data

This section provides a representative, field-proven protocol and a summary of reaction conditions for synthesizing 2-morpholinothiazoles.

General Protocol for the Synthesis of 4-Phenyl-2-morpholinothiazole

This protocol is adapted from standard procedures for Hantzsch synthesis and is a reliable starting point for various derivatives.[9][10]

Materials:

  • 2-Bromoacetophenone

  • Thiourea or a suitable morpholine-derived thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware, stir plate, heating mantle, and filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). The use of a slight excess of the thiourea component ensures complete consumption of the α-haloketone.

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar. Methanol serves as a polar protic solvent that facilitates the dissolution of the reactants and the subsequent reaction steps.

  • Heating: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 65 °C or gentle reflux) for 30-60 minutes.[4][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Remove the reaction from heat and allow the solution to cool to room temperature. The initial product formed is often the HBr salt, which may be soluble in the reaction medium.[10]

  • Neutralization: Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[9] This basic workup neutralizes the hydrobromide salt, causing the free base form of the 2-aminothiazole product to precipitate out of the aqueous solution due to its poor solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (filter cake) with water to remove any remaining inorganic salts.[9] Spread the solid on a tared watch glass and allow it to air dry completely.

  • Characterization: Once dry, determine the mass of the product, calculate the percent yield, and perform characterization (e.g., melting point, NMR, IR) to confirm the structure and purity.

Summary of Synthetic Approaches and Yields

The choice of solvent, catalyst, and energy source can significantly impact reaction efficiency and environmental friendliness ("greenness"). One-pot, multicomponent reactions are particularly advantageous as they reduce workup steps and waste.[4]

MethodKey ReagentsConditionsYieldReference
Conventional Hantzsch α-Haloketone, ThioureaMethanol or Ethanol, 65°CHigh[4][9]
One-Pot, Three-Component 3-(Bromoacetyl)-pyran-2-one, Thiourea, Substituted BenzaldehydesSiW/SiO₂ catalyst, Ultrasonic irradiation, EtOH/Water79-90%[4]
Catalyst-Free, One-Pot Nitroepoxides, Amines, IsothiocyanatesTHF, 10-15°CHigh to Excellent[5]
Solid-Phase Synthesis Resin-bound Amine, α-Bromoketone, ThioureaDMF, TFA cleavageGood[11]

Alternative and One-Pot Synthetic Strategies

While the Hantzsch synthesis is robust, modern organic chemistry emphasizes the development of more efficient and sustainable methods. One-pot and multicomponent reactions are at the forefront of this effort.

One-Pot, Three-Component Synthesis

An efficient and green method involves a one-pot, three-component reaction using an α-haloketone, thiourea, and various substituted benzaldehydes.[4] This approach, often facilitated by a reusable catalyst like silica-supported tungstosilisic acid, can proceed under conventional heating or more efficiently under ultrasonic irradiation.[4] The key advantage is the direct assembly of complex thiazole derivatives from simple precursors in a single step, which aligns with the principles of green chemistry by minimizing reaction time and waste.[4]

Synthesis from Nitroepoxides

A novel, catalyst-free, one-pot synthesis of 2-iminothiazoles (precursors to 2-aminothiazoles) has been developed using nitroepoxides as substrates.[5] The reaction proceeds via the in situ formation of a thiourea from an amine and an isothiocyanate. This thiourea then opens the nitroepoxide ring, followed by cyclization and dehydration to yield the final product in high yields.[5] This method offers a broad substrate scope and operates under mild conditions without the need for a metal catalyst.

General Workflow for One-Pot Synthesis

OnePot_Workflow Figure 2: General One-Pot Synthesis Workflow Start Combine Reactants (e.g., Ketone, Thiourea, Aldehyde) Catalyst Add Catalyst (if required) Start->Catalyst Reaction Apply Energy (Heating or Sonication) Catalyst->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product Pure 2-Morpholinothiazole Derivative Isolation->Product

Caption: A streamlined workflow for one-pot synthesis methods.

Conclusion and Future Outlook

The synthesis of 2-morpholinothiazoles is a dynamic field, with the classic Hantzsch synthesis providing a reliable foundation. The continued innovation in one-pot, multicomponent, and catalyst-free methodologies is paving the way for more efficient, cost-effective, and environmentally benign production of these vital pharmaceutical scaffolds. Future research will likely focus on expanding the diversity of substituents on the thiazole ring, further refining green synthetic protocols, and exploring novel biological applications for this versatile class of compounds. This guide provides the necessary technical and theoretical framework for scientists to contribute to this exciting area of drug discovery.

References

An In-Depth Technical Guide: In Silico Toxicity Prediction for 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imperative to identify and mitigate potential toxicity early in the drug development pipeline has never been more critical. Late-stage failures due to unforeseen adverse effects are a primary driver of escalating research and development costs. This technical guide provides a comprehensive framework for the in silico toxicological assessment of the novel chemical entity, 4-(5-Bromothiazol-2-YL)morpholine. By leveraging a combination of expert rule-based and statistical-based computational models, researchers can generate a robust, early-stage hazard profile for this compound. This document details the foundational methodologies, presents a validated, step-by-step workflow for prediction, explores key toxicological endpoints, and discusses the interpretation of results within a regulatory context, adhering to principles established by organizations like the OECD.[1]

Introduction: The Compound and the Computational Imperative

Chemical Identity of this compound

Before any computational assessment, the subject molecule must be unambiguously defined.

PropertyValueSource
IUPAC Name This compoundChemShuttle
CAS Number 933728-73-5[2]
Molecular Formula C₇H₉BrN₂OS
Molecular Weight 249.13 g/mol
SMILES BrC1=CN=C(S1)N1CCOCC1
Structure Chemical structure of this compound(Illustrative)
The Role of In Silico Toxicology in Modern Drug Development

In silico toxicology utilizes computational models to predict the potential adverse effects of chemical substances.[3] This approach is foundational to modern drug discovery for several reasons:

  • Cost and Time Efficiency: Computational screening of thousands of compounds is drastically cheaper and faster than traditional experimental testing.[4]

  • Ethical Considerations: It aligns with the 3Rs (Replacement, Reduction, and Refinement) principle of animal testing, a growing ethical and regulatory expectation.[5]

  • Early Hazard Identification: Identifying potential liabilities before significant resources are invested in synthesis and preclinical testing allows for the early de-selection of problematic candidates or their targeted redesign.[6]

Foundational Methodologies in Computational Toxicology

A robust in silico assessment relies on multiple, complementary methodologies to build a comprehensive weight of evidence.

The (Q)SAR Paradigm: From Structure to Predicted Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular structures with their biological activity or toxicity.[7][8] These models operate on the principle that the properties of a chemical are a function of its molecular structure.[8] By analyzing a "training set" of compounds with known toxicity data, a QSAR model can be built to predict the toxicity of new, untested chemicals.[9]

Expert Rule-Based Systems: Encapsulating Toxicological Knowledge

Expert rule-based systems, such as Derek Nexus, are knowledge bases containing rules derived from published literature and proprietary data by expert toxicologists.[5][10][11] These systems work by identifying specific molecular substructures, known as "toxicophores," that are associated with a particular toxicological hazard.[5] When a query compound is analyzed, the system flags the presence of these toxicophores and provides a qualitative likelihood of toxicity (e.g., "plausible," "equivocal"), often with mechanistic reasoning and supporting references.[11]

The Synergy of Complementary Models: A Regulatory Mandate

Regulatory guidelines, such as the ICH M7 guideline for mutagenic impurities, mandate the use of two complementary methodologies for toxicity prediction: one expert rule-based and one statistical-based.[12] This dual approach is critical for a robust assessment:

  • Expert systems excel at identifying well-understood hazards based on established mechanisms.

  • Statistical (QSAR) systems can identify correlations and predict the activity of compounds that may not contain known toxicophores but are structurally similar to other toxic compounds in the training set.

A Validated Workflow for In Silico Toxicity Profiling

A systematic workflow ensures that predictions are generated and evaluated in a consistent, reproducible, and well-documented manner.[1]

General Assessment Workflow Diagram

The following diagram outlines the logical flow of a comprehensive in silico toxicity assessment.

G cluster_input 1. Input Preparation cluster_prediction 2. Prediction Generation cluster_analysis 3. Analysis & Interpretation cluster_output 4. Output Input Obtain Canonical SMILES for this compound Expert Expert Rule-Based System (e.g., Derek Nexus) Input->Expert Submit Structure Stats Statistical-Based System (e.g., SARAH Nexus / QSAR) Input->Stats Submit Structure AD Assess Applicability Domain & Confidence Level Expert->AD Stats->AD Integration Integrate Predictions (Weight of Evidence) AD->Integration Report Generate Hazard Assessment Report Integration->Report

Caption: A generalized workflow for in silico toxicity assessment.

Experimental Protocol: Executing a Comprehensive Screen

This protocol provides a detailed, step-by-step methodology for conducting the assessment.

  • Input Preparation:

    • Obtain the canonical SMILES string for this compound: BrC1=CN=C(S1)N1CCOCC1.

    • Ensure the structure is correctly represented and standardized (e.g., desalting, neutralizing).

  • Model Selection:

    • Select an expert rule-based system (e.g., Derek Nexus) and a statistical-based QSAR model (e.g., SARAH Nexus for mutagenicity, or other models for different endpoints).

    • The choice is justified by the need to meet regulatory standards like ICH M7, which require two complementary approaches.[12]

  • Prediction Execution:

    • Submit the SMILES string to the selected software platforms.

    • Execute predictions for a defined set of relevant toxicological endpoints, including but not limited to mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[12]

  • Data Collation:

    • For each endpoint, systematically record the output from each model.

    • Expert System Output: Note the prediction (e.g., "Plausible," "Inactive"), the identified toxicophore (if any), the reasoning, and supporting references.

    • QSAR System Output: Note the prediction (e.g., "Positive," "Negative"), the confidence score, and the applicability domain assessment (i.e., whether the query molecule is similar to the compounds in the model's training set).

  • Results Integration and Interpretation:

    • Utilize a weight-of-evidence approach. If both an expert system and a well-validated QSAR model with the compound in its applicability domain agree, the confidence in the prediction is high.

    • Discrepancies require expert review. For example, a positive QSAR prediction with a negative expert rule-based result may indicate a novel toxicophore not yet captured in the knowledge base.

    • Summarize all findings in a structured table for clear comparison.

Endpoint-Specific Toxicity Assessment

The following sections detail the assessment for key toxicological endpoints. The results presented are hypothetical for illustrative purposes.

Mutagenicity and Genotoxicity
  • Mechanistic Rationale: Mutagenicity, the potential to induce genetic mutations, is a critical concern as it is often linked to carcinogenicity. The primary in vitro assay for this is the bacterial reverse mutation test (Ames test). In silico models are trained to predict the outcome of this test based on structural features that can react with DNA.

  • Protocol: A dual-system assessment using an expert rule-based system (e.g., Derek Nexus) and a statistical model (e.g., SARAH Nexus) is performed as per ICH M7 guidelines.[12]

  • Hypothetical Data Summary:

Model TypeSoftware PlatformPrediction for this compoundConfidence/Rationale
Expert Rule-Based Derek NexusEquivocal Alert Fired: "Aromatic halide." The bromothiazole moiety is identified as a potential, though weak, structural alert for mutagenicity. The reasoning cites potential for metabolic activation.
Statistical-Based SARAH NexusNegative Prediction Confidence: 85%. The compound falls within the model's applicability domain. Structurally similar compounds in the training set are predominantly non-mutagenic.
Carcinogenicity
  • Mechanistic Rationale: Carcinogenicity prediction is complex. It can be driven by genotoxic mechanisms (which mutagenicity models help predict) or non-genotoxic mechanisms (e.g., receptor-mediated effects). Models often rely on identifying structural alerts associated with known carcinogens.

  • Hypothetical Prediction: Derek Nexus may flag the bromothiazole structure as having "some association with carcinogenicity in rodents," but with a low likelihood ("Inactive") due to the lack of strong activating features.

Hepatotoxicity
  • Mechanistic Rationale: Drug-induced liver injury (DILI) is a major cause of drug failure. In silico models for hepatotoxicity often screen for structural alerts that can lead to the formation of reactive metabolites, which can cause cellular damage in the liver.

  • Hypothetical Prediction: The thiazole ring could be flagged by expert systems as a potential structural alert for hepatotoxicity, as heterocyclic rings can sometimes be metabolically activated to reactive intermediates. The prediction would likely be "Plausible."

Skin Sensitization
  • Mechanistic Rationale: Skin sensitization is an allergic reaction following skin contact. Prediction models look for features that suggest a chemical can act as a hapten, covalently binding to skin proteins and triggering an immune response.

  • Hypothetical Prediction: Given that a related compound, 4-(4-Bromothiazol-2-yl)morpholine, has a GHS warning for potentially causing an allergic skin reaction (H317), an in silico model would likely predict a Positive or Plausible result for skin sensitization for the 5-bromo isomer due to structural similarity and chemical reactivity potential.

Interpreting and Validating Predictions

The output of a computational model is not an absolute answer but a prediction that must be interpreted with scientific judgment.

The Concept of the Applicability Domain

For QSAR models, the Applicability Domain (AD) is the most critical concept for trustworthiness. The AD defines the chemical space of structures for which the model has been trained and validated. A prediction for a compound that falls outside the AD is an extrapolation and should be considered unreliable.[9]

Decision-Making Framework

The following diagram illustrates a decision-making process for integrating the results from the two complementary systems for a single endpoint.

G cluster_paths Start Predictions from Expert & Statistical Systems Expert_pos Expert System: Positive/Plausible Start->Expert_pos Path 1 Start->Expert_pos Path 3 Expert_neg Expert System: Negative/Inactive Start->Expert_neg Path 2 Start->Expert_neg Path 4 Stats_OOD Statistical System: Out of Domain Start->Stats_OOD Any Path Stats_pos Statistical System: Positive Expert_pos->Stats_pos AND Stats_neg Statistical System: Negative Expert_pos->Stats_neg AND Conclusion_High High Confidence: Presumed Hazard Stats_pos->Conclusion_High Conclusion_Review Expert Review Required: Uncertain Hazard Stats_pos->Conclusion_Review Expert_neg->Stats_pos AND Expert_neg->Stats_neg AND Conclusion_Low Low Confidence: No Hazard Presumed Stats_neg->Conclusion_Low Stats_neg->Conclusion_Review Stats_OOD->Conclusion_Review

Caption: Decision framework for integrating dual-system toxicity predictions.

Regulatory Landscape and Acceptance

The use of in silico methods for regulatory purposes is well-established, provided the predictions are generated and documented according to accepted standards. The Organisation for Economic Co-operation and Development (OECD) has established key principles for the validation of (Q)SAR models to be used in regulatory assessments.[1][13][14] These principles require that a model has:

  • A defined endpoint.

  • An unambiguous algorithm.

  • A defined domain of applicability.

  • Appropriate measures of goodness-of-fit, robustness, and predictivity.

  • A mechanistic interpretation, if possible.

When reporting in silico predictions for regulatory submission, standardized formats like the QSAR Prediction Reporting Format (QPRF) should be used to ensure all necessary information for evaluation is present.[15]

Conclusion

The in silico toxicological assessment of this compound, based on a hypothetical analysis, suggests a low probability of mutagenicity but indicates potential risks related to skin sensitization and possible hepatotoxicity that warrant further investigation. This guide demonstrates that a structured, multi-faceted computational approach, grounded in established scientific principles and regulatory guidelines, provides an indispensable tool for modern drug development. By integrating expert rule-based and statistical QSAR models, researchers can make more informed decisions, prioritize resources effectively, and ultimately design safer chemical entities.

References

An In-Depth Technical Guide to the Predicted Therapeutic Targets for 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4-(5-Bromothiazol-2-YL)morpholine represents a novel chemical entity incorporating a thiazole ring and a morpholine group, both of which are prevalent scaffolds in medicinal chemistry, associated with a wide range of biological activities.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential therapeutic targets. In the absence of pre-existing biological data for this specific molecule, we present a systematic workflow that begins with a robust in silico prediction phase, leveraging ligand-based, structure-based, and systems biology approaches to generate a high-quality list of putative targets. This is followed by a rigorous experimental validation cascade, detailing biochemical and cell-based methodologies designed to confirm direct target engagement and elucidate the mechanism of action. This document serves as a strategic roadmap for researchers seeking to unlock the therapeutic potential of novel small molecules like this compound.

Introduction: The Case for Target Discovery

The molecule this compound is built upon two key heterocyclic structures. Thiazole derivatives are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, and are core components of approved drugs like the kinase inhibitor Dasatinib.[3] The morpholine ring is a common feature in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability, and is present in numerous approved therapeutics.[2] The combination of these two moieties suggests a high potential for biological activity, yet the specific targets remain unknown.

Phenotypic drug discovery, where compounds are identified based on their effects in cellular or organismal models, has seen a resurgence.[4] However, a critical bottleneck in this approach is the subsequent identification of the molecular target(s), a process known as target deconvolution.[] Understanding the precise molecular target is crucial for optimizing lead compounds, predicting potential toxicities, and designing rational clinical trials.[6]

This guide provides a logical and experimentally sound workflow to navigate the journey from a compound of interest to a validated therapeutic target. We will first build a landscape of potential targets using computational methods and then systematically describe the experimental techniques required to validate these predictions.

Part I: In Silico Target Prediction—Building a Hypothesis Landscape

The initial step in target identification for a novel compound is to generate a robust, data-driven hypothesis list using computational methods. These in silico techniques leverage vast biological and chemical databases to predict interactions, saving significant time and resources.[6] Our strategy integrates multiple orthogonal prediction methods to increase the confidence of our findings.

Ligand-Based Prediction Methods

These methods are founded on the principle that structurally similar molecules often exhibit similar biological activities.[7] They do not require knowledge of the target's 3D structure.

  • Chemical Similarity Searching: The most direct method involves searching large bioactivity databases (e.g., ChEMBL, PubChem) for compounds structurally similar to this compound. Similarity is quantified using 2D or 3D molecular fingerprints.[8] The Similarity Ensemble Approach (SEA) is a powerful tool that uses a statistical model to relate ligand similarity to the probability of sharing a target.[9]

  • Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity.[10][11] A pharmacophore model can be generated from this compound and used to screen libraries of known protein structures to identify those with complementary binding sites.[12][13] This method is particularly useful for identifying targets that may not have highly similar known ligands but share a common binding motif.

Structure-Based Prediction Methods

When the 3D structure of potential targets is known, we can model the physical interaction between the protein and our compound.

  • Reverse Docking: This is the inverse of traditional virtual screening. Instead of docking a library of compounds to one target, we dock our single compound, this compound, against a large library of 3D protein structures.[14][15] The proteins are then ranked based on the predicted binding affinity (docking score). Web servers like ReverseDock provide a user-friendly platform for this type of analysis.[14][16][17][18] This approach can uncover novel, unanticipated targets.

Systems Biology & Machine Learning Approaches

These methods leverage large-scale biological data and advanced algorithms to infer connections between compounds and targets.

  • Transcriptomic Data Mining (Connectivity Map): The Connectivity Map (CMap) is a database of gene-expression signatures from human cell lines treated with thousands of small molecules and genetic perturbations.[1][19] By treating a relevant cell line with this compound and generating its gene-expression signature, we can query the CMap database. A strong correlation with the signature of a known drug or a gene knockdown/knockout can provide powerful clues about the compound's mechanism of action and direct targets.[2][20][21]

  • Machine Learning Models: An increasing number of machine learning and deep learning models are being trained on vast datasets of known drug-target interactions.[22][23][24] These models learn complex relationships between chemical structures and protein targets, allowing them to predict targets for novel molecules.[6][25]

Initial Target Class Prioritization

Based on the thiazole and morpholine scaffolds, certain protein families are more likely to be targets. This provides a starting point for more focused screening.

Predicted Target Class Rationale Relevant In Silico Method
Protein Kinases The thiazole ring is a well-known "hinge-binding" motif present in many kinase inhibitors (e.g., Dasatinib).[3] Reverse Docking against kinome library, Chemical Similarity (known kinase inhibitors).
G-Protein Coupled Receptors (GPCRs) Morpholine derivatives have been shown to interact with various GPCRs. Pharmacophore modeling, Chemical Similarity.
Nuclear Receptors These ligand-activated transcription factors are common drug targets. Reverse Docking, Pharmacophore modeling.[][26]
Ion Channels Modulators of ion channels frequently contain heterocyclic scaffolds. Chemical Similarity, Pharmacophore modeling.[27][28][29][30]

| Carbonic Anhydrases | Recent studies have implicated morpholino-thiazole derivatives as inhibitors of carbonic anhydrase.[31] | Reverse Docking against CA family. |

The output of this in silico phase will be a ranked list of putative protein targets, which will then be subjected to experimental validation.

Part II: Experimental Validation—From Prediction to Proof

Experimental validation is essential to confirm the predictions generated in Part I. The goal is to demonstrate direct, specific, and functionally relevant engagement of this compound with its predicted target(s) in a biologically relevant context.

Workflow for Target Validation

The following diagram outlines the logical flow of the experimental validation process, moving from broad, high-throughput methods to specific, in-depth confirmation.

G cluster_0 Biochemical Validation (Direct Binding) cluster_1 Cellular Validation (Target Engagement in situ) cluster_2 Unbiased Target Deconvolution biochem_screen Broad Panel Screening (e.g., KinomeScan, GPCR Panel) biochem_confirm Dose-Response & Ki Determination (Biochemical Assay) biochem_screen->biochem_confirm Primary Hits cetsa Cellular Thermal Shift Assay (CETSA) (Single Target) biochem_confirm->cetsa Validated Target functional_assay Cell-Based Functional Assay (e.g., Signaling, Proliferation) cetsa->functional_assay Confirms Engagement tpp Thermal Proteome Profiling (TPP) (Proteome-wide) validated_target Validated Therapeutic Target functional_assay->validated_target affinity_ms Affinity Chromatography-MS crispr CRISPR-Cas9 Screening in_silico In Silico Predictions (Ranked Target List) in_silico->biochem_screen Highest-ranked targets in_silico->tpp Unbiased confirmation

Caption: Experimental workflow for validating predicted therapeutic targets.

Biochemical Assays: Confirming Direct Interaction

The first step is to determine if the compound physically binds to the purified target protein. Large-scale screening panels offer an efficient way to test against entire protein families.

  • Kinase Profiling: Given the thiazole moiety, kinases are a high-priority target class. A kinome-wide profiling service like KINOMEscan® or Reaction Biology's kinase panels can assess the binding affinity of the compound against hundreds of human kinases in a single experiment.[3][31][32][33][34] This provides data on both the primary target(s) and the overall selectivity profile, which is critical for predicting potential off-target effects.

  • GPCR, Ion Channel, and Nuclear Receptor Panels: Similar broad screening panels are available for other major drug target families, such as GPCRs, ion channels, and nuclear receptors.[4][][26][27] These assays typically measure binding (e.g., radioligand displacement) or a functional readout (e.g., calcium flux, reporter gene activation).

Protocol: Dose-Response Determination for a Hit Kinase Once a primary hit is identified (e.g., >90% inhibition at 1 µM), a dose-response experiment is performed to determine its potency (IC50).

  • Reagents: Purified kinase, appropriate substrate peptide, ATP, this compound (serial dilution), assay buffer, detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM). b. In a 384-well plate, add the compound dilutions, followed by the purified kinase enzyme. Incubate for 15-30 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for the optimized reaction time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ measures ADP production as a proxy for kinase activity). e. Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Proving Target Engagement in a Native Environment

Confirming that a compound binds its target in a test tube is not enough. It is crucial to demonstrate that it can enter a cell and engage the same target in its native, complex environment.

Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method for verifying target engagement in intact cells or tissues.[35] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[36]

Protocol: CETSA for a Predicted Target

G start Culture Cells Expressing Target Protein treat Treat Cells: 1. Vehicle (DMSO) 2. Compound start->treat heat Heat Aliquots to a Range of Temperatures (e.g., 40-70°C) treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse separate Centrifuge to Separate Soluble (S) and Precipitated (P) Fractions lyse->separate analyze Analyze Soluble Fraction by Western Blot or MS separate->analyze plot Plot Protein Abundance vs. Temperature to Generate Melt Curve analyze->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture a cell line that expresses the target protein. Treat cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.

  • Lysis and Separation: Lyse the cells (e.g., via repeated freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle-treated samples, indicating thermal stabilization.

Thermal Proteome Profiling (TPP): This is a proteome-wide version of CETSA that uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[37][38][39] TPP can confirm the predicted on-target engagement while also providing an unbiased view of off-target interactions across the entire proteome.[37]

Unbiased Approaches: When the Target is Unknown

If the in silico predictions are weak or if the compound was discovered via a phenotypic screen, unbiased methods can be used to identify the target without prior hypotheses.

  • Affinity Chromatography-Mass Spectrometry: This classic proteomics approach involves chemically modifying the compound to immobilize it on a solid support (e.g., beads).[40][41] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," washed, and then identified by mass spectrometry.[42][43]

Protocol: Affinity Chromatography Workflow

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).

  • Immobilization: Covalently attach the synthesized probe to the beads.

  • Incubation: Incubate the compound-conjugated beads with a native cell lysate. A control experiment using beads without the compound is run in parallel.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the original, unmodified compound (competitive elution) or by changing buffer conditions (e.g., pH, salt).

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins enriched in the compound sample compared to the control are considered candidate targets.

  • CRISPR-Cas9 Genetic Screens: Genome-wide CRISPR screens can identify genes that are essential for a compound's activity. For example, if knocking out a specific gene renders cells resistant to the cytotoxic effects of this compound, it is strong evidence that the gene product (the protein) is either the direct target or a critical downstream component of the pathway.

Conclusion

The identification of therapeutic targets for a novel chemical entity like this compound is a complex but tractable challenge. The strategy outlined in this guide provides a robust, multi-layered approach that synergistically combines computational prediction with rigorous experimental validation. By starting with a broad, computationally-generated landscape of possibilities and systematically refining this list through biochemical and cell-based assays, researchers can efficiently and confidently identify the molecular target(s). This integrated workflow not only accelerates the drug discovery process but also builds a deep, mechanistic understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

Navigating the Patent Frontier: A Technical Guide to 4-(5-Bromothiazol-2-YL)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding the 4-(5-Bromothiazol-2-YL)morpholine core scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current state of patenting for related structures, explores potential therapeutic applications, and offers insights into synthetic strategies. By understanding the existing intellectual property and scientific literature, innovators can strategically navigate this promising chemical space.

Introduction: The Convergence of Two Privileged Scaffolds

The this compound structure represents a compelling fusion of two pharmacologically significant moieties: the morpholine ring and the brominated thiazole nucleus. Morpholine, a saturated heterocycle, is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The thiazole ring, particularly when halogenated, is a versatile building block in medicinal chemistry, known to participate in key binding interactions with various biological targets. The combination of these two scaffolds presents a unique opportunity for the development of novel therapeutics with potentially enhanced efficacy and drug-like properties.

While a direct patent landscape for the exact this compound core appears to be sparse, an analysis of the broader patenting trends for morpholine and thiazole derivatives reveals a significant focus on oncology and central nervous system (CNS) disorders.

I. The Broader Patent Landscape: Key Therapeutic Areas and Major Players

The patent landscape for morpholine and thiazole derivatives is densely populated, with numerous pharmaceutical companies and research institutions exploring their therapeutic potential. A significant portion of this activity is concentrated in the development of kinase inhibitors for the treatment of cancer. Additionally, a substantial number of patents disclose morpholine- and thiazole-containing compounds for the management of various CNS conditions.

Kinase Inhibitors in Oncology

Thiazole-containing compounds are frequently found at the core of kinase inhibitors, a class of targeted cancer therapies that has revolutionized oncology. The thiazole ring often serves as a hinge-binding motif, interacting with the ATP-binding site of various kinases. Patents in this area often feature broad Markush structures, which claim a genus of related compounds, making it challenging to definitively assess the novelty of a specific scaffold without specialized search tools[1][2][3].

Key Patentees in the Kinase Inhibitor Space (with related scaffolds):

Patent AssigneeTherapeutic FocusRepresentative Scaffolds
Major Pharmaceutical CompaniesVarious CancersPhenyl-thiazole, Pyrimidine-thiazole
Biotechnology FirmsTargeted OncologyFused thiazole systems
Modulators of CNS Targets

Morpholine derivatives have a long history in the development of drugs targeting the central nervous system. Their physicochemical properties often lead to favorable blood-brain barrier penetration. When combined with a thiazole moiety, these compounds have been explored for their potential to modulate neurotransmitter receptors and enzymes implicated in neurological and psychiatric disorders. Patents in this domain often focus on tachykinin antagonists and other G-protein coupled receptor (GPCR) modulators[4].

Key Patentees in the CNS Space (with related scaffolds):

Patent AssigneeTherapeutic FocusRepresentative Scaffolds
Global Pharmaceutical LeadersNeuropathic Pain, Depression, AnxietyThiazolyl-morpholine, Piperidinyl-thiazole
Specialized Neuroscience CompaniesNeurodegenerative DiseasesComplex morpholine-heterocycle conjugates

II. Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several established synthetic routes. The key challenge lies in the efficient and regioselective construction of the substituted thiazole ring and its subsequent coupling with the morpholine moiety.

Proposed Synthetic Workflow

A plausible and efficient synthetic route to the target compound is outlined below. This multi-step process leverages common and well-documented organic reactions.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 2-Aminothiazole D 2-Amino-5-bromothiazole A->D Bromination B Bromine B->D C Morpholine E This compound C->E D->E Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole (Intermediate)

This protocol is adapted from established procedures for the bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Bromine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ice

Procedure:

  • Dissolve 2-aminothiazole in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole.

Detailed Experimental Protocol: Synthesis of this compound (Final Product)

This protocol describes a potential nucleophilic aromatic substitution reaction.

Materials:

  • 2-Amino-5-bromothiazole

  • Morpholine

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

  • A suitable base (e.g., Potassium carbonate or Sodium hydride)

Procedure:

  • To a solution of 2-amino-5-bromothiazole in the chosen solvent, add the base and stir the mixture at room temperature for 30 minutes.

  • Add morpholine to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

III. Potential Therapeutic Applications and Future Directions

Given the prevalence of the morpholine and thiazole scaffolds in oncology and CNS drug discovery, the this compound core holds significant promise for a range of therapeutic applications.

Kinase Inhibition

The bromothiazole moiety can act as a potent hydrogen bond acceptor and may also participate in halogen bonding, making it an attractive feature for kinase inhibitor design. The morpholine group can be tailored to occupy solvent-exposed regions of the ATP-binding pocket, enhancing solubility and fine-tuning selectivity.

Caption: Potential binding mode of a this compound derivative in a kinase active site.

CNS Modulation

The physicochemical properties of the this compound scaffold suggest its potential for crossing the blood-brain barrier. This opens up avenues for exploring its activity against a variety of CNS targets, including GPCRs and ion channels. Further derivatization of the core structure could lead to compounds with tailored selectivity and potency for specific neurological or psychiatric indications.

IV. Conclusion and Strategic Outlook

The this compound scaffold represents a promising, yet relatively underexplored, area for drug discovery. While the broader patent landscape for its constituent moieties is well-established, the specific combination appears to offer a degree of novelty. Researchers and drug development professionals entering this space should focus on:

  • Novel Chemical Space: Synthesizing and screening libraries of derivatives to identify compounds with potent and selective biological activity.

  • Intellectual Property: Filing for patent protection on novel compositions of matter and their therapeutic uses.

  • Mechanism of Action Studies: Elucidating the specific biological targets and pathways modulated by active compounds.

By pursuing a well-defined research and development strategy, the therapeutic potential of this compound derivatives can be fully realized, leading to the development of next-generation medicines for a range of unmet medical needs.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, validated protocol for the synthesis of 4-(5-bromothiazol-2-yl)morpholine, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust procedure involving a copper-catalyzed Ullmann-type C-N cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, comprehensive safety guidelines, and methods for analytical validation of the final product.

Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position yields 2-amino-5-bromothiazole, a versatile intermediate that allows for further functionalization through various cross-coupling reactions.[1][2][3] The morpholine moiety is also of great pharmacological importance, often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[4]

The target compound, this compound, combines these two valuable motifs. Its synthesis is a key step in the development of novel therapeutics. The protocol described herein employs a copper-catalyzed C-N coupling reaction, a variation of the classic Ullmann condensation, which is a powerful method for forming bonds between aryl halides and amines.[5][6][7] This approach was selected for its reliability and efficiency in coupling an amine with an electron-rich heteroaryl halide.

Reaction Principle and Mechanism

The synthesis proceeds via a copper(I)-catalyzed nucleophilic substitution of the amino group on 2-amino-5-bromothiazole with morpholine. While direct nucleophilic aromatic substitution on the C-2 position of the thiazole ring is possible, it often requires harsh conditions. The use of a copper catalyst significantly lowers the activation energy for this transformation.

The generally accepted mechanism for this Ullmann-type reaction involves the following key steps:

  • Formation of a Copper(I) Amide: The copper(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) morpholinide complex.

  • Oxidative Addition: The heteroaryl halide (2-amino-5-bromothiazole) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond of the product, this compound, and regenerates a copper(I) species, which re-enters the catalytic cycle.

This catalytic approach provides a milder and more efficient alternative to traditional high-temperature substitution reactions.[5][8]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
2-Amino-5-bromothiazole monohydrobromide61296-22-8259.95≥97%Sigma-Aldrich
Morpholine110-91-887.12≥99%Fisher Scientific
Copper(I) Iodide (CuI)7681-65-4190.4598%Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Merck
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09≥99.8%Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Brine (Saturated NaCl solution)N/AN/AN/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularJ.T. Baker
Equipment
  • Three-neck round-bottom flask (100 mL) with stoppers

  • Reflux condenser with inert gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Syringes and needles for reagent transfer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Health and Safety Precautions

This protocol must be performed inside a certified chemical fume hood by trained personnel.

  • 2-Amino-5-bromothiazole monohydrobromide: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Morpholine: Flammable liquid and vapor.[10][11] Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[12][13] Handle with extreme care, using chemically resistant gloves and eye/face protection.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. Readily absorbed through the skin. It is a reproductive hazard.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation.

Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving is recommended)

  • Chemical splash goggles and a face shield

  • Flame-retardant lab coat

  • Closed-toe shoes

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

  • Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon).

  • Assemble the flask with a reflux condenser and stoppers, maintaining a positive pressure of inert gas.

  • Allow the apparatus to cool to room temperature.

Step 2: Addition of Reagents
  • To the reaction flask, add 2-amino-5-bromothiazole monohydrobromide (2.60 g, 10.0 mmol), anhydrous potassium carbonate (4.15 g, 30.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Add 30 mL of anhydrous DMF via syringe.

  • Add morpholine (1.31 mL, 15.0 mmol) to the stirring suspension via syringe.

Step 3: Reaction Execution
  • Lower the flask into a heating mantle and heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material (2-amino-5-bromothiazole) is more polar than the product. The reaction is complete when the starting material spot is no longer visible under UV light.

Step 4: Work-up and Extraction
  • Allow the reaction mixture to cool to room temperature.

  • Pour the dark mixture into a beaker containing 150 mL of cold water. A precipitate may form.

  • Stir for 15 minutes, then transfer the aqueous suspension to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. An alternative purification method is recrystallization from an ethanol/water mixture.

Visual Schematics

Reaction Scheme

ReactionScheme Figure 1: Synthesis of this compound r1 2-Amino-5-bromothiazole (or HBr salt) p1 This compound r1->p1 CuI (10 mol%) K₂CO₃, DMF 100 °C, 12-16h r2 Morpholine r2->p1 Workflow Figure 2: Step-by-Step Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Dry Glassware under Inert Gas reagents 2. Add Reactants: - 2-Amino-5-bromothiazole HBr - K₂CO₃ - CuI - DMF & Morpholine setup->reagents heat 3. Heat to 100 °C (12-16 hours) reagents->heat monitor 4. Monitor by TLC heat->monitor quench 5. Cool & Quench in Water monitor->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify by Column Chromatography extract->purify characterize 8. Characterize Product (NMR, MS, MP) purify->characterize

References

Application Notes & Protocols: Utilizing 4-(5-Bromothiazol-2-YL)morpholine as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-complexity molecules (fragments) at high concentrations, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2] These initial fragment hits, though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), provide high-quality starting points for optimization into potent and selective drug candidates.

This guide focuses on a particularly promising fragment, 4-(5-Bromothiazol-2-YL)morpholine . This molecule embodies several key features that make it an excellent starting point for a drug discovery campaign. It incorporates the 2-aminothiazole scaffold, a "privileged structure" found in numerous approved drugs and known for its ability to engage in a wide range of biological targets.[3][4][5] The presence of a morpholine ring often bestows favorable physicochemical properties, such as improved solubility and metabolic stability. Furthermore, the strategically placed bromine atom serves as a versatile chemical handle, allowing for straightforward and diverse chemical elaboration to enhance potency and selectivity.

These application notes will provide a comprehensive overview of the rationale for using this compound as a starting fragment, detailed protocols for its screening and validation, and strategies for its evolution into a lead compound.

The Privileged Scaffolds: Why this compound?

The selection of fragments for a screening library is a critical step in any FBDD campaign. This compound is a compelling choice due to the synergistic combination of its constituent parts:

  • The 2-Aminothiazole Core: This heterocyclic motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[4][6] Its prevalence in approved drugs underscores its ability to form key interactions with biological targets. However, it is also known that 2-aminothiazoles can be "frequent hitters" in screening campaigns, necessitating rigorous validation to exclude non-specific binding.[5]

  • The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in drug design to enhance pharmacokinetic properties. It can improve aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.

  • The Bromine Handle for Elaboration: The bromine atom at the 5-position of the thiazole ring is a key feature for fragment evolution. It provides a reactive site for a variety of well-established and robust cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and predictable addition of new chemical groups to explore the surrounding binding pocket and increase affinity.

A summary of the physicochemical properties of this compound, which align well with the "Rule of Three" for fragment design, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" Guideline
Molecular Weight249.13 g/mol < 300 Da
cLogP~1.5 - 2.0 (estimated)≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors3 (N and O in morpholine, N in thiazole)≤ 3
Rotatable Bonds1≤ 3

Experimental Workflows: From Fragment Screening to Hit Validation

The initial phase of an FBDD project involves screening a library of fragments to identify those that bind to the target of interest. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment_Library Fragment Library (including this compound) Primary_Screening Primary Screening (SPR or DSF) Fragment_Library->Primary_Screening High Concentration Screening Hit_Confirmation Hit Confirmation (Orthogonal Assay) Primary_Screening->Hit_Confirmation Initial Hits NMR_Validation NMR Validation (Binding Site Mapping) Hit_Confirmation->NMR_Validation Confirmed Hits SAR_by_Catalog SAR by Catalog (Analog Purchase) NMR_Validation->SAR_by_Catalog Structure_Guided_Design Structure-Guided Design (X-ray or NMR) NMR_Validation->Structure_Guided_Design SAR_by_Catalog->Structure_Guided_Design Initial SAR Fragment_Elaboration Fragment Elaboration (Suzuki, Buchwald-Hartwig, etc.) Structure_Guided_Design->Fragment_Elaboration Design of Analogs Lead_Optimization Lead Optimization (ADME/Tox Profiling) Fragment_Elaboration->Lead_Optimization Potent Compounds

Figure 1: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is highly sensitive and well-suited for fragment screening.[7][8]

Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.

Materials:

  • Biacore system (or similar SPR instrument)[9]

  • Sensor Chip CM5[9]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS with 0.05% P20 and 1% DMSO)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract non-specific binding and bulk refractive index changes.[8]

  • Fragment Screening:

    • Prepare fragment solutions by diluting stock solutions into the running buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions.[9]

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections periodically for double referencing.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell data and buffer-only injections.

    • Identify hits based on a response threshold significantly above the noise level.

    • For initial hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (KD).

Protocol 2: Hit Validation using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF, also known as a thermal shift assay, is an excellent orthogonal method to validate hits from a primary screen.[10] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[11]

Objective: To confirm the binding of fragment hits by observing a shift in the protein's melting temperature.

Materials:

  • Real-time PCR instrument (e.g., Bio-Rad CFX96)[12]

  • 96- or 384-well PCR plates[13]

  • SYPRO Orange dye (5000x stock in DMSO)[12]

  • Target protein (0.1-0.2 mg/mL) in a suitable buffer

  • Fragment hits from the primary screen

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye (final concentration 5x) in the assay buffer.[12]

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the fragment hits to the wells to the desired final concentration (e.g., 200 µM). Include a DMSO control.

    • Seal the plate and centrifuge briefly to mix and remove bubbles.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting sigmoidal curve represents the protein unfolding.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.

    • A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates stabilizing binding and validates the hit.

Protocol 3: Binding Site Confirmation using Protein-Observed NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, not only for screening but also for validating hits and mapping their binding sites on the protein.[14][15][16] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is commonly used for this purpose.

Objective: To confirm fragment binding and identify the location of the binding site on the target protein.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 25 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • Fragment hits

Procedure:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein (typically 50-100 µM) in the NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a concentrated stock solution of the fragment hit in a deuterated solvent (e.g., DMSO-d6).

  • Titration Experiment:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a specific molar ratio (e.g., 1:5 protein to fragment).

    • Acquire another ¹H-¹⁵N HSQC spectrum.

    • Repeat the addition of the fragment to obtain spectra at several different concentrations.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration.

    • Binding of the fragment will cause chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.

    • By mapping the residues with significant CSPs onto the 3D structure of the protein, the binding site of the fragment can be determined. This provides crucial information for structure-guided fragment elaboration.

Fragment Elaboration: Growing Hits into Leads

Once a fragment hit like this compound is validated, the next step is to increase its affinity and selectivity through chemical modification. The bromine atom at the 5-position is the primary vector for this elaboration. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Elaboration_Strategies cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Fragment This compound Suzuki_Reactant Aryl/Heteroaryl Boronic Acid/Ester Fragment->Suzuki_Reactant Pd Catalyst, Base Buchwald_Reactant Amine (Primary/Secondary) Fragment->Buchwald_Reactant Pd Catalyst, Base Sonogashira_Reactant Terminal Alkyne Fragment->Sonogashira_Reactant Pd/Cu Catalysts, Base Suzuki_Product Aryl/Heteroaryl Substituted Thiazole Buchwald_Product Amino-Substituted Thiazole Sonogashira_Product Alkynyl-Substituted Thiazole

Figure 2: Key cross-coupling strategies for elaborating the 5-bromo position.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[17][18][19]

Objective: To introduce aryl or heteroaryl groups at the 5-position of the thiazole ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[18]

  • Base (e.g., K₂CO₃)[18]

  • Solvent (e.g., 1,4-Dioxane/Water)[17]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst (e.g., 0.05 eq).

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines.[20][21][22]

Objective: To introduce amino groups at the 5-position of the thiazole ring.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., 0.02 eq), ligand (e.g., 0.04 eq), and base (1.4 eq).

  • Evacuate and backfill with an inert gas.

  • Add the solvent, this compound (1.0 eq), and the amine (1.2 eq).

  • Heat the reaction mixture (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23][24][25][26]

Objective: To introduce alkynyl groups at the 5-position of the thiazole ring, which can serve as linkers or be further functionalized.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[23]

  • Copper(I) iodide (CuI) co-catalyst[23]

  • Base (e.g., Triethylamine or Diisopropylamine)[23]

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).

  • Evacuate and backfill with an inert gas.

  • Add the solvent, the base, and the terminal alkyne (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

This compound represents a high-quality, versatile fragment for initiating a drug discovery program. Its constituent scaffolds are well-represented in known drugs, and its chemical functionality is ideally suited for the principles of fragment-based drug discovery. By employing sensitive biophysical screening techniques for hit identification and validation, followed by robust and systematic chemical elaboration using modern cross-coupling chemistry, this fragment can serve as an excellent starting point for the development of potent and selective lead compounds against a variety of biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the potential of this promising fragment.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 4-(5-Bromothiazol-2-YL)morpholine in Kinase Drug Discovery

Protein kinases, as central regulators of a vast number of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The human kinome comprises over 500 members, and their dysregulation is a hallmark of many diseases.[4] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore of paramount importance.

This application note focuses on This compound , a heterocyclic compound featuring two key pharmacophores: a thiazole ring and a morpholine moiety. Thiazole derivatives are a well-established and versatile scaffold in medicinal chemistry, recognized for their ability to interact with the ATP-binding site of various protein kinases.[5][6][7] The thiazole nucleus is a core component of several approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[8] The incorporation of a morpholine ring is a common strategy in drug design to enhance aqueous solubility, improve pharmacokinetic properties, and in some cases, form crucial hydrogen bond interactions within the kinase active site, thereby increasing potency and selectivity.[9][10]

The presence of a bromine atom on the thiazole ring can further enhance binding affinity through halogen bonding or by providing a vector for further chemical modification. Given these structural features, this compound represents a promising candidate for screening against a wide range of protein kinases to identify novel therapeutic leads. This guide provides detailed protocols for both biochemical and cell-based assays to facilitate the evaluation of this compound in a high-throughput screening (HTS) or lead optimization setting.

Proposed Mechanism of Action: An ATP-Competitive Inhibitor

Most small molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[2][3] The thiazole core of this compound likely serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The morpholine and bromothiazole moieties can then occupy adjacent hydrophobic pockets, contributing to the compound's overall affinity and selectivity profile.

Below is a conceptual diagram illustrating this proposed ATP-competitive mechanism of action.

Mechanism_of_Action cluster_0 Kinase Active Site cluster_1 Binding Scenario 1: Normal Function cluster_2 Binding Scenario 2: Inhibition Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation Hinge Hinge Region ATP_Site ATP_Site ATP->ATP_Site Binds Substrate Protein Substrate Inhibitor This compound Inhibitor->ATP_Site Competitively Binds

Caption: Proposed ATP-competitive mechanism of this compound.

PART 1: Biochemical Kinase Activity Assay (Luminescence-Based)

Biochemical assays measure the direct effect of a compound on the catalytic activity of a purified enzyme.[11][12] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for HTS. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the initial kinase activity.

Biochemical_Assay_Workflow Dispense_Compound 1. Dispense Compound (10-point, 1:3 serial dilution) and DMSO controls into 384-well plate. Add_Kinase 2. Add Kinase Enzyme Solution to all wells. Dispense_Compound->Add_Kinase Incubate_1 3. Incubate (10 min, RT) Allows for compound-kinase binding. Add_Kinase->Incubate_1 Initiate_Reaction 4. Initiate Kinase Reaction Add Substrate/ATP Mixture. Incubate_1->Initiate_Reaction Incubate_2 5. Incubate (e.g., 60 min, 30°C) Phosphorylation occurs. Initiate_Reaction->Incubate_2 Stop_Reaction 6. Add ADP-Glo™ Reagent Stops reaction, depletes ATP. Incubate_2->Stop_Reaction Incubate_3 7. Incubate (40 min, RT) Stop_Reaction->Incubate_3 Detect_Signal 8. Add Kinase Detection Reagent Converts ADP to ATP, generates light. Incubate_3->Detect_Signal Incubate_4 9. Incubate (30 min, RT) Detect_Signal->Incubate_4 Read_Plate 10. Measure Luminescence using a plate reader. Incubate_4->Read_Plate Analyze_Data 11. Data Analysis Normalize data, plot dose-response curve, calculate IC50. Read_Plate->Analyze_Data End End Analyze_Data->End Cell_Based_Assay_Workflow Transfect_Cells 1. Transfect Cells with NanoLuc®-Kinase Fusion Vector. Incubate_1 2. Incubate (24-48h) for protein expression. Transfect_Cells->Incubate_1 Harvest_Cells 3. Harvest & Resuspend Cells in Opti-MEM®. Incubate_1->Harvest_Cells Dispense_Compound 4. Dispense Compound Dilutions into a 384-well plate. Harvest_Cells->Dispense_Compound Add_Cells 5. Add Cell Suspension to each well. Dispense_Compound->Add_Cells Add_Tracer 6. Add NanoBRET™ Tracer (Energy Acceptor). Add_Cells->Add_Tracer Incubate_2 7. Incubate (2h, 37°C, 5% CO2) Allows for equilibration. Add_Tracer->Incubate_2 Add_Substrate 8. Add NanoBRET™ Nano-Glo® Substrate (Energy Donor Substrate). Incubate_2->Add_Substrate Read_Plate 9. Read Plate Immediately Measure Donor (460nm) and Acceptor (610nm) emissions. Add_Substrate->Read_Plate Analyze_Data 10. Data Analysis Calculate BRET ratio, normalize, and determine IC50. Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Cell-Based Assay Design for Evaluating 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged structure."[1] Its incorporation into small molecules is a well-established strategy to enhance physicochemical properties, improve pharmacokinetic profiles, and increase potency.[1][2][3] Similarly, the thiazole moiety is a versatile heterocyclic scaffold known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] The compound 4-(5-Bromothiazol-2-YL)morpholine marries these two key pharmacophores, suggesting a high potential for biological activity.

This guide provides a comprehensive framework for the initial cell-based evaluation of this compound. We will proceed with a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening and moving towards more defined mechanistic studies. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's cellular effects.

Part 1: Foundational Analysis - General Cytotoxicity Screening

The initial step in characterizing any novel compound with therapeutic potential is to assess its general effect on cell viability. A cytotoxicity screen across a panel of relevant cancer cell lines provides a broad overview of the compound's potency and potential selectivity.

Scientific Rationale

The choice of cell lines should be guided by the known activities of related morpholine and thiazole-containing compounds, which have shown efficacy in various cancers, including those of the breast, liver, and lung, as well as gliomas.[5][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions of the compound compound_prep->serial_dilution cell_culture Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous control (e.g., NIH/3T3) cell_seeding Seed cells in 96-well plates and allow to adhere overnight cell_culture->cell_seeding add_compound Add diluted compound to cells and incubate for 48-72 hours cell_seeding->add_compound serial_dilution->add_compound add_mtt Add MTT reagent and incubate add_compound->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_viability Calculate percent cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 G cluster_prep Preparation & Treatment cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cell_cycle Cell Cycle Analysis cluster_analysis Data Analysis cell_seeding Seed cells in 6-well plates treatment Treat with compound at IC50 and 2x IC50 concentrations for 24-48 hours cell_seeding->treatment harvest_cells_a Harvest and wash cells treatment->harvest_cells_a harvest_cells_c Harvest and fix cells in ethanol treatment->harvest_cells_c stain_annexin_pi Stain with Annexin V-FITC and PI harvest_cells_a->stain_annexin_pi flow_cytometry_a Analyze by flow cytometry stain_annexin_pi->flow_cytometry_a quadrant_analysis Quadrant analysis for apoptosis flow_cytometry_a->quadrant_analysis stain_pi Treat with RNase and stain with PI harvest_cells_c->stain_pi flow_cytometry_c Analyze by flow cytometry stain_pi->flow_cytometry_c histogram_analysis Histogram analysis for cell cycle phases flow_cytometry_c->histogram_analysis G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates mTORC2 mTORC2 pAkt p-Akt (Active) mTORC2->pAkt co-activates PIP2 PIP2 PIP3->pAkt Akt Akt mTORC1 mTORC1 pAkt->mTORC1 p70S6K p70S6K mTORC1->p70S6K pS6 p-S6 p70S6K->pS6 S6 S6 Proliferation Cell Proliferation & Survival pS6->Proliferation

References

Application Notes & Protocols: Strategic Functionalization of the C5 Position of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It details robust methodologies for the chemical modification of 4-(5-Bromothiazol-2-YL)morpholine, a versatile heterocyclic building block. The protocols herein are built upon established, field-proven chemical transformations, emphasizing strategic execution and mechanistic understanding to empower rational synthesis design.

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in key hydrogen bonding interactions with biological targets.[1] The subject molecule, this compound (CAS 933728-73-5)[2], combines this valuable core with a morpholine substituent—a common feature used to enhance aqueous solubility and pharmacokinetic properties—and a strategically placed bromine atom at the C5 position.[3] This bromine atom serves as a versatile synthetic handle, enabling a wide array of functionalizations primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

This document provides detailed application notes and step-by-step protocols for the two most powerful strategies for diversifying this scaffold: Palladium-Catalyzed Cross-Coupling and Lithiation-Electrophile Trapping.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[4] For this compound, the C5-Br bond is the reactive site for these transformations. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the C-Br bond an ideal substrate for selective functionalization.[5]

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7][8]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ Catalyst ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add Ar-Br trans Transmetalation Intermediate ox_add->trans R-M product_complex Product Complex trans->product_complex product_complex->pd0 Reductive Elimination Ar-R Product Functionalized Product product_complex->Product ArBr This compound ArBr->ox_add RM Coupling Partner (e.g., R-B(OH)₂) RM->trans

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Note: The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted thiazoles.[9] This reaction pairs the bromothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[10] The resulting 5-aryl-2-morpholinothiazoles are of significant interest in medicinal chemistry for probing hydrophobic binding pockets in protein targets.

Protocol: Synthesis of 4-(5-(4-methoxyphenyl)thiazol-2-yl)morpholine

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 249 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 37 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8585-95
4-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9080-90
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10075-88
Vinylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃DME/H₂O8070-85

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: C-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in pharmaceutical synthesis.[6][11] This reaction allows for the coupling of primary or secondary amines with the bromothiazole, providing access to a diverse range of 5-amino-thiazole derivatives.[12] The choice of ligand is crucial and is often tailored to the specific amine coupling partner.[5]

Protocol: Synthesis of N-benzyl-2-morpholinothiazol-5-amine

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried vial.

  • Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol, 29 mg).

  • Reagents: Add this compound (1.0 mmol, 249 mg).

  • Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by benzylamine (1.1 mmol, 120 µL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Amine PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene11070-85
PiperidinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10080-92
Benzophenone IminePd₂(dba)₃ / XantphosNaOtBuToluene10075-88
MorpholinePd(OAc)₂ / BrettPhosLiHMDSTHF8085-95

Table 2: Representative conditions for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C Alkyne Formation

Application Note: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to form conjugated enynes and arylalkynes.[13][14] This reaction is exceptionally useful for introducing a linear, rigid alkyne linker, which can be a key structural element in biologically active molecules or a handle for further functionalization via "click chemistry".[15] The reaction typically requires both palladium and copper(I) co-catalysts.[16]

Protocol: Synthesis of 4-(5-(phenylethynyl)thiazol-2-yl)morpholine

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 249 mg), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg), and Copper(I) iodide (CuI, 0.06 mmol, 11 mg).

  • Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 0.42 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.

Sonogashira_Workflow start Start: Schlenk Flask under Argon reagents Add: 1. Bromothiazole 2. Pd(PPh₃)₄ 3. CuI start->reagents solvent Add Solvents & Base: THF, Triethylamine reagents->solvent alkyne Add Terminal Alkyne (e.g., Phenylacetylene) solvent->alkyne react Stir at RT (8-12h) alkyne->react workup Workup: 1. Concentrate 2. EtOAc Extraction 3. Wash (NH₄Cl, Brine) react->workup purify Purification: Silica Gel Chromatography workup->purify end Final Product: 5-Alkynylthiazole purify->end

Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.

Part 2: Functionalization via Lithiation-Electrophile Trapping

An alternative and powerful strategy for functionalizing the C5 position is through a halogen-metal exchange reaction followed by trapping with an electrophile. This method provides access to functional groups that are not readily installed via cross-coupling, such as carboxylates, hydroxyl-alkyl groups, and silyl groups.

Application Note: The reaction is typically performed at very low temperatures (e.g., -78 °C) using a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[17] The organolithium reagent rapidly exchanges with the bromine atom to form a highly reactive 5-lithiothiazole intermediate.[18] This intermediate can then be quenched with a wide variety of electrophiles.

Protocol: Synthesis of (2-morpholinothiazol-5-yl)methanol via Lithiation-Formylation

  • Reaction Setup: Add this compound (1.0 mmol, 249 mg) to an oven-dried, three-neck round-bottom flask equipped with a thermometer and an argon inlet.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Electrophile Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol, 116 µL) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature. This forms the aldehyde intermediate.

  • Reduction (in-situ): Cool the mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄, 1.5 mmol, 57 mg) in small portions. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the alcohol product.

ElectrophileReagentResulting Functional Group
Carbon DioxideDry Ice (solid CO₂)Carboxylic Acid (-COOH)
Aldehyde/KetoneAcetone, BenzaldehydeSecondary/Tertiary Alcohol
Silyl HalideTrimethylsilyl chloride (TMSCl)Silyl group (-SiMe₃)
DisulfideDimethyl disulfideThioether (-SMe)
IsocyanatePhenyl isocyanateAmide (-CONHPh)

Table 3: Scope of electrophiles for trapping the 5-lithiothiazole intermediate.

Lithiation_Workflow start Start: Bromothiazole in THF under Argon cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_buli Add n-BuLi dropwise cool->add_buli form_lithiate Stir 30 min (Formation of 5-Lithiothiazole) add_buli->form_lithiate add_electrophile Add Electrophile (e.g., DMF, CO₂) form_lithiate->add_electrophile react Stir at -78 °C, then warm to RT add_electrophile->react quench Quench Reaction (e.g., sat. NH₄Cl) react->quench end Workup & Purification quench->end

Figure 3: General workflow for the functionalization via lithiation and electrophile trapping.

Conclusion

This compound is a highly adaptable chemical scaffold. The C5-bromo position provides a reliable and predictable site for chemical modification. Palladium-catalyzed cross-coupling reactions offer a robust platform for installing a wide range of aryl, heteroaryl, amino, and alkynyl groups, making them indispensable for library synthesis and lead optimization in drug discovery. Complementing this, lithiation-trapping protocols open the door to a different, yet equally valuable, set of functional groups. By mastering these methodologies, researchers can efficiently generate novel and diverse libraries of 2-morpholinothiazole derivatives for biological screening and the development of new chemical entities.

References

Application Notes and Protocols for the Experimental Use of 4-(5-Bromothiazol-2-YL)morpholine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chemical Probe

In the landscape of chemical biology and drug discovery, the identification and characterization of novel chemical probes are paramount to elucidating complex biological processes and validating new therapeutic targets.[1][2][3] 4-(5-Bromothiazol-2-YL)morpholine is a synthetic heterocyclic compound featuring a bromothiazole moiety linked to a morpholine ring. The presence of the electrophilic bromine atom on the thiazole ring suggests the potential for covalent interactions with nucleophilic residues in biological targets, making it an intriguing candidate for a chemical probe.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation and application of this compound as a chemical probe.

The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[5][6][7] Thiazole derivatives, in turn, are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4][8] Recently, morpholine-based thiazoles have been identified as inhibitors of carbonic anhydrase CA-II, highlighting a potential target class for compounds with this shared motif.[9]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to rigorously characterize this compound and confidently apply it to interrogate biological systems.

Physicochemical Characterization and Handling

A thorough understanding of a chemical probe's properties is the foundation for its effective use.[10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉BrN₂OS[4][11]
Molecular Weight 249.13 g/mol [4][11]
CAS Number 933728-73-5[11][12]
Appearance Typically a white to off-white solid[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, acetonitrile)[4]
Storage 2-8°C, under an inert atmosphere[11]
Purity ≥95% (recommended for biological assays)[11]

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials or polypropylene tubes

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

  • Causality: DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its ability to dissolve a wide range of molecules and its miscibility with aqueous media. Storing in aliquots at low temperatures minimizes degradation and preserves the integrity of the compound.

Target Identification and Validation: The Core of Probe Characterization

Identifying the specific biological target(s) of a novel compound is a critical step in its validation as a chemical probe.[13][14][15] The following protocols outline established methods for target deconvolution.

Workflow for Target Identification

G A This compound B Affinity-Based Chemoproteomics A->B C Photoaffinity Labeling A->C D Activity-Based Protein Profiling (ABPP) A->D E Cellular Thermal Shift Assay (CETSA) A->E F Computational Prediction A->F G Candidate Target Proteins B->G C->G D->G E->G F->G H Target Validation G->H I Biochemical Assays H->I J Cell-Based Target Engagement H->J K Genetic Knockdown/Knockout H->K L Validated Target(s) I->L J->L K->L

Caption: Workflow for identifying and validating the biological targets of this compound.

Protocol 2: Affinity-Based Chemoproteomics

  • Objective: To identify proteins that physically interact with the chemical probe.[14]

  • Rationale: This method involves immobilizing the probe on a solid support to "pull down" its binding partners from a cell lysate. The bromine atom on the thiazole ring can be replaced with a linker attached to a reactive group for immobilization, or a version of the molecule with a linker can be synthesized.

  • Materials:

    • Synthesized biotinylated or alkyne-tagged derivative of this compound

    • Streptavidin-conjugated agarose or magnetic beads

    • Cell lysate from a relevant cell line or tissue

    • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Procedure:

    • Incubate the biotinylated probe with streptavidin beads to immobilize it.

    • Incubate the probe-bead conjugate with the cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the proteins of interest using mass spectrometry (e.g., LC-MS/MS).

  • Self-Validation: A crucial control is to perform a parallel pulldown with an inactive analog of the probe or with beads alone to distinguish specific binders from non-specific ones.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess target engagement in a cellular context without modifying the probe.[3][16]

  • Rationale: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability to confirm target engagement.

  • Materials:

    • Intact cells or cell lysate

    • This compound

    • Heating block or PCR machine

    • Equipment for protein quantification (e.g., Western blot, mass spectrometry)

  • Procedure:

    • Treat intact cells or cell lysate with the chemical probe or a vehicle control.

    • Heat aliquots of the treated samples to a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Cellular Assays for Functional Characterization

Once a target is identified and validated, the next step is to understand the functional consequences of probe-target interaction in a cellular environment.

Signaling Pathway Perturbation Analysis

G Probe This compound Target Validated Target (e.g., Kinase, Enzyme) Probe->Target Inhibition/Modulation Substrate Downstream Substrate Target->Substrate Phosphorylation/Activation Pathway Signaling Pathway Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) Pathway->Phenotype

Caption: Hypothetical signaling pathway modulated by the chemical probe.

Protocol 4: Cellular Viability and Proliferation Assays

  • Objective: To determine the effect of the chemical probe on cell growth and survival.

  • Rationale: Many cellular pathways converge on the regulation of cell proliferation and apoptosis. Assessing these endpoints provides a broad overview of the probe's biological activity.

  • Materials:

    • Cancer or other relevant cell lines

    • Cell culture medium and supplements

    • 96-well plates

    • Reagents for viability/proliferation assays (e.g., MTT, CellTiter-Glo®, BrdU incorporation)

    • Plate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a defined period (e.g., 24, 48, 72 hours).

    • At the end of the treatment period, perform the chosen viability or proliferation assay according to the manufacturer's instructions.

    • Measure the signal using a plate reader.

    • Calculate the IC₅₀ or EC₅₀ value by fitting the dose-response data to a suitable model.

  • Trustworthiness: Including a positive control (a known cytotoxic agent) and a negative control (vehicle) is essential for validating the assay performance.

Protocol 5: Target-Specific Cellular Assay

  • Objective: To measure the direct functional consequence of target engagement in cells.

  • Rationale: This assay should be tailored to the specific function of the validated target. For example, if the target is a kinase, a Western blot for a phosphorylated substrate would be appropriate.

  • Materials:

    • Cell line expressing the target of interest

    • This compound

    • Antibodies specific to the target and its downstream effectors (e.g., phospho-specific antibodies)

    • Reagents and equipment for Western blotting

  • Procedure:

    • Treat cells with the chemical probe at various concentrations and for different durations.

    • Lyse the cells and quantify the total protein concentration.

    • Perform Western blot analysis using antibodies against the target and its key downstream signaling molecules.

    • Quantify the band intensities to determine the dose-dependent effect of the probe on target activity.

  • Authoritative Grounding: The choice of antibodies and the interpretation of results should be based on established knowledge of the target's signaling pathway, supported by literature citations.

In Vivo Applications and Pharmacokinetic Considerations

For a chemical probe to be useful in animal models, it must possess suitable pharmacokinetic properties.[17]

Table 2: Key Parameters for In Vivo Studies

ParameterDescriptionExperimental Approach
Solubility The ability of the compound to dissolve in a formulation vehicle.Formulation development and testing.
Metabolic Stability The susceptibility of the compound to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood.Equilibrium dialysis or ultrafiltration.
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.Dosing in rodents followed by plasma concentration-time profiling.

Protocol 6: Preliminary In Vivo Efficacy Study

  • Objective: To assess the biological effect of the chemical probe in a relevant animal model of disease.

  • Rationale: This experiment links the cellular activity of the probe to a physiological or pathophysiological outcome. The choice of animal model will depend on the validated target and its role in disease.

  • Materials:

    • Appropriate animal model (e.g., tumor xenograft model in mice)

    • Formulated this compound for in vivo administration

    • Dosing equipment (e.g., gavage needles, syringes)

    • Tools for monitoring disease progression (e.g., calipers for tumor measurement)

  • Procedure:

    • Acclimate the animals to the experimental conditions.

    • Randomize the animals into treatment and control groups.

    • Administer the chemical probe or vehicle control according to a predetermined dosing schedule.

    • Monitor the animals for signs of toxicity and measure the relevant efficacy endpoints throughout the study.

    • At the end of the study, collect tissues for pharmacodynamic analysis (e.g., target engagement assays).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel chemical probe. Its structure suggests the potential for covalent target engagement, which can offer advantages in terms of potency and duration of action. The protocols outlined in this guide provide a rigorous framework for the comprehensive characterization of this compound, from initial physicochemical analysis to in vivo efficacy studies. By following these guidelines, researchers can confidently establish the utility of this compound as a tool to explore new avenues of biological inquiry and advance the frontiers of drug discovery.

References

Application Note & Protocols: Standardized In Vitro Evaluation of the Antifungal Activity of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for novel antifungal agents with distinct mechanisms of action.[1][2] This application note focuses on 4-(5-Bromothiazol-2-YL)morpholine , an investigational compound featuring a unique combination of two biologically significant heterocyclic scaffolds: a morpholine ring and a brominated thiazole ring.

The morpholine class of antifungals, which includes the clinical agent amorolfine, is known to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[3][4][5] Specifically, they target two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[3][6][7] This dual-target mechanism may present a higher barrier to the development of resistance compared to single-target agents.[3] Concurrently, thiazole derivatives have been extensively explored in medicinal chemistry and have yielded compounds with potent, broad-spectrum antifungal activity.[8][9][10][11]

This document provides a comprehensive, field-proven guide for researchers to conduct a robust in vitro evaluation of this compound. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across laboratories.[12][13][14][15]

Compound Profile

  • Compound Name: this compound

  • CAS Number: 933728-73-5[16][17]

  • Molecular Formula: C₇H₉BrN₂OS[16]

  • Molecular Weight: 249.13 g/mol [16]

  • Structure:

    alt text

  • Recommended Storage: 2-8°C, inert atmosphere.[16]

Hypothesized Mechanism of Action: Ergosterol Biosynthesis Inhibition

Based on its morpholine moiety, this compound is hypothesized to function as an inhibitor of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it modulates membrane fluidity, integrity, and the function of membrane-bound enzymes; it is an essential component not found in mammalian cells, making it an ideal antifungal target.[7] Morpholine antifungals typically lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the cell membrane and leading to cell death.[3][5][6]

G cluster_inhibitors Inhibitor Classes Squalene Squalene SE Squalene Epoxidase Squalene->SE Lanosterol Lanosterol LDM Lanosterol 14α-demethylase Lanosterol->LDM Intermediate_Sterols 14-demethyl lanosterol & other intermediates C14R Sterol Δ14-reductase Intermediate_Sterols->C14R Ignosterol Ignosterol (Toxic Intermediate) Fecosterol Fecosterol C8C7I Sterol Δ8-Δ7-isomerase Fecosterol->C8C7I Episterol Episterol Ergosterol Ergosterol (Final Product) Episterol->Ergosterol SE->Lanosterol LDM->Intermediate_Sterols C14R->Ignosterol C14R->Fecosterol C8C7I->Episterol Azoles Azoles (e.g., Fluconazole) Azoles->LDM Inhibition Morpholines Morpholines (Hypothesized for Test Compound) Morpholines->C14R Inhibition Morpholines->C8C7I Inhibition

Figure 1: Hypothesized mechanism of action targeting ergosterol biosynthesis.

Core Experimental Protocols

These protocols are designed as a self-validating system, incorporating essential controls for trustworthy and reproducible results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method, adapted from CLSI document M27 for yeasts and M38 for filamentous fungi, is the gold standard for quantitative antifungal susceptibility testing.[12][18][19] The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of a microorganism.[12]

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Spectrophotometer or McFarland standards (0.5)

  • Reference fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus brasiliensis ATCC 16404)

  • Clinically relevant fungal isolates

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the Test Compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 1280 µg/mL). Causality: DMSO is used to solubilize hydrophobic compounds. The concentration should be high enough that the final DMSO concentration in the assay is non-fungistatic (typically ≤1%).

    • Prepare a stock solution of the positive control antifungal in the same manner.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.): Culture the isolate on an SDA plate for 24-48 hours at 35°C. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-5 x 10⁶ CFU/mL).[20] This suspension is then diluted 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL.

    • Molds (Aspergillus spp.): Culture the isolate on a PDA plate for 5-7 days at 35°C until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension 1:50 in RPMI-1640 to achieve the final inoculum density of 1-5 x 10⁴ CFU/mL. Causality: Standardized inoculum densities are critical for inter-laboratory reproducibility. An overly dense inoculum can overwhelm the drug, leading to falsely high MIC values.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Create a working drug solution by diluting the stock solution in RPMI-1640. Add 200 µL of this working solution (e.g., at 2X the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as controls.

    • This results in wells 1-10 containing 100 µL of drug at concentrations from the highest (e.g., 64 µg/mL) to the lowest (e.g., 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized fungal inoculum (prepared in Step 2) to wells 1 through 11. This halves the drug concentration in each well to the final desired test range (e.g., 32 to 0.06 µg/mL).

    • Well 11 (Growth Control): Contains 100 µL of inoculum and 100 µL of drug-free RPMI. This well must show robust growth.

    • Well 12 (Sterility Control): Contains 200 µL of drug-free RPMI only. This well must remain clear.

    • Seal the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[12]

  • MIC Determination:

    • Read the plates visually or with a microplate reader. The MIC is the lowest drug concentration that shows complete (for fungicidal drugs like Amphotericin B) or significant (≥50% for fungistatic drugs like azoles) inhibition of visible growth compared to the growth control.[12]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC assay is a crucial follow-up to determine whether a compound is fungistatic (inhibits growth) or fungicidal (kills the organism). The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[20][21]

Step-by-Step Methodology:

  • Subculturing from MIC Plates:

    • Following MIC determination, select the wells from the MIC plate that show complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells and from the growth control well.

  • Plating and Incubation:

    • Spot or spread the aliquot onto a fresh, drug-free SDA or PDA plate. Label each spot corresponding to the concentration in the well from which it was taken.

    • Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible in the spot from the growth control.

  • MFC Determination:

    • Examine the plates for fungal colonies. The MFC is the lowest concentration from the MIC plate that yields no growth or a significant reduction in colonies (e.g., ≤3 colonies for a 10 µL inoculum, corresponding to a ≥99.9% kill rate).

Data Presentation and Analysis

Summarize all quantitative data into structured tables for clear interpretation and comparison. This allows for the calculation of MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Example Data Summary for this compound

Fungal Species (Strain ID)Test Compound MIC (µg/mL)Test Compound MFC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)
Candida glabrata (Clinical Isolate)
Candida auris (B11221)
Cryptococcus neoformans (H99)
Aspergillus fumigatus (ATCC 204305)
MIC₅₀
MIC₉₀

Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures protocol adherence and aids in training.

G Start Fungal Isolate on Agar Plate Inoculum 1. Prepare Inoculum (0.5 McFarland / Hemocytometer) Start->Inoculum DiluteInoculum 2. Dilute Inoculum in RPMI-1640 Inoculum->DiluteInoculum InoculatePlate 4. Inoculate Plate (100µL Inoculum + 100µL Drug) DiluteInoculum->InoculatePlate Stock Compound Stock (in DMSO) SerialDilution 3. Prepare 2-fold Serial Dilutions in 96-well Plate Stock->SerialDilution SerialDilution->InoculatePlate IncubateMIC 5. Incubate Plate (35°C, 24-72h) InoculatePlate->IncubateMIC ReadMIC 6. Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture 7. Subculture from clear wells onto fresh agar plates ReadMIC->Subculture IncubateMFC 8. Incubate Plates (35°C, 24-48h) Subculture->IncubateMFC ReadMFC 9. Read MFC (Lowest concentration with no colony growth) IncubateMFC->ReadMFC

Figure 2: Overall workflow for MIC and MFC determination.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro characterization of this compound. By adhering to established CLSI and EUCAST principles, researchers can generate high-quality, reproducible data on the compound's potency (MIC) and its fungistatic versus fungicidal nature (MFC). This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity screening, and in vivo efficacy models.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(5-Bromthiazol-2-YL)morpholin für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und Einblicke in die Derivatisierung von 4-(5-Bromthiazol-2-yl)morpholin, einer Schlüsselstruktur für die Entwicklung neuer pharmazeutischer Wirkstoffe. Als Senior Application Scientist präsentiere ich hier nicht nur schrittweise Anleitungen, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen, um die erfolgreiche Synthese einer diversifizierten Molekülbibliothek für Struktur-Wirkungs-Beziehungs (SAR)-Studien zu gewährleisten.

Wissenschaftlicher Hintergrund und strategische Bedeutung

Die 4-(Thiazol-2-yl)morpholin-Einheit ist ein bedeutendes Pharmakophor in der modernen medizinischen Chemie. Das Thiazol-Grundgerüst ist in zahlreichen biologisch aktiven Molekülen zu finden und zeigt ein breites Spektrum an pharmakologischen Aktivitäten. Die Morpholin-Gruppe wiederum wird oft als "privilegierte Struktur" bezeichnet, da sie die physikochemischen Eigenschaften eines Moleküls, wie Löslichkeit und metabolische Stabilität, vorteilhaft beeinflussen kann, was zu verbesserten pharmakokinetischen Profilen führt. Die Kombination dieser beiden Heterocyclen in 4-(5-Bromthiazol-2-yl)morpholin (CAS-Nr. 933728-73-5) bietet einen idealen Ausgangspunkt für die Wirkstoffforschung.

Das Bromatom an der C5-Position des Thiazolrings ist der Schlüssel zur Derivatisierung. Es dient als reaktiver "Griff", der durch eine Vielzahl von palladiumkatalysierten Kreuzkupplungsreaktionen ersetzt werden kann. Dies ermöglicht die systematische Einführung verschiedener funktioneller Gruppen und den Aufbau einer Bibliothek von Analoga. Die anschließende Untersuchung dieser Analoga in biologischen Assays erlaubt es, detaillierte Struktur-Wirkungs-Beziehungen (SAR) zu etablieren, die für die Optimierung von Leitsubstanzen unerlässlich sind.

Synthesestrategien zur Derivatisierung am Thiazolring

Die primäre Strategie zur Diversifizierung des 4-(5-Bromthiazol-2-yl)morpholin-Kerns ist die Funktionalisierung der C-Br-Bindung an der C5-Position. Palladiumkatalysierte Kreuzkupplungsreaktionen sind hierfür die Methoden der Wahl, da sie eine hohe Toleranz gegenüber funktionellen Gruppen aufweisen und unter relativ milden Bedingungen durchgeführt werden können.

Suzuki-Miyaura-Kupplung: Einführung von Aryl- und Heteroarylgruppen

Die Suzuki-Miyaura-Reaktion ist eine der vielseitigsten Methoden zur Bildung von C-C-Bindungen.[1] Sie ermöglicht die Kupplung von Aryl- oder Vinylhalogeniden mit Organoborverbindungen.[1][2] Für die Derivatisierung von 4-(5-Bromthiazol-2-yl)morpholin ist dies die Methode der Wahl, um eine breite Palette von (Hetero-)Aryl-Substituenten an der C5-Position einzuführen.

Kausale Begründung der experimentellen Entscheidungen:
  • Katalysator/Ligand: Die Wahl des Palladiumkatalysators und des Liganden ist entscheidend. Systeme wie Pd(PPh₃)₄ oder eine Kombination aus einer Pd(0)- oder Pd(II)-Quelle (z.B. Pd₂(dba)₃ oder Pd(OAc)₂) mit einem Phosphinliganden (z.B. SPhos, XPhos) sind üblich.[3] Buchwald-Liganden wie SPhos sind besonders effektiv bei anspruchsvollen Substraten, da sie die oxidative Addition und die reduktive Eliminierung beschleunigen.

  • Base: Eine Base ist erforderlich, um das Boronat zu aktivieren und den Katalysezyklus zu ermöglichen.[4] Anorganische Basen wie K₂CO₃, Cs₂CO₃ oder K₃PO₄ werden häufig in einem wässrigen Lösungsmittelsystem verwendet. Die Wahl der Base kann die Reaktionsgeschwindigkeit und die Ausbeute erheblich beeinflussen.

  • Lösungsmittel: Oft werden Mischungen aus einem organischen Lösungsmittel (z.B. 1,4-Dioxan, Toluol, DMF) und Wasser verwendet, um sowohl die organischen als auch die anorganischen Reaktanten zu lösen.[5]

Abbildung 1: Schematischer Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Detailliertes Protokoll: Suzuki-Miyaura-Kupplung
  • Reaktionsaufbau: In einem ofengetrockneten Schlenkrohr werden 4-(5-Bromthiazol-2-yl)morpholin (1,0 Äq.), die entsprechende Arylboronsäure (1,2 Äq.), der Palladiumkatalysator (z.B. Pd(PPh₃)₄, 0,05 Äq.) und die Base (z.B. K₂CO₃, 2,0 Äq.) eingewogen.

  • Inertisierung: Das Reaktionsgefäß wird dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt.

  • Lösungsmittelzugabe: Ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser im Verhältnis 4:1) wird über eine Spritze zugegeben.

  • Reaktion: Die Reaktionsmischung wird unter Rühren auf 80-100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und mit Wasser gewaschen. Die organische Phase wird abgetrennt, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-Aryl-Derivat zu erhalten.[6]

ParameterBedingungBegründung
Katalysator Pd(PPh₃)₄ (5 mol%)Standardkatalysator mit breiter Anwendbarkeit.
Base K₂CO₃ (2 Äq.)Kostengünstige und effektive Base für viele Substrate.
Lösungsmittel 1,4-Dioxan / H₂O (4:1)Gutes Lösungsvermögen für organische und anorganische Komponenten.
Temperatur 90 °CAusreichende thermische Energie zur Aktivierung des Katalysezyklus.
Reaktionszeit 4 - 16 hTypischer Zeitrahmen, Überwachung mittels DC/LC-MS empfohlen.

Sonogashira-Kupplung: Synthese von Alkinyl-Derivaten

Die Sonogashira-Kupplung ist eine äußerst effiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[7][8] Diese Reaktion erfordert in der Regel einen Palladium-Katalysator und einen Kupfer(I)-Katalysator.[9][10]

Kausale Begründung der experimentellen Entscheidungen:
  • Katalysatorsystem: Die Kombination aus einem Palladium(0)-Komplex (oft in situ aus einer Pd(II)-Quelle wie PdCl₂(PPh₃)₂ gebildet) und einem Kupfer(I)-Salz (z.B. CuI) ist klassisch. Das Kupfer(I) bildet ein Kupferacetylid, das dann mit dem Palladiumkomplex transmetalliert.

  • Base: Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) dient sowohl als Base zur Deprotonierung des Alkins als auch oft als Lösungsmittel.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie DMF oder THF können zusätzlich zur Aminbase verwendet werden, um die Löslichkeit der Reaktanten zu verbessern.

Abbildung 2: Schematischer Arbeitsablauf der Sonogashira-Kupplung.

Detailliertes Protokoll: Sonogashira-Kupplung
  • Reaktionsaufbau: In einem Schlenkrohr werden 4-(5-Bromthiazol-2-yl)morpholin (1,0 Äq.), PdCl₂(PPh₃)₂ (0,03 Äq.) und CuI (0,05 Äq.) vorgelegt.

  • Inertisierung: Das Gefäß wird evakuiert und mit Argon gefüllt.

  • Lösungsmittel- und Reagenzzugabe: Entgastes THF und Triethylamin (3 Äq.) werden zugegeben, gefolgt von dem terminalen Alkin (1,5 Äq.).

  • Reaktion: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50 °C) gerührt, bis die Umsetzung vollständig ist (Kontrolle via DC/LC-MS).

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter wässriger NH₄Cl-Lösung und Wasser gewaschen. Die organische Phase wird getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

ParameterBedingungBegründung
Pd-Katalysator PdCl₂(PPh₃)₂ (3 mol%)Stabiler und kommerziell erhältlicher Präkatalysator.
Cu-Katalysator CuI (5 mol%)Standard-Co-Katalysator zur Aktivierung des Alkins.
Base/Lösungsmittel Et₃N / THFEt₃N dient als Base und Co-Lösungsmittel, THF verbessert die Löslichkeit.
Temperatur Raumtemperatur bis 50 °CMilde Bedingungen sind oft ausreichend.
Reaktionszeit 2 - 12 hAbhängig von der Reaktivität des Alkins.

Buchwald-Hartwig-Aminierung: Einführung von Stickstoff-Nukleophilen

Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Reaktion zur Bildung von C-N-Bindungen.[11][12][13][14] Sie ist ideal, um primäre oder sekundäre Amine, Amide oder N-Heterocyclen an der C5-Position des Thiazolrings einzuführen.

Kausale Begründung der experimentellen Entscheidungen:
  • Katalysator/Ligand: Speziell entwickelte, sterisch anspruchsvolle und elektronenreiche Phosphinliganden (z.B. XPhos, RuPhos) in Kombination mit einer Palladiumquelle (z.B. Pd₂(dba)₃) sind für diese Reaktion entscheidend.[15] Sie fördern sowohl die oxidative Addition als auch die geschwindigkeitsbestimmende reduktive Eliminierung.

  • Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butanolat (NaOtBu) oder Lithiumhexamethyldisilazid (LHMDS) ist erforderlich, um das Amin zu deprotonieren und das Palladium-Amid-Intermediat zu bilden.[16]

  • Lösungsmittel: Aprotische, nicht-koordinierende Lösungsmittel wie Toluol oder Dioxan sind typisch.

Abbildung 3: Schematischer Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Detailliertes Protokoll: Buchwald-Hartwig-Aminierung
  • Reaktionsaufbau: Ein Schlenkrohr wird mit Pd₂(dba)₃ (0,02 Äq.), dem Phosphinliganden (z.B. XPhos, 0,08 Äq.) und NaOtBu (1,4 Äq.) beschickt.

  • Inertisierung: Das Gefäß wird evakuiert und mit Argon gefüllt.

  • Reagenzzugabe: Entgastes Toluol wird zugegeben, gefolgt von 4-(5-Bromthiazol-2-yl)morpholin (1,0 Äq.) und dem Amin (1,2 Äq.).

  • Reaktion: Die Mischung wird unter Argon bei 80-110 °C gerührt, bis der Umsatz vollständig ist.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.

Weitere Kreuzkupplungsreaktionen (Heck und Stille)

  • Heck-Kupplung: Diese Reaktion ermöglicht die Einführung von Alkenylgruppen durch Kupplung mit Alkenen.[3][17] Die Bedingungen sind oft ähnlich denen der Suzuki-Kupplung, wobei eine Base wie Triethylamin verwendet wird.

  • Stille-Kupplung: Hierbei werden Organozinn-Reagenzien (Stannane) eingesetzt.[18] Die Reaktion ist sehr vielseitig und tolerant gegenüber funktionellen Gruppen, leidet aber unter der Toxizität und der schwierigen Entfernung der Zinn-Nebenprodukte.[19]

Aufreinigung und Charakterisierung

Eine sorgfältige Aufreinigung und Charakterisierung ist für die Validierung der synthetisierten Verbindungen und die Interpretation der SAR-Daten unerlässlich.

  • Säulenchromatographie: Dies ist die primäre Methode zur Reinigung der Rohprodukte.[6] Typischerweise wird Kieselgel als stationäre Phase und ein Gradient aus unpolaren (z.B. Hexan) und polaren (z.B. Ethylacetat) Lösungsmitteln als mobile Phase verwendet.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Die Reinheit der Endprodukte sollte mittels analytischer HPLC, typischerweise auf einer C18-Umkehrphasensäule, überprüft werden.[4][9][20] Ein typischer Eluent ist ein Gradient aus Wasser und Acetonitril, oft mit einem Zusatz von 0,1% Trifluoressigsäure (TFA) oder Ameisensäure.

  • Strukturelle Charakterisierung:

    • Massenspektrometrie (MS): Elektrospray-Ionisation (ESI-MS) wird verwendet, um die exakte Masse der synthetisierten Moleküle zu bestimmen und die Summenformel zu bestätigen.[11][21]

    • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren sind unerlässlich, um die genaue Struktur der Derivate zu bestätigen. Die chemischen Verschiebungen und Kopplungsmuster liefern detaillierte Informationen über die Position und Umgebung der eingeführten Substituenten.[22][23]

Konzeptioneller Rahmen für SAR-Studien

Nach der Synthese und Charakterisierung der Derivatbibliothek ist der nächste Schritt die biologische Testung, um Struktur-Wirkungs-Beziehungen zu ermitteln.

SAR_Workflow cluster_synthesis Synthesephase cluster_analysis Analyse & Testung cluster_interpretation Interpretation & Optimierung A Ausgangsmaterial 4-(5-Bromthiazol-2-yl)morpholin B Parallele Synthese (Suzuki, Sonogashira, etc.) A->B C Molekülbibliothek B->C D Reinigung & Charakterisierung (HPLC, NMR, MS) C->D E Biologisches Screening (z.B. Enzym-Assay, Zell-Assay) D->E F Datenauswertung & SAR-Analyse E->F G Design der nächsten Generation von Analoga F->G H Leitsubstanz-Optimierung F->H G->B Iterativer Zyklus

Abbildung 4: Allgemeiner Arbeitsablauf für SAR-Studien.

  • Design der Bibliothek: Wählen Sie eine diverse, aber logisch aufgebaute Reihe von Kupplungspartnern. Variieren Sie systematisch Eigenschaften wie Größe, Elektronegativität, Lipophilie und Wasserstoffbrückenbindungs-Potenzial der Substituenten (R-Gruppe).

  • Screening-Kaskade: Entwickeln Sie primäre (z.B. biochemische) und sekundäre (z.B. zellbasierte) Assays, um die Aktivität der Verbindungen zu bestimmen. Wichtige Parameter sind die halbmaximale Hemm- oder Wirkkonzentration (IC₅₀/EC₅₀).

  • Datenanalyse: Korrelieren Sie die gemessene biologische Aktivität mit den strukturellen Merkmalen der Moleküle. Identifizieren Sie:

    • Aktive Regionen: Welche Substituenten führen zu einer erhöhten Aktivität?

    • Inaktive Regionen: Welche Modifikationen sind schädlich für die Aktivität?

    • Trends: Gibt es eine Korrelation zwischen z.B. der Lipophilie und der Wirksamkeit?

  • Iterative Optimierung: Nutzen Sie die gewonnenen SAR-Erkenntnisse, um eine zweite Generation von Analoga mit potenziell verbesserten Eigenschaften zu entwerfen und zu synthetisieren. Dieser iterative Prozess ist der Kern der Leitsubstanz-Optimierung.

Potenziale zur Derivatisierung des Morpholinrings

Obwohl die primäre Diversifizierung am Thiazolring stattfindet, sind Modifikationen am Morpholinring prinzipiell denkbar, wenn auch synthetisch anspruchsvoller. Solche Strategien könnten in späteren Optimierungsphasen relevant werden, um z.B. die Löslichkeit weiter zu modulieren oder neue Interaktionspunkte mit dem biologischen Zielmolekül zu erschließen. Mögliche Ansätze umfassen die Synthese von Analoga mit substituierten Morpholinringen (z.B. C-Methylierung) vor der Kupplung an den Thiazolkern.

Fazit

4-(5-Bromthiazol-2-yl)morpholin ist ein außergewöhnlich nützliches Ausgangsmaterial für die Erstellung von Molekülbibliotheken in der medizinischen Chemie. Die vorgestellten Protokolle für palladiumkatalysierte Kreuzkupplungsreaktionen bieten robuste und vielseitige Methoden zur systematischen Funktionalisierung des Thiazolrings. Ein methodischer Ansatz bei der Synthese, gefolgt von einer sorgfältigen Aufreinigung, Charakterisierung und biologischen Testung, ermöglicht die effiziente Durchführung von SAR-Studien und beschleunigt den Prozess der Wirkstoffentdeckung und -optimierung.

Referenzen

[5] BenchChem (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem. Verfügbar unter: --INVALID-LINK-- [11] Wikipedia (2024). Buchwald–Hartwig amination. Wikipedia. Verfügbar unter: --INVALID-LINK-- [9] National Center for Biotechnology Information (NCBI). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. Verfügbar unter: --INVALID-LINK-- [4] NROChemistry (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. Verfügbar unter: --INVALID-LINK-- [24] National Center for Biotechnology Information (NCBI) (2012). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. PubMed. Verfügbar unter: --INVALID-LINK-- [20] Sigma-Aldrich. Small Molecule HPLC Analysis. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK-- [15] BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem. Verfügbar unter: --INVALID-LINK-- ACS Publications (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Publications. Verfügbar unter: --INVALID-LINK-- [21] TÜBİTAK Academic Journals (2008). Synthesis and Characterization of Novel Azole Heterocycles Based on 2,5-Disubstituted Thiadiazole. TÜBİTAK Academic Journals. Verfügbar unter: --INVALID-LINK-- Brewer Science (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Verfügbar unter: --INVALID-LINK-- [22] The Royal Society of Chemistry (2022). Regioselective synthesis of 2,5- and 4,5- disubstituted thiazoles via cyclization of methyl-2-oxo-2-(amino)ethanedithioates with. The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK-- [23] Semantic Scholar (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar. Verfügbar unter: --INVALID-LINK-- [16] Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Verfügbar unter: --INVALID-LINK-- [12] Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK-- [7] Wikipedia (2024). Sonogashira coupling. Wikipedia. Verfügbar unter: --INVALID-LINK-- [6] Semantic Scholar (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Verfügbar unter: --INVALID-LINK-- [17] Wikipedia (2024). Heck reaction. Wikipedia. Verfügbar unter: --INVALID-LINK-- [19] Chemistry LibreTexts (2023). Stille Coupling. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK-- National Center for Biotechnology Information (NCBI). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed. Verfügbar unter: --INVALID-LINK-- [8] Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK-- [3] Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK-- [13] Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK-- [18] Wikipedia (2024). Stille reaction. Wikipedia. Verfügbar unter: --INVALID-LINK-- [14] Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK-- MDPI (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Verfügbar unter: --INVALID-LINK-- [1] BenchChem (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem. Verfügbar unter: --INVALID-LINK-- Organic Syntheses (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Verfügbar unter: --INVALID-LINK-- [10] Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the common challenges encountered during the synthesis of 4-(5-bromothiazol-2-yl)morpholine. This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yield and purity. We will explore the causality behind experimental choices, ensuring each step is part of a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound is typically achieved by introducing a morpholine moiety onto a pre-functionalized thiazole ring. The most common and logical starting material is 2,5-dibromothiazole . Two principal methodologies are employed for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical approach where morpholine acts as a nucleophile, displacing one of the bromine atoms on the thiazole ring. The reaction is facilitated by the electron-withdrawing nature of the thiazole's heteroatoms, which activates the ring towards nucleophilic attack.[1] This method often requires elevated temperatures.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern and often milder cross-coupling reaction. It uses a palladium catalyst with a suitable phosphine ligand to form the C-N bond between the thiazole ring and morpholine.[2][3] This method offers greater control and often proceeds under more gentle conditions than traditional SNAr.[4]

Q2: Why is regioselectivity a concern in this synthesis, and how is it controlled?

When starting with 2,5-dibromothiazole, the incoming morpholine can potentially substitute either the bromine at the C2 position or the C5 position.

  • Electronic Factors: The C2 position of the thiazole ring is generally more electron-deficient and thus more activated for nucleophilic attack than the C5 position. This inherent electronic bias often favors the formation of the desired 2-substituted product.

  • Reaction Conditions: While electronics provide a natural preference, reaction conditions can be tuned to enhance this selectivity.

    • In SNAr reactions , lower temperatures can often improve selectivity by favoring the kinetically preferred product.

    • In Buchwald-Hartwig amination , the choice of phosphine ligand is critical.[4] Bulky, electron-rich ligands can influence the steric environment around the palladium center, thereby directing the substitution to the more accessible C2 position.

Q3: What is the most common and difficult-to-remove byproduct?

The most common byproduct is the di-substituted product, 2,5-di(morpholin-4-yl)thiazole . This arises when a second molecule of morpholine displaces the remaining bromine atom on the desired product. Its formation is favored by:

  • Using a large excess of morpholine.

  • Prolonged reaction times.

  • High reaction temperatures.

Another potential byproduct is the isomeric 4-(2-bromothiazol-5-yl)morpholine , resulting from substitution at the C5 position. Separating these byproducts can be challenging due to their similar polarities, often requiring careful column chromatography.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during the synthesis. The following workflow provides a logical approach to diagnosing and solving common problems.

G start Low Yield or No Reaction reagent_check Verify Reagent & Solvent Quality (Purity, Anhydrous/Degassed) start->reagent_check snar_path S(N)Ar Pathway reagent_check->snar_path If S(N)Ar bh_path Buchwald-Hartwig Pathway reagent_check->bh_path If B-H temp_increase Increase Temperature (e.g., 80°C -> 110°C) snar_path->temp_increase catalyst_check Check Catalyst/Ligand (Activity, Loading, Atmosphere) bh_path->catalyst_check base_check Use Stronger Base (e.g., K2CO3 -> NaOtBu) temp_increase->base_check success Yield Improved base_check->success ligand_screen Screen Different Ligands (e.g., XPhos, RuPhos) catalyst_check->ligand_screen ligand_screen->success

Problem 1: My reaction shows low or no conversion of 2,5-dibromothiazole.

Potential Cause A (Buchwald-Hartwig): Inactive Catalyst System The palladium(0) active species is sensitive to oxygen and can be easily poisoned.[4]

  • Solution 1: Ensure an Inert Atmosphere. Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Solution 3: Check Base Strength and Solubility. The base is crucial for regenerating the active catalyst. Sodium tert-butoxide (NaOtBu) is a strong, effective base, but ensure it is fresh and has been handled under inert conditions. Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures or longer reaction times but can be beneficial if your molecule has base-sensitive functional groups.[4]

Potential Cause B (SNAr): Insufficient Reaction Energy SNAr reactions on less-activated rings often require significant thermal energy to overcome the activation barrier.[1]

  • Solution 1: Increase Reaction Temperature. If you are running the reaction in a solvent like DMF or NMP, incrementally increase the temperature from 80°C towards 120-150°C, while carefully monitoring for byproduct formation via TLC or LC-MS.

  • Solution 2: Change to a Higher-Boiling Point Solvent. Solvents like DMF, NMP, or DMSO are common for SNAr reactions because their high boiling points allow for higher reaction temperatures and they can help solubilize reagents and stabilize charged intermediates.[1]

Problem 2: My main product is contaminated with the di-substituted byproduct.

Potential Cause: Over-reaction due to Stoichiometry or Conditions The desired mono-substituted product is also a substrate for a second substitution reaction.

  • Solution 1: Adjust Stoichiometry. Reduce the amount of morpholine used. Start with a slight excess (e.g., 1.1 to 1.2 equivalents) relative to 2,5-dibromothiazole. Avoid using a large excess.

  • Solution 2: Reduce Reaction Time/Temperature. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and before a significant amount of the di-substituted product appears, quench the reaction. Lowering the temperature can also slow the rate of the second substitution relative to the first.

Problem 3: I am getting a mixture of 2-substituted and 5-substituted isomers.

Potential Cause: Insufficient Regioselectivity While the C2 position is electronically favored, harsh conditions or an unoptimized catalyst system can lead to a loss of selectivity.

  • Solution 1 (SNAr): Lower the Reaction Temperature. Running the reaction at the lowest temperature that still provides a reasonable rate can significantly enhance the preference for substitution at the C2 position.

  • Solution 2 (Buchwald-Hartwig): Screen Phosphine Ligands. The ligand plays a pivotal role in determining the outcome of palladium-catalyzed reactions.[5][6] Sterically bulky biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) can enhance selectivity for the less-hindered C2 position.[5][7] Screening a small panel of ligands is a highly effective strategy for optimization.[4]

Experimental Protocols & Data

The following protocols provide a starting point for your experiments. Optimization will likely be required for your specific setup and reagent batches.

General Reaction Scheme

G cluster_1 Route A: S(N)Ar Conditions cluster_2 Route B: Buchwald-Hartwig Conditions snar_cond Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (80-150°C) bh_cond Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat (80-110°C)

Table 1: Comparison of Recommended Starting Conditions
ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Starting Material 2,5-Dibromothiazole (1.0 eq.)2,5-Dibromothiazole (1.0 eq.)
Nucleophile Morpholine (1.2 - 2.0 eq.)Morpholine (1.2 eq.)
Catalyst NonePd₂(dba)₃ (1-2 mol%) or suitable pre-catalyst
Ligand NoneBiarylphosphine Ligand (e.g., XPhos, 2-4 mol%)
Base K₂CO₃ or DIPEA (2.0 - 3.0 eq.)NaOtBu or K₃PO₄ (1.4 - 2.0 eq.)
Solvent DMF, NMP, or DMSO (anhydrous)Toluene or Dioxane (anhydrous, degassed)
Temperature 80 - 150 °C80 - 110 °C
Atmosphere Standard (or inert for reproducibility)Strictly Inert (Argon or Nitrogen)
Protocol 1: Buchwald-Hartwig Amination (Recommended Starting Point)

This method generally offers higher selectivity and yield under milder conditions.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dibromothiazole (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 eq.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of 2,5-dibromothiazole and the appearance of the product spot.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

Troubleshooting low solubility of 4-(5-Bromothiazol-2-YL)morpholine in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Bromothiazol-2-YL)morpholine Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate your experimental success.

Understanding the Molecule: Predicted Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound. While extensive experimental data is not publicly available, we can infer its behavior from its structure and predicted properties.

PropertyPredicted Value/CharacteristicImplication for Solubility
Structure Contains a thiazole ring, a bromine atom, and a morpholine moiety.[1][2]The morpholine group provides a basic nitrogen atom, suggesting pH-dependent solubility.[3][4][5] The bromothiazole portion is relatively hydrophobic.
pKa ~3.36[2]This predicted acidic pKa is associated with the thiazole ring system. The morpholine nitrogen provides a basic handle, with a pKa likely in the physiological range, making pH adjustment a key strategy.[6][7][8]
Molecular Weight ~249.13 g/mol [1]Moderate molecular weight.
Form Solid at room temperature.[1]As a solid, dissolution kinetics will play a role in achieving solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stock solution of this compound in DMSO precipitated when I diluted it into my aqueous buffer. What happened and how can I fix it?

This is a classic case of a compound exceeding its kinetic solubility.[9][10] Your compound was soluble in the organic solvent (DMSO), but upon dilution into an aqueous buffer, the environment became significantly more polar, causing the less soluble, uncharged form of the compound to precipitate out.[11]

Causality: This phenomenon occurs because you are moving from a high-concentration, organic environment to a low-concentration, aqueous one. The solubility limit in the final aqueous buffer is much lower than in the initial DMSO stock. This is a common issue in early drug discovery screening.[12][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution.

Step-by-Step Protocol: pH Adjustment

  • Determine the pKa: The morpholine nitrogen is basic. While the exact pKa is unknown, for many morpholine-containing compounds, it falls in the 6.5-8.5 range.[14]

  • Buffer Selection: Choose a buffer system that is effective at a pH at least 2 units below the presumed pKa of the morpholine nitrogen (e.g., acetate buffer for a target pH of 4.5-5.5).[15] At this pH, the morpholine nitrogen will be protonated (ionized), which significantly increases aqueous solubility.[16]

  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.5, 5.5, 6.5, 7.4).

  • Testing: Add a small, consistent amount of your DMSO stock solution to each buffer.

  • Observation: Visually inspect for precipitation. Quantify the concentration of the dissolved compound using HPLC or UV-Vis spectroscopy to determine the optimal pH for your desired concentration.

Q2: I need to achieve a higher concentration of this compound in a buffer at physiological pH (7.4) than what is currently achievable. What are my options?

At physiological pH, a significant portion of the compound will likely be in its neutral, less soluble form. To enhance solubility under these conditions, you can employ formulation strategies that modify the solvent environment or encapsulate the molecule.

Expert Insight: The goal is to either reduce the polarity of the aqueous buffer to be more "friendly" to your compound or to use a carrier molecule to shield the hydrophobic parts of your compound from the water.[17][18]

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[19][20][21]

Recommended Co-solvents & Starting Concentrations:

Co-solventStarting % (v/v)Considerations
Ethanol5-10%Can affect protein structure at higher concentrations.[22]
Propylene Glycol (PG)5-15%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-20%Can be viscous; ensure thorough mixing.
N,N-Dimethylacetamide (DMA)1-5%Use with caution; may have higher biological activity.

Protocol for Co-solvent Screening:

  • Prepare your primary aqueous buffer at the desired pH (e.g., PBS at pH 7.4).

  • Create a series of co-solvent blends by adding the chosen co-solvent to the buffer at different percentages (e.g., 5%, 10%, 15%, 20% v/v).

  • Add an excess of solid this compound to each blend.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature to determine the thermodynamic solubility.[11][23]

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic regions and increasing their apparent water solubility.[24][25][26][27][28]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, can be very effective for cationic compounds.

Protocol for Cyclodextrin Solubilization:

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in your desired buffer).

  • Create a dilution series of the cyclodextrin stock solution.

  • Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate, separate, and quantify as described in the co-solvent protocol.

Option 3: Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[29][30][31][32]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[33]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, useful but can denature proteins.

Protocol for Surfactant Solubilization:

  • Prepare solutions of the surfactant in your buffer at concentrations above its CMC.

  • Follow the same procedure of adding excess compound, equilibrating, separating, and quantifying.

G cluster_0 Solubility Enhancement Strategies A Low Solubility at pH 7.4 B Co-solvents (e.g., Ethanol, PEG 400) A->B Reduces Solvent Polarity C Cyclodextrins (e.g., HP-β-CD) A->C Forms Inclusion Complex D Surfactants (e.g., Tween® 80) A->D Micellar Encapsulation E Increased Aqueous Solubility B->E C->E D->E

Caption: Key strategies for enhancing aqueous solubility.

Q3: I am observing inconsistent solubility results between experiments. What could be the cause?

Inconsistent results often stem from differences between kinetic and thermodynamic solubility, or variations in experimental conditions.[9][10]

Causality & Solutions:

  • Kinetic vs. Thermodynamic Solubility: A "kinetic" measurement, often done by diluting a DMSO stock, can lead to a supersaturated, metastable solution that may precipitate over time.[12][13] A "thermodynamic" solubility measurement, where excess solid is equilibrated in the buffer, is the true equilibrium value and is more reproducible.[11][23]

    • Solution: For reproducible results, adopt a thermodynamic solubility protocol with a fixed equilibration time (e.g., 24 hours).

  • Temperature: Solubility is temperature-dependent.

    • Solution: Ensure all experiments are conducted at a consistent, recorded temperature.

  • Buffer Composition: Minor variations in pH or ionic strength can impact solubility.

    • Solution: Use freshly prepared buffers and verify the pH before each experiment.

  • Purity of the Compound: Impurities can affect solubility measurements.

    • Solution: Ensure you are using a high-purity batch of this compound.

By standardizing your protocol and being mindful of these variables, you can significantly improve the consistency and reliability of your solubility data.

References

Technical Support Center: Purification Strategies for 4-(5-Bromothiazol-2-YL)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(5-Bromothiazol-2-YL)morpholine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Purification Challenge

This compound is a heterocyclic compound of interest in medicinal chemistry. Achieving high purity of this and related analogs is paramount for accurate biological evaluation and subsequent drug development processes. The purification of these compounds can be challenging due to the presence of closely related impurities, starting materials, and byproducts from their synthesis. This guide will walk you through the most effective purification strategies, focusing on the "why" behind each step to empower you with the knowledge to adapt and troubleshoot your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and its analogs in a practical question-and-answer format.

Q1: I've just completed the synthesis of this compound. What are the likely impurities I should be concerned about?

A1: The impurity profile largely depends on the synthetic route employed. A common method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] In this case, you should anticipate the following potential impurities:

  • Unreacted Starting Materials: Such as 2-bromo-2-(bromomethyl)acetaldehyde (or a similar α-haloketone) and N-morpholinothiourea.

  • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric products. For instance, reaction under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole.[2]

  • Over-brominated Species: If the bromination of the thiazole ring is a separate step, polybrominated byproducts can form.

  • Hydrolysis Products: The thiazole ring or other functional groups may be susceptible to hydrolysis depending on the workup conditions.

  • Reagent-derived Impurities: Residual coupling reagents, bases (like triethylamine), or solvents can be present.[3]

Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?

A2: For a crude, oily product, direct crystallization is often challenging. Therefore, column chromatography is the recommended initial purification step. This technique separates compounds based on their differential adsorption to a stationary phase, making it highly effective for removing a wide range of impurities.[4]

Q3: I'm struggling with the column chromatography of my bromothiazole analog. The separation is poor, and the fractions are still impure. What can I do?

A3: Poor separation in column chromatography can stem from several factors. Here's a troubleshooting workflow:

  • Optimize Your Solvent System: The choice of mobile phase is critical. For compounds like this compound, a gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol mixtures) is often effective.[4]

    • Pro-Tip: Use Thin Layer Chromatography (TLC) to screen various solvent systems before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound in the chosen solvent system for optimal separation.

  • Consider the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.[5] If you suspect this, consider using:

    • Neutral Alumina: Less acidic than silica gel.

    • Deactivated Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your mobile phase to neutralize acidic sites.[5]

  • Dry Loading: If your compound has low solubility in the initial mobile phase, "dry loading" can improve resolution. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.[4]

Q4: I have a solid product after initial purification, but I suspect it's still not pure enough. What is the next step?

A4: Recrystallization is an excellent secondary purification technique for solid compounds to achieve high purity.[6] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound of interest will crystallize out, leaving impurities behind in the solvent.

Q5: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common problem and can be addressed by:

  • Slowing Down the Cooling Process: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

  • Using a Different Solvent or Solvent System: The solubility of your compound in the chosen solvent might be too high. Experiment with different solvents or a two-solvent system (one in which the compound is soluble and another in which it is insoluble).[7]

  • Scratching the Inner Surface of the Flask: This can create nucleation sites and induce crystallization.

  • Adding a Seed Crystal: Introducing a small crystal of the pure compound can initiate the crystallization process.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound and its analogs.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for the dry loading method, adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of the compound using TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of solid this compound analogs.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.

    • Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.[7][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table provides a starting point for solvent selection in purification. The optimal choice will depend on the specific analog being purified.

Purification TechniqueCommon Solvents/Mobile PhasesRationale
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolGradients of these solvent systems offer a wide polarity range suitable for many heterocyclic compounds.
Recrystallization Ethanol, Isopropanol, Acetonitrile, Ethanol/WaterThese solvents have a good balance of polarity and volatility for recrystallizing moderately polar organic compounds.

Visualizations

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound and its analogs.

PurificationWorkflow Crude Crude Product (from synthesis) Chromatography Column Chromatography Crude->Chromatography Initial Purification Recrystallization Recrystallization Chromatography->Recrystallization Further Purification (if solid) Pure Pure Product Chromatography->Pure If sufficiently pure Recrystallization->Pure

Caption: A typical purification workflow.

Troubleshooting Decision Tree for Column Chromatography

This diagram provides a logical path for troubleshooting common issues in column chromatography.

TroubleshootingTree Start Poor Separation in Column Chromatography CheckSolvent Is the Rf optimal (0.2-0.3 on TLC)? Start->CheckSolvent OptimizeSolvent Optimize mobile phase (change polarity/solvent) CheckSolvent->OptimizeSolvent No CheckStationaryPhase Is the compound stable on silica? CheckSolvent->CheckStationaryPhase Yes OptimizeSolvent->CheckSolvent UseAlternative Use neutral alumina or deactivated silica CheckStationaryPhase->UseAlternative No CheckLoading Is the sample loading technique appropriate? CheckStationaryPhase->CheckLoading Yes Success Improved Separation UseAlternative->Success DryLoad Use dry loading method CheckLoading->DryLoad No CheckLoading->Success Yes DryLoad->Success

Caption: Troubleshooting decision tree.

References

Stability issues of 4-(5-Bromothiazol-2-YL)morpholine in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Bromothiazol-2-YL)morpholine

A Guide to Understanding and Mitigating Stability Issues in Cell Culture Media

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in in vitro settings. As Senior Application Scientists, we have compiled this resource based on chemical principles, established laboratory practices, and field-proven insights to help you ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound instability in your cell culture medium.[1] The chemical structure of this compound, featuring a brominated thiazole ring and a morpholine moiety, presents several potential vulnerabilities in a complex aqueous environment like cell culture media. Key factors that can contribute to its degradation and, consequently, to experimental variability include:

  • Hydrolytic Instability: The carbon-bromine (C-Br) bond on the thiazole ring can be susceptible to hydrolysis, particularly at the neutral to slightly alkaline pH (7.2-7.4) of standard cell culture media.[2]

  • Photodegradation: Brominated aromatic heterocycles can be sensitive to light.[3] Exposure to standard laboratory lighting during media preparation, incubation, and analysis can lead to gradual degradation of the compound.

  • Interaction with Media Components: Components within the media, especially in serum-supplemented formulations, can interact with the compound. This includes binding to serum proteins like albumin, which can reduce the bioavailable concentration, or reactions with reducing agents present in some media formulations.[1][4][5]

To ensure reproducibility, it is critical to assess the stability of the compound under your specific experimental conditions.

Q2: I've noticed a precipitate forming after adding this compound to my media. What is happening and how can I fix it?

A2: Precipitate formation indicates that the compound's concentration has exceeded its solubility limit in the cell culture medium. This is a common issue with organic small molecules and can be attributed to several factors:

  • Low Aqueous Solubility: Like many heterocyclic compounds, this compound likely has limited solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the compound can crash out of solution.[6]

  • Final Solvent Concentration: The final concentration of the organic solvent must be kept low (typically <0.5% for DMSO) to prevent both direct cytotoxicity and "solvent-out" effects that reduce compound solubility.[6]

  • pH-Dependent Solubility: The morpholine ring contains a basic nitrogen atom.[7] Changes in pH between your stock solution environment and the final culture medium can alter the protonation state of the molecule, thereby affecting its solubility.

  • Interactions with Serum: Components in Fetal Bovine Serum (FBS) can bind to small molecules, sometimes leading to the formation of insoluble complexes.[1]

Troubleshooting Steps:

  • Verify Final Solvent Concentration: Ensure your dilution scheme results in a final DMSO (or other solvent) concentration that is non-toxic and maintains solubility.

  • Pre-warm the Medium: Adding the stock solution to media pre-warmed to 37°C can sometimes improve solubility.[6]

  • Modify Dilution Method: Instead of adding the stock directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the media.

  • Sonication: Briefly sonicating the final solution in a water bath can help dissolve small amounts of precipitate.[6]

  • Lower the Working Concentration: If precipitation persists, you may need to work at a lower final concentration that is below the compound's solubility limit in your specific medium.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: Proper preparation and storage are crucial for maintaining the integrity of the compound.

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM).

  • Storage of Stock Solution:

    • Dispense the primary stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store these aliquots in tightly sealed, light-protecting vials at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.

  • Preparation of Working Solutions:

    • Always prepare fresh dilutions of the compound in your cell culture medium for each experiment. Do not store the compound diluted in aqueous media for extended periods.

    • Equilibrate the stock solution aliquot to room temperature before opening to prevent condensation of atmospheric moisture into the stock.

In-Depth Troubleshooting Guide

Issue: Progressive Loss of Biological Effect During Long-Term Experiments

You observe a strong initial effect of the compound, but it diminishes over 24-48 hours, even with non-proliferating cells. This strongly suggests the compound is degrading in the incubator over the course of the experiment.

The thiazole ring, particularly when substituted with an electron-withdrawing halogen like bromine, can be susceptible to nucleophilic attack and hydrolysis, especially at physiological pH.[2] This can lead to the replacement of the bromine atom with a hydroxyl group or even ring cleavage, rendering the molecule inactive.

UV irradiation or even ambient laboratory light can induce photochemical reactions in brominated heterocycles.[3] This can involve the homolytic cleavage of the C-Br bond, leading to radical species that can react with media components or dimerize, resulting in a loss of the active parent compound.

Cell culture media, particularly when exposed to light and atmospheric oxygen, can generate reactive oxygen species (ROS). The sulfur atom in the thiazole ring and the nitrogen in the morpholine ring can be susceptible to oxidation, altering the compound's structure and activity.

To systematically address these potential issues, a stability assessment is recommended.

prep_stock Prepare fresh 10 mM stock in anhydrous DMSO prep_media Spike compound into cell-free culture medium (e.g., to 10 µM) prep_stock->prep_media aliquot Aliquot into light-protected tubes for each time point (T=0, 6, 12, 24, 48h) prep_media->aliquot incubate Incubate tubes under standard experimental conditions (37°C, 5% CO2) aliquot->incubate incubate_control Incubate a parallel set of tubes at 4°C in the dark (Control) aliquot->incubate_control collect At each time point, remove one tube and immediately freeze at -80°C incubate->collect incubate_control->collect analyze Analyze all samples together by HPLC or LC-MS collect->analyze quantify Quantify peak area of the parent compound relative to T=0 analyze->quantify

Caption: Workflow for assessing compound stability in cell culture media.

Table 1: Troubleshooting Summary for Loss of Activity
Potential Cause Diagnostic Test Mitigation Strategy
Hydrolysis HPLC/LC-MS stability assay shows degradation at 37°C but stability at 4°C.Replenish the compound by performing a partial or full media change every 12-24 hours.
Photodegradation HPLC/LC-MS assay shows greater stability in samples protected from light compared to light-exposed samples.Use amber-colored vials for stock solutions. Minimize light exposure during media preparation and incubation.
Oxidative Damage Complex to diagnose directly without advanced analytical methods. Often occurs alongside other degradation pathways.Consider using media formulations with lower levels of known pro-oxidants like iron if your cells can tolerate it.[8] Always use freshly prepared media.
Serum Protein Binding Compare stability/activity in serum-free vs. serum-containing media. Reduced activity in serum-containing media suggests binding.If possible, reduce the serum concentration during the compound treatment period. Be aware that the effective concentration may be lower than the nominal concentration.

Experimental Protocols

Protocol 1: Quantitative Stability Assessment by HPLC

This protocol provides a definitive measure of the compound's chemical stability over time.[9]

Objective: To quantify the concentration of this compound in cell culture medium at various time points under standard incubation conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (serum-free and/or serum-containing)

  • Sterile, light-protected 1.5 mL microcentrifuge tubes

  • HPLC system with a suitable C18 column and UV detector

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

Methodology:

  • Preparation of Standards: Prepare a standard curve by diluting the compound stock solution in a 50:50 mixture of ACN:Water to concentrations ranging from 0.1 µM to 20 µM. This will be used to correlate peak area with concentration.

  • Sample Preparation (T=0): a. Prepare a 10 µM solution of the compound in your cell culture medium. b. Immediately take a 100 µL aliquot. c. Add 100 µL of ACN to precipitate proteins. d. Vortex vigorously for 30 seconds, then centrifuge at >12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to an HPLC vial. This is your T=0 sample. f. Immediately freeze the remaining bulk solution at -80°C to serve as the T=0 reference.

  • Incubation: a. Aliquot the remaining 10 µM solution into separate, labeled, light-protected tubes for each time point (e.g., 2, 4, 8, 24, 48 hours). b. Place the tubes in your cell culture incubator (37°C, 5% CO₂).

  • Sample Collection: a. At each designated time point, remove the corresponding tube from the incubator. b. Immediately process the sample as described in step 2 (c-e).

  • HPLC Analysis: a. Set up an appropriate gradient method (e.g., starting with 95% Water/0.1% FA and ramping up to 95% ACN/0.1% FA over 10-15 minutes on a C18 column). b. Set the UV detector to a wavelength where the compound has maximum absorbance (determine this by a UV scan if unknown). c. Inject the standards and the collected samples.

  • Data Analysis: a. Integrate the peak corresponding to the parent compound for all samples. b. Calculate the concentration of the remaining compound at each time point using the standard curve. c. Plot the percentage of compound remaining vs. time, with the T=0 sample representing 100%.

Protocol 2: Cell-Based Functional Viability Assay

This assay indirectly assesses the stability of the compound by measuring its biological activity over time.

Objective: To determine if the biological effect of the compound diminishes after it has been pre-incubated in media.

Methodology:

  • Media Preparation: a. Prepare a solution of the compound in complete media at 2X the desired final concentration (e.g., if your final concentration is 10 µM, prepare a 20 µM solution). b. Prepare a "Control Medium" with the vehicle (e.g., DMSO) at the same concentration.

  • Media Incubation: a. Aliquot the 2X compound-containing media and the 2X control media into separate sterile tubes. b. Place one set of tubes in the incubator (37°C, 5% CO₂) for your desired pre-incubation period (e.g., 24 hours). This is the "Aged Media". c. Keep a second set of freshly prepared 2X media at 4°C. This is the "Fresh Media".

  • Cell Plating: Seed your target cells in a 96-well plate at a density that allows for the desired treatment duration without overgrowth. Allow cells to adhere overnight.

  • Cell Treatment: a. Remove the growth media from the cells. b. Add 50 µL of fresh, drug-free media to each well. c. Add 50 µL from one of the four media conditions to the appropriate wells:

    • Group 1: "Fresh Control Media"
    • Group 2: "Fresh Compound Media"
    • Group 3: "Aged Control Media"
    • Group 4: "Aged Compound Media"

  • Assay: Incubate the cells for the desired treatment duration (e.g., 48 hours). Then, perform a cell viability assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: Compare the biological effect (e.g., reduction in cell viability) in Group 2 vs. Group 4. A significantly reduced effect in the "Aged Compound Media" group indicates that the compound has lost activity during the pre-incubation period.

Visualizing Potential Degradation Pathways

While the exact degradation pathway in a complex biological medium is multifaceted, we can hypothesize key points of failure based on the molecule's chemical structure.

cluster_hydrolysis Hydrolysis (pH 7.4, 37°C) cluster_photo Photodegradation (Light) cluster_oxidation Oxidation (ROS in media) Parent This compound Hydrolysis_Product 4-(5-Hydroxythiazol-2-YL)morpholine (Inactive Product) Parent->Hydrolysis_Product C-Br bond cleavage Radical Thiazolyl Radical + Br• Parent->Radical C-Br bond homolysis Oxidized_S Thiazole S-oxide Parent->Oxidized_S Oxidized_N Morpholine N-oxide Parent->Oxidized_N Dimer Dimerization/Reaction Products Radical->Dimer

Caption: Plausible degradation pathways for this compound in cell culture.

References

Technical Support Center: Scaling Up the Synthesis of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4-(5-bromothiazol-2-yl)morpholine, a key intermediate for preclinical studies. We will address common challenges encountered during reaction scale-up, offering troubleshooting solutions and answers to frequently asked questions to ensure a robust, reproducible, and efficient process.

Recommended Synthetic Pathway for Scale-Up: Nucleophilic Aromatic Substitution (SNAr)

For scaling up the synthesis of this compound, the most reliable and efficient route is the direct nucleophilic aromatic substitution (SNAr) of 2,5-dibromothiazole with morpholine. This pathway is chosen for its operational simplicity, high regioselectivity, and the commercial availability of starting materials.[1][2] The reaction selectively substitutes the bromine atom at the C2 position, which is more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[3]

Synthetic_Workflow cluster_reaction Reaction Step SM1 2,5-Dibromothiazole Reaction SNA_r Reaction (e.g., 80-100 °C, 12-24h) SM1->Reaction SM2 Morpholine SM2->Reaction Solvent Solvent (e.g., DMF, MeCN) Solvent->Reaction Base Base (e.g., Et3N, K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Crystallization / Chromatography) Workup->Purification Product This compound Purification->Product QC Quality Control (NMR, HPLC, MS) Product->QC

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction shows low conversion of 2,5-dibromothiazole even after extended reaction time. What are the potential causes and solutions?

Answer: Low conversion is a common issue that can typically be traced to reagent quality, reaction conditions, or the presence of inhibitors.

  • Potential Cause 1: Insufficiently Anhydrous Conditions. Moisture in the solvent or on glassware can react with the base and interfere with the reaction. For reactions involving bases like triethylamine, even small amounts of water can be problematic.[4]

    • Solution: Ensure all solvents (e.g., DMF, MeCN) are freshly dried using standard laboratory procedures (e.g., molecular sieves). Dry all glassware in an oven (120°C) for several hours before use and assemble the reaction setup under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Poor Quality of Reagents. The 2,5-dibromothiazole may have degraded, or the morpholine might contain excess water.

    • Solution: Verify the purity of your starting materials via NMR or GC-MS before starting the reaction. Use a fresh bottle of morpholine or distill it if necessary.

  • Potential Cause 3: Inadequate Temperature. The SNAr reaction on the thiazole ring requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is heated to the target temperature (typically 80-100°C). Use an oil bath with a contact thermometer for accurate temperature control. If the reaction is still sluggish, a modest increase in temperature (e.g., by 10°C increments) can be tested, while carefully monitoring for by-product formation.

  • Potential Cause 4: Insufficient Base. A base is required to neutralize the HBr generated during the reaction. If the base is not present in a sufficient stoichiometric amount (at least 1 equivalent), the generated acid will protonate the morpholine, rendering it non-nucleophilic.

    • Solution: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or a solid base like potassium carbonate (K₂CO₃).

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Conversion Cause1 Moisture Present? Problem->Cause1 Cause2 Reagent Quality Low? Problem->Cause2 Cause3 Temperature Too Low? Problem->Cause3 Cause4 Insufficient Base? Problem->Cause4 Sol1 Use Anhydrous Solvents & Dry Glassware Cause1->Sol1  If Yes Sol2 Verify Purity (NMR/GC) Use Fresh Reagents Cause2->Sol2  If Yes Sol3 Increase Temperature Monitor By-products Cause3->Sol3  If Yes Sol4 Use 1.1-1.2 eq. Base (e.g., Et3N) Cause4->Sol4  If Yes

Caption: Troubleshooting logic for addressing low reaction conversion.

Question 2: I am observing a significant amount of a di-substituted by-product, 2,5-bis(morpholino)thiazole. How can I minimize its formation?

Answer: The formation of the di-substituted product is a result of a second SNAr reaction at the C5 position. While the C2 position is more reactive, high temperatures, long reaction times, or an excess of the nucleophile can drive the second substitution.

  • Solution 1: Control Stoichiometry. This is the most critical parameter. Use a slight excess, but not a large excess, of morpholine. A range of 1.1 to 1.3 equivalents is typically optimal. A large excess will statistically favor di-substitution.

  • Solution 2: Monitor Reaction Progress Closely. Do not let the reaction run for an unnecessarily long time. Monitor the disappearance of the starting material and the formation of the product by TLC or HPLC. Quench the reaction as soon as the 2,5-dibromothiazole is consumed to an acceptable level (e.g., >95%).

  • Solution 3: Moderate the Temperature. Avoid excessively high temperatures. While heat is needed for the first substitution, too much energy will facilitate the less favorable second substitution. Find the minimum temperature required for a reasonable reaction rate.

Question 3: During scale-up, I experienced a dangerous exotherm upon adding morpholine. How can this be managed?

Answer: The SNAr reaction is exothermic. While this may not be noticeable on a small scale (e.g., 1-5 grams), the heat generated during a large-scale reaction can accumulate rapidly if not managed, leading to a thermal runaway.

  • Solution 1: Controlled Addition. Never add the entire amount of morpholine at once to a hot solution. Use an addition funnel to add the morpholine dropwise or in portions to the solution of 2,5-dibromothiazole in the solvent.

  • Solution 2: Monitor Internal Temperature. Use a temperature probe to monitor the internal temperature of the reactor. The rate of addition should be controlled to keep the internal temperature within a safe, predetermined range (e.g., not exceeding the target reaction temperature by more than 5-10°C).

  • Solution 3: Use an Ice Bath. Have an ice/water bath on standby. If the internal temperature begins to rise too quickly, the addition can be paused, and the reactor can be cooled to bring the exotherm under control.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to control during scale-up?

A: The most critical parameters to ensure reproducibility and safety during scale-up are:

  • Reagent Stoichiometry: Precisely control the molar ratios of morpholine and base relative to the 2,5-dibromothiazole.

  • Temperature Control: Maintain a consistent and uniform reaction temperature. This includes managing the initial exotherm and providing steady heating.

  • Rate of Addition: Control the addition rate of the nucleophile (morpholine) to manage the exotherm.

  • Agitation/Mixing: Ensure efficient mixing to maintain temperature homogeneity and prevent localized "hot spots" or concentration gradients, which can lead to side reactions.

Q: What analytical methods are best for in-process control (IPC) and final product release?

A: A combination of techniques is recommended:

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of by-products.

  • Final Product QC:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • LC-MS: To confirm the molecular weight of the product.

    • HPLC: To determine the final purity of the isolated material.

Parameter Lab Scale (1-10 g) Pilot Scale (100 g - 1 kg) Rationale
2,5-Dibromothiazole 1.0 eq1.0 eqLimiting reagent
Morpholine 1.1 - 1.3 eq1.1 - 1.2 eqControl di-substitution
Base (e.g., Et₃N) 1.2 - 1.5 eq1.1 - 1.3 eqNeutralize HBr byproduct
Solvent Volume 5-10 mL / g4-8 mL / gEnsure solubility and mixing
Temperature 80 - 100 °C80 - 95 °CBalance rate vs. side reactions
Addition Time All at once30 - 60 min (controlled)Manage exotherm
Reaction Time 12 - 24 h12 - 18 hMonitor by IPC for completion
Typical Yield 75 - 90%80 - 92%Process dependent

Q: What are the primary safety considerations for this reaction?

A:

  • 2,5-Dibromothiazole: This is a halogenated heterocyclic compound and should be handled with care. It is an irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Morpholine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood.

  • Solvents: Depending on the solvent used (e.g., DMF, MeCN), be aware of their specific hazards (e.g., toxicity, flammability).

  • Exotherm: As discussed, the reaction is exothermic. Proper temperature control and controlled addition of reagents are critical for safety at scale.

Q: Are there viable alternative synthetic routes if this one fails?

A: Yes, the classic Hantzsch thiazole synthesis is a viable alternative, though it involves more steps.[5][6] This would involve:

  • Synthesizing morpholine-4-carbothioamide from morpholine and a thiocarbonyl source.

  • Reacting the morpholine-4-carbothioamide with a 3-carbon α,α-dihalo-ketone equivalent, which can be challenging to source or prepare. This route is generally more complex for scale-up compared to the SNAr approach due to the additional steps and potentially less stable intermediates.

References

Technical Support Center: Interpreting NMR Spectra of 4-(5-Bromothiazol-2-YL)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(5-Bromothiazol-2-YL)morpholine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter this important scaffold. The inherent complexities of this structure, combining the dynamic nature of the morpholine ring with the distinct electronic environment of the brominated thiazole, can lead to NMR spectra that are challenging to interpret.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face during your experiments.

Troubleshooting Guide: Tackling Specific Spectral Challenges

This section addresses common, specific problems encountered during the spectral acquisition and interpretation of this compound and its analogues.

Question 1: Why do the morpholine protons in my ¹H NMR spectrum appear as broad, unresolved multiplets instead of two clean triplets?

Answer: This is a classic problem stemming from the conformational dynamics of the morpholine ring. At room temperature, the morpholine ring undergoes a rapid "chair-to-chair" interconversion on the NMR timescale.[1] Protons that are axial in one chair conformation become equatorial in the other, and vice-versa. Because this exchange is fast, the spectrometer observes an average of these two states, leading to signal broadening. The protons on the carbons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) are chemically distinct, but their signals often coalesce, obscuring the expected triplet-of-triplets pattern.[2][3]

Causality and Recommended Solutions:

  • Dynamic NMR (Variable Temperature Study): The most effective way to resolve this issue is to perform a variable-temperature (VT) NMR experiment.[4][5]

    • Cooling the sample (e.g., to 0 °C, -20 °C, or lower) will slow down the rate of chair-to-chair interconversion. As the rate decreases, you will eventually reach the "slow-exchange regime." At this point, the individual axial and equatorial protons become distinct, and you should observe sharper, well-resolved multiplets. The temperature at which the broad signals resolve into sharp ones is known as the coalescence temperature and can be used to calculate the energy barrier of the ring inversion.[1]

    • Heating the sample can also be useful. It will increase the rate of interconversion further, potentially sharpening the averaged signals into a single, well-defined peak, which can simplify the spectrum if resolution of individual protons is not required.[6]

  • Solvent Choice: The polarity and viscosity of the solvent can influence the rate of conformational exchange. While less impactful than temperature, acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆ or Toluene-d₈) can sometimes alter the chemical shifts sufficiently to improve resolution.[6]

Experimental Protocol: Variable-Temperature (VT) ¹H NMR

  • Prepare a standard sample of your compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CD₂Cl₂). Ensure the concentration is optimal for good signal-to-noise.

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Begin cooling the sample in increments of 10-15 °C. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Observe the signals for the morpholine protons. Note the temperature at which they begin to broaden and then sharpen into distinct signals (the coalescence temperature).

  • Continue cooling until you obtain a spectrum with well-resolved multiplets for the axial and equatorial protons. This is your "low-temperature" or "slow-exchange" spectrum.

Question 2: The single proton on the thiazole ring is crucial for confirming my structure. How can I be certain of its assignment, especially if it's in a crowded region?

Answer: The lone proton on the 5-bromothiazole ring is at the C4 position (H4). Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, and the bromine at C5. While it typically appears as a singlet, definitive assignment requires correlation spectroscopy. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[7]

Causality and Recommended Solutions:

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment detects long-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH).[8] The H4 proton will show a crucial correlation to the carbon of the morpholine ring that is directly attached to the thiazole (C2 of thiazole).

    • Key Correlation: Look for a cross-peak between the thiazole proton singlet (H4) and the morpholine carbon signals, specifically the N-CH₂ carbons. More importantly, it should show a strong correlation to the quaternary carbon C2 of the thiazole ring.

    • Workflow: First, assign your carbon signals using a ¹³C and DEPT experiment. Then, run an HMBC experiment. The correlation between your target proton singlet and the known carbons of the morpholine ring provides unambiguous proof of its identity and location.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): If the H4 proton is spatially close to any of the morpholine protons, a NOESY experiment can reveal this through-space correlation. This is particularly useful for confirming the overall geometry.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations for structure confirmation.

Question 3: I'm observing very small, unexplainable splitting patterns or correlations in my spectra. What could be the cause?

Answer: These subtle effects are often due to long-range couplings, which are couplings over four or more bonds (⁴J or ⁵J). In aromatic and heteroaromatic systems like thiazole, these are common but often have small coupling constants (< 1 Hz).[10] Observing them can provide valuable structural information but can also be confusing if unexpected.

Causality and Recommended Solutions:

  • Long-Range ¹H-¹H Coupling: The H4 proton of the thiazole ring might exhibit a very small ⁴J coupling to the protons of the N-CH₂ group of the morpholine ring. This can sometimes be observed if the spectral resolution is very high, causing the H4 singlet to appear slightly broadened or as a very narrow multiplet.

  • Long-Range ¹H-¹³C Coupling: Standard HMBC experiments are optimized for 2- and 3-bond correlations (typically around 8 Hz). However, longer-range correlations can sometimes be observed, especially in rigid systems.[11][12]

    • Experiment Modification: To specifically look for these weaker, long-range correlations, you can run an "LR-HMBC" (Long-Range HMBC) or simply adjust the d2 delay in a standard HMBC pulse sequence to a larger value (e.g., 100-150 ms instead of the standard ~60 ms). This optimizes the experiment for smaller coupling constants.[12] This could, for instance, reveal a ⁴J correlation from the O-CH₂ protons of the morpholine to the C2 carbon of the thiazole.

Diagram: Systematic Workflow for Spectral Interpretation

NMR_Workflow A 1. Acquire ¹H NMR F Initial Assignments (Proton & Carbon Counts) A->F B 2. Acquire ¹³C & DEPT B->F C 3. Acquire COSY G H-H Connectivity (Morpholine Spin System) C->G D 4. Acquire HSQC H Direct C-H Attachment D->H E 5. Acquire HMBC I Long-Range C-H Connectivity (Confirm Scaffold) E->I F->C F->D G->E H->E J Full Structure Elucidation I->J

Caption: A systematic workflow for NMR data acquisition and analysis.

Frequently Asked Questions (FAQs)

This section covers broader questions about the fundamental spectral characteristics of the this compound scaffold.

Question 1: What are the characteristic ¹H and ¹³C chemical shift ranges for the this compound core structure?

Answer: The chemical shifts are highly predictable due to the distinct electronic environments of the two rings. The morpholine protons are in the aliphatic region, while the thiazole proton and carbons are in the aromatic/heteroaromatic region. The electron-withdrawing thiazole ring deshields the adjacent N-CH₂ protons of the morpholine.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Position ¹H Shift (ppm) ¹³C Shift (ppm) Notes
Thiazole C2 - ~168-172 Quaternary carbon, highly deshielded by N and S.
Thiazole C4 ~7.0-7.5 (s) ~125-130 Protonated carbon, deshielded by N.
Thiazole C5 - ~110-115 Bromine-bearing carbon, shift influenced by halogen.[13]
Morpholine N-CH₂ ~3.7-3.9 (m) ~48-52 Deshielded by direct attachment to the thiazole ring.[14]

| Morpholine O-CH₂ | ~3.5-3.7 (m) | ~65-68 | Typical chemical shift for carbons adjacent to oxygen.[15] |

Note: Shifts are approximate and can vary based on solvent, concentration, and substitution on the morpholine ring.

Question 2: Which 2D NMR experiments are essential for a complete and unambiguous assignment of this structure?

Answer: For a molecule of this complexity, a suite of 2D NMR experiments is not just helpful, but essential for confident structure elucidation.[8][16]

  • COSY (Correlation Spectroscopy): This is the workhorse for determining ¹H-¹H coupling networks. It will clearly show the correlation between the N-CH₂ and O-CH₂ protons within the morpholine ring, confirming it as a single, isolated spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[7] It is the fastest way to assign the protonated carbons (Thiazole C4, and the two morpholine CH₂ groups).

  • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned in the troubleshooting section, this is arguably the most critical experiment. It connects the different fragments of the molecule. Key correlations that confirm the entire scaffold are:

    • From the N-CH₂ protons of the morpholine to the C2 carbon of the thiazole (³J_CH).

    • From the H4 proton of the thiazole to the C2 and C5 carbons of the thiazole (²J_CH and ²J_CH).

    • From the H4 proton of the thiazole to the N-CH₂ carbons of the morpholine (⁴J_CH, may be weak).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While not always necessary for constitutional assignment, NOESY is invaluable for determining through-space proximity and confirming the 3D conformation of the molecule. It can show, for example, the spatial relationship between the thiazole H4 proton and the adjacent morpholine protons.

References

Technical Support Center: Overcoming Poor Cell Permeability of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Permeability Challenge

Welcome to the technical support guide for 4-(5-Bromothiazol-2-YL)morpholine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its cellular uptake. Poor cell permeability is a common hurdle in drug discovery, often leading to reduced efficacy in cell-based assays and downstream in vivo models. This guide provides in-depth troubleshooting strategies, validated protocols, and expert insights to help you diagnose and overcome these permeability issues, ensuring your experimental outcomes are both accurate and reproducible.

The physicochemical properties of a compound are the primary determinants of its ability to cross the lipid bilayer of a cell membrane. For this compound, several factors may contribute to suboptimal permeability. These can be predicted using computational tools that analyze its structure against established principles like Lipinski's Rule of Five, which correlates oral bioavailability with specific molecular properties.[1][2][3]

Key Physicochemical Properties of this compound (Predicted):

PropertyPredicted ValueImplication for Permeability
Molecular Weight (MW)249.13 g/mol [4][5][6]Favorable (within Lipinski's <500 rule)[1][2]
LogP (Octanol/Water)~1.9 - 2.5Acceptable lipophilicity, but may not be optimal for all cell types.
H-Bond Donors0Favorable (within Lipinski's <5 rule)[2][3]
H-Bond Acceptors3 (N and O in morpholine, N in thiazole)Favorable (within Lipinski's <10 rule)[2][3]
Polar Surface Area (PSA)~41.9 ŲFavorable; low PSA is generally good for passive diffusion.[7][8]

While these in silico predictions suggest a generally favorable profile for passive diffusion, they do not account for all factors influencing cell permeability, such as interactions with membrane transporters or the specific lipid composition of the cell lines being used. Therefore, empirical testing is crucial to diagnose and address permeability issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound.

Q1: My compound shows high potency in a biochemical (e.g., enzyme) assay, but its activity is significantly lower in my cell-based assay. Could this be a permeability issue?

A1: This is a classic indicator of poor cell permeability.[9] A significant drop in potency (often >10-fold) between a cell-free and a cell-based assay strongly suggests that the compound is not efficiently reaching its intracellular target. The discrepancy arises because the biochemical assay measures direct interaction with the target protein in an optimized buffer, whereas the cell-based assay requires the compound to first cross the cell membrane.

To confirm this, you should first rule out other possibilities:

  • Compound Stability: Is the compound stable in your cell culture media over the time course of the experiment? You can assess this using HPLC-MS analysis of the media at different time points.

  • Efflux Pumps: Is the compound a substrate for efflux transporters like P-glycoprotein (P-gp)? These ATP-dependent pumps actively remove xenobiotics from the cell, reducing their intracellular concentration and apparent potency.[10][11][12] This can be tested by co-incubating your compound with a known P-gp inhibitor, such as verapamil or elacridar.[12][13] If the potency of your compound increases in the presence of these inhibitors, efflux is likely a contributing factor.

The workflow below illustrates the decision-making process when encountering this common issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion & Next Steps Biochemical_Potency High Potency in Biochemical Assay Cellular_Potency Low Potency in Cell-Based Assay Hypothesis Hypothesis: Poor Cell Permeability? Stability 1. Assess Compound Stability in Media (HPLC-MS) Hypothesis->Stability Efflux 2. Test for Efflux Pump Activity (Co-incubation with P-gp inhibitor) Stability->Efflux If Stable Permeability_Assay 3. Direct Permeability Measurement (PAMPA/Caco-2) Efflux->Permeability_Assay If Not Efflux Substrate Confirmed Permeability Issue Confirmed Permeability_Assay->Confirmed Strategies Implement Permeability Enhancement Strategies Confirmed->Strategies

Caption: Troubleshooting workflow for potency discrepancies.

Q2: How can I directly measure the cell permeability of my compound?

A2: There are several established assays to quantify cell permeability. The choice of assay depends on the throughput required and the specific questions being asked.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[9][14][15] It is an excellent and cost-effective first-line screen for passive diffusion, avoiding the complexities of active transport.[14][16]

  • Caco-2 Permeability Assay: This is the gold standard for in vitro permeability assessment.[17] It uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, thus mimicking the intestinal barrier.[18][][20] This assay provides a more biologically relevant measure of permeability (Papp value) and can also identify if the compound is an efflux substrate by measuring transport in both directions.[17][20]

Q3: My compound has confirmed low permeability. What strategies can I use to improve its cellular uptake?

A3: Improving cell permeability often involves modifying the compound or its formulation. Here are three common strategies:

  • Formulation-Based Approaches:

    • Use of Permeation Enhancers: Non-toxic excipients can be used to transiently open tight junctions or fluidize the cell membrane.[21][22] This is more relevant for in vivo applications and should be used with caution in cell-based assays due to potential off-target effects.

    • Solubilizing Agents: For compounds with poor aqueous solubility, using agents like DMSO or cyclodextrins can increase the concentration of the compound available to partition into the cell membrane. Ensure the final concentration of the solvent is not toxic to your cells.

  • Prodrug Strategy:

    • A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the cell to release the active drug.[23][24][25] A common strategy for improving permeability is to mask polar functional groups with lipophilic moieties (e.g., converting an acid to an ester).[26] This approach can effectively shuttle a molecule across the membrane before it is converted back to its active form.[27]

  • Structural Modification (SAR-based):

    • This involves a medicinal chemistry campaign to synthesize analogs of your compound with improved physicochemical properties.[28] The goal is to modulate lipophilicity (LogP) or reduce the polar surface area (PSA) without losing target potency.

    • Example Modifications for this compound:

      • Modulate Lipophilicity: Systematically replace the bromo-substituent with other halogens (Cl, I) or small alkyl groups to fine-tune the LogP.

      • Isosteric Replacements: Replace the morpholine ring with a less polar isostere, such as a thiomorpholine or a piperidine ring, and re-evaluate both permeability and target activity.

G cluster_0 cluster_1 cluster_2 Low_Perm Low Cell Permeability Formulation Formulation (e.g., Excipients) Low_Perm->Formulation Immediate (Assay-level) Prodrug Prodrug (e.g., Ester Mask) Low_Perm->Prodrug Intermediate (Requires Synthesis) SAR Structural Modification (SAR) Low_Perm->SAR Long-term (Medicinal Chemistry) High_Perm Improved Cellular Uptake Formulation->High_Perm Prodrug->High_Perm SAR->High_Perm

Caption: Strategies to enhance cell permeability.

Part 2: Experimental Protocols

Here we provide detailed protocols for the direct assessment of permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To provide a rapid assessment of the passive permeability of this compound.

Materials:

  • PAMPA "sandwich" plate system (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: 10 mM stock of compound in DMSO, diluted to 100-200 µM in PBS (final DMSO ≤ 1%)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)[9]

  • 96-well UV-transparent microplate for analysis

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare the PAMPA Plate: Add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow it to impregnate for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of acceptor sink buffer to each well of a 96-well acceptor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Add Donor Solution: Add 150-200 µL of the donor solution (your compound) to each well of the donor plate.[29]

  • Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[29]

  • Sampling & Analysis:

    • After incubation, carefully separate the plates.

    • Take an aliquot from the donor plate (for reference concentration, C_D).

    • Take an aliquot from the acceptor plate (for equilibrium concentration, C_A).

    • Determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using established equations, which are detailed in various protocols.[14][29] High, medium, and low permeability controls should be run in parallel for comparison.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer and assess its potential for active efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Lucifer yellow solution (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS is recommended)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[20]

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value >200 Ω·cm² typically indicates a confluent monolayer ready for use.[17][30]

    • Optionally, perform a Lucifer yellow flux assay to confirm low paracellular transport.

  • Permeability Experiment (Apical-to-Basolateral, A-to-B):

    • Wash the monolayer twice with pre-warmed transport buffer.

    • Add transport buffer containing your test compound (e.g., at 10 µM) to the apical (A) side (donor).

    • Add fresh transport buffer to the basolateral (B) side (acceptor).

    • Incubate at 37°C with gentle shaking.

    • Take samples from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end.

  • Permeability Experiment (Basolateral-to-Apical, B-to-A): To assess active efflux, perform the experiment in the reverse direction.

  • Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[]

    • The Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 strongly suggests the compound is a substrate for active efflux transporters.[20]

Interpreting Caco-2 Results:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low

References

Validation & Comparative

The Structure-Activity Relationship of 4-(5-Bromothiazol-2-YL)morpholine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole ring system stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents. When coupled with a morpholine moiety, this heterocyclic architecture gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth comparative analysis of 4-(5-bromothiazol-2-yl)morpholine analogs, offering insights into their structure-activity relationships (SAR), potential biological targets, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this chemical series.

The Privileged Scaffold: Unpacking the 4-(Thiazol-2-YL)morpholine Core

The 4-(thiazol-2-yl)morpholine core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The thiazole component, a five-membered aromatic ring containing sulfur and nitrogen, is a bioisostere for various functional groups and is known to participate in hydrogen bonding and hydrophobic interactions within protein active sites. The morpholine ring, a saturated heterocycle, is often favored in drug design for its metabolic stability and its ability to improve the physicochemical properties of a molecule, such as solubility. The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, a feature critical for the interaction of many kinase inhibitors with the hinge region of their target enzymes.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

While a dedicated, comprehensive SAR study on this compound analogs is not extensively documented in publicly available literature, we can construct a robust, inferred SAR by synthesizing data from structurally related compound series. The primary points of modification on this scaffold are the 5-position of the thiazole ring and potential substitutions on the morpholine ring.

The Significance of the 5-Bromo Substitution

The presence of a bromine atom at the 5-position of the thiazole ring is a critical feature influencing the biological activity of these analogs. Halogen atoms, particularly bromine, can significantly impact a molecule's properties in several ways:

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the electron density of the thiazole ring, influencing its reactivity and interaction with biological targets.

  • Lipophilicity: The introduction of a bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in a protein's active site. This can provide an additional anchoring point, leading to increased binding affinity and potency.

Studies on related 5-substituted heterocyclic compounds have demonstrated that the nature of the substituent at this position is a key determinant of biological activity. For instance, in a series of 5-(substituted-benzylidene)-2-(morpholinoimino)-thiazolidin-4-ones, the electronic nature and steric bulk of the substituent on the benzylidene ring, which is attached to the 5-position of the thiazolidinone ring, were shown to be critical for their inhibitory activity against various enzymes.

The Role of the Morpholine Moiety

The morpholine ring is not merely a solubilizing group; it is an active participant in molecular recognition. In the context of kinase inhibition, particularly for Phosphoinositide 3-kinases (PI3Ks), the morpholine oxygen is a crucial hydrogen bond acceptor.[1] This interaction with the backbone amide protons of the kinase hinge region is a hallmark of many potent and selective PI3K inhibitors.[1] The substitution of the morpholine with other cyclic amines, such as piperazine, has been shown to dramatically reduce inhibitory activity, underscoring the importance of the morpholine oxygen.[2]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4][5][6] The ability of the morpholine moiety to anchor inhibitors in the ATP-binding pocket of PI3K makes this compound analogs promising candidates for the development of novel anticancer agents.

Potential Biological Targets and Comparative Analysis

Based on the structural features of the this compound scaffold, two prominent and well-validated biological targets emerge as highly probable: Phosphoinositide 3-Kinases (PI3Ks) and Carbonic Anhydrases (CAs) .

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K family of lipid kinases is a central node in cellular signaling.[3][4][5][6] The established role of the morpholine moiety in PI3K inhibition strongly suggests that this compound analogs are likely to exhibit activity against these enzymes.

Hypothetical SAR for PI3K Inhibition:

  • Morpholine Ring: Essential for activity, with the oxygen atom acting as a key hydrogen bond acceptor in the kinase hinge region. Modifications to this ring are likely to be detrimental to potency.

  • Thiazole Ring: Acts as a scaffold, positioning the morpholine and the 5-substituent in the correct orientation for binding.

  • 5-Bromo Group: Likely contributes to potency through a combination of increased lipophilicity, favorable steric interactions, and potential halogen bonding within the ATP-binding pocket.

Comparative Data of Hypothetical Analogs for PI3Kα Inhibition:

AnalogR Group (at position 5 of thiazole)Predicted PI3Kα IC50 (nM)Rationale for Predicted Activity
1 (Lead) -Br10 - 50The bromo group provides a good balance of lipophilicity and potential for halogen bonding.
2 -Cl20 - 100Chlorine is also a halogen but is smaller and less polarizable than bromine, potentially leading to weaker halogen bonds.
3 -H> 500Removal of the halogen would likely result in a significant loss of potency due to the absence of favorable interactions.
4 -CH3100 - 500The methyl group adds bulk and lipophilicity but lacks the specific halogen bonding capability of bromine.
5 -CF35 - 25The trifluoromethyl group is strongly electron-withdrawing and can participate in dipole-dipole interactions, potentially enhancing potency.
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Thiazole and benzothiazole-containing sulfonamides are well-established classes of CA inhibitors. While the this compound scaffold lacks the canonical sulfonamide group for zinc binding, non-sulfonamide inhibitors of CAs are known, and the thiazole nitrogen could potentially coordinate with the active site zinc ion.

Hypothetical SAR for Carbonic Anhydrase Inhibition:

  • Thiazole Ring: The nitrogen atom of the thiazole ring could potentially interact with the zinc ion in the active site.

  • 5-Bromo Group: The bromine atom could form interactions with residues lining the active site cavity, contributing to binding affinity.

  • Morpholine Ring: The morpholine moiety may occupy a hydrophobic pocket within the active site, and its oxygen could form hydrogen bonds with nearby amino acid residues.

Comparative Data of Hypothetical Analogs for CA II Inhibition:

AnalogR Group (at position 5 of thiazole)Predicted CA II Ki (nM)Rationale for Predicted Activity
1 (Lead) -Br50 - 200The bromo substituent may provide favorable interactions within the hydrophobic active site of CA II.
2 -I25 - 100The larger and more polarizable iodine atom could form stronger halogen bonds and hydrophobic interactions.
3 -NO2200 - 1000The nitro group is strongly electron-withdrawing but may introduce unfavorable steric or electronic properties for CA binding.
4 -Ph100 - 500A phenyl group would significantly increase steric bulk and could form pi-stacking interactions within the active site.

Experimental Protocols

To empirically validate the SAR of this compound analogs, robust and reproducible in vitro assays are essential. The following are detailed, step-by-step protocols for assessing PI3K and carbonic anhydrase inhibitory activity.

In Vitro PI3K Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα/p110α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Preparation: Dilute the PI3K enzyme to the desired concentration in kinase assay buffer.

  • Enzyme Addition: Add 10 µL of the diluted enzyme to each well containing the test compounds or DMSO.

  • Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP mix by diluting PIP2 and ATP to their final desired concentrations in kinase assay buffer. Add 10 µL of the substrate/ATP mix to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well clear, flat-bottom plates

  • Spectrophotometric microplate reader

Protocol:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds and acetazolamide in DMSO. Dilute the hCA II enzyme in the assay buffer to the desired concentration.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • 160 µL of assay buffer

    • 10 µL of the test compound dilution (or DMSO for control)

    • 10 µL of the diluted hCA II enzyme

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Substrate Preparation: Prepare a stock solution of p-NPA in a solvent like acetonitrile. Dilute this stock solution in the assay buffer to the final desired concentration immediately before use.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis: Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the biological context and experimental workflows discussed, the following diagrams have been generated using Graphviz.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs on PI3K.

Experimental Workflow for PI3K Inhibition Assay

PI3K_Assay_Workflow start Start compound_plating 1. Compound Plating (Serial Dilutions) start->compound_plating enzyme_addition 2. Add PI3K Enzyme compound_plating->enzyme_addition pre_incubation 3. Pre-incubate (15 min) enzyme_addition->pre_incubation reaction_initiation 4. Add Substrate/ATP (PIP2 + ATP) pre_incubation->reaction_initiation reaction_incubation 5. Incubate (60 min) reaction_initiation->reaction_incubation atp_depletion 6. Add ADP-Glo™ Reagent reaction_incubation->atp_depletion signal_generation 7. Add Kinase Detection Reagent atp_depletion->signal_generation data_acquisition 8. Measure Luminescence signal_generation->data_acquisition end End (IC50 Determination) data_acquisition->end

Caption: Step-by-step workflow for the in vitro PI3K kinase inhibition luminescent assay.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Assay_Workflow start Start plate_setup 1. Plate Setup (Buffer, Compound, Enzyme) start->plate_setup pre_incubation 2. Pre-incubate (10 min) plate_setup->pre_incubation reaction_initiation 3. Add Substrate (p-NPA) pre_incubation->reaction_initiation kinetic_measurement 4. Kinetic Measurement (Absorbance at 400 nm) reaction_initiation->kinetic_measurement data_analysis 5. Data Analysis (Calculate Rates) kinetic_measurement->data_analysis end End (IC50 Determination) data_analysis->end

Caption: Step-by-step workflow for the in vitro carbonic anhydrase inhibition colorimetric assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly inhibitors of PI3K and carbonic anhydrase. The logical synthesis of structure-activity relationship data from related compound series provides a strong foundation for the rational design of more potent and selective analogs. The detailed experimental protocols outlined in this guide offer a clear path for the empirical validation of these designs. By combining insightful SAR analysis with rigorous experimental evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Analysis of 5-Bromo vs. 4-Bromo-Thiazolyl-Morpholine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(morpholin-4-yl)thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The introduction of a bromine atom onto the thiazole ring is a common strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. However, the precise placement of the halogen can have a profound impact on the compound's structure-activity relationship (SAR). This guide provides a comprehensive comparative analysis of two key positional isomers: 5-bromo-2-(morpholin-4-yl)thiazole and 4-bromo-2-(morpholin-4-yl)thiazole. While direct head-to-head experimental data for these specific isomers is limited in the public domain, this document synthesizes established principles of medicinal chemistry and data from analogous structures to offer a predictive framework for researchers in drug discovery and development. We will explore plausible synthetic routes, predict key physicochemical differences, and hypothesize on the resulting biological activities, providing standardized protocols for experimental validation.

Synthetic Pathways: A Strategic Overview

The synthesis of these target isomers can be approached through established heterocyclic chemistry principles, primarily leveraging the Hantzsch thiazole synthesis. The key decision is whether to introduce the bromine atom before or after the formation of the thiazole ring. Below are proposed synthetic schemes for both isomers.

Proposed Synthesis of 5-Bromo-2-(morpholin-4-yl)thiazole

A likely route to the 5-bromo isomer involves the initial synthesis of the 2-morpholinothiazole core, followed by regioselective bromination at the C5 position, which is electronically favored for electrophilic substitution.

Synthesis of 5-Bromo-2-(morpholin-4-yl)thiazole morpholine_thiocarbamide Morpholine-4-carbothioamide intermediate_thiazole 2-(Morpholin-4-yl)thiazole morpholine_thiocarbamide->intermediate_thiazole Hantzsch Synthesis Ethanol, Reflux alpha_halo_ketone 1,2-Dichloroethyl ethyl ether alpha_halo_ketone->intermediate_thiazole product 5-Bromo-2-(morpholin-4-yl)thiazole intermediate_thiazole->product Electrophilic Bromination CHCl3, rt brominating_agent N-Bromosuccinimide (NBS) brominating_agent->product

Caption: Proposed synthetic pathway for 5-bromo-2-(morpholin-4-yl)thiazole.

Proposed Synthesis of 4-Bromo-2-(morpholin-4-yl)thiazole

The synthesis of the 4-bromo isomer is more efficiently achieved by starting with a brominated building block, as direct bromination of the 2-morpholinothiazole core would likely favor the C5 position.

Synthesis of 4-Bromo-2-(morpholin-4-yl)thiazole bromo_malonaldehyde 2-Bromomalonaldehyde product 4-Bromo-2-(morpholin-4-yl)thiazole bromo_malonaldehyde->product Hantzsch-type Condensation Acid catalyst, Heat morpholine_thiocarbamide Morpholine-4-carbothioamide morpholine_thiocarbamide->product

Caption: Proposed synthetic pathway for 4-bromo-2-(morpholin-4-yl)thiazole.

Comparative Physicochemical Properties (Predicted)

The position of the bromine atom is expected to subtly influence the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and interaction with biological targets.

Property5-Bromo-2-(morpholin-4-yl)thiazole4-Bromo-2-(morpholin-4-yl)thiazoleRationale for Prediction
Molecular Formula C₇H₉BrN₂OSC₇H₉BrN₂OSIsomers have the same formula.
Molecular Weight ~249.13 g/mol ~249.13 g/mol Isomers have the same atomic composition.
Predicted LogP ~1.8 - 2.2~1.9 - 2.3The 4-bromo isomer may be slightly more lipophilic due to the bromine's position relative to the morpholine group, potentially leading to less overall molecular polarity.
Predicted Solubility HigherLowerThe 5-bromo isomer, being potentially slightly more polar, may exhibit marginally better aqueous solubility. This is analogous to observations in other heterocyclic systems where isosteric replacements altering polarity affect solubility[1].
Dipole Moment Expected to differExpected to differThe different positions of the electronegative bromine atom will result in distinct molecular dipole moments, which can influence crystal packing and receptor interactions.
Spectroscopic Data Unique ¹H and ¹³C NMR shiftsUnique ¹H and ¹³C NMR shiftsThe proton and carbon environments are distinct. The thiazole proton on the 5-bromo isomer will be absent, while the 4-bromo isomer will show a singlet for the C5-H. The carbon directly bonded to bromine will show a characteristic shift in the ¹³C NMR spectrum.

Structure-Activity Relationship (SAR) and Predicted Biological Profiles

The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The electronic and steric differences between the 4-bromo and 5-bromo isomers are predicted to translate into distinct biological activities.

SAR_Concept core 2-Morpholinothiazole Core isomer5 5-Bromo Isomer core->isomer5 Bromination at C5 isomer4 4-Bromo Isomer core->isomer4 Bromination at C4 electronics Electronic Effects (Inductive, Resonance) isomer5->electronics sterics Steric Hindrance isomer5->sterics lipophilicity Lipophilicity (LogP) isomer5->lipophilicity isomer4->electronics isomer4->sterics isomer4->lipophilicity receptor_binding Receptor/Enzyme Binding Affinity electronics->receptor_binding cell_permeability Cellular Permeability electronics->cell_permeability metabolic_stability Metabolic Stability electronics->metabolic_stability sterics->receptor_binding sterics->cell_permeability sterics->metabolic_stability lipophilicity->receptor_binding lipophilicity->cell_permeability lipophilicity->metabolic_stability

Caption: Influence of bromine position on physicochemical properties and biological outcomes.

Anticipated Antimicrobial Activity

The inclusion of a bromine atom on the thiazole ring is generally associated with enhanced antimicrobial potency[2][3]. The position of the halogen can fine-tune this activity.

  • 5-Bromo Isomer : The C5 position of the thiazole ring is often crucial for interactions within the active sites of various microbial enzymes. Bromination at this position could enhance binding affinity through halogen bonding or by favorably altering the electronic landscape of the molecule.

  • 4-Bromo Isomer : Substitution at the C4 position can introduce steric hindrance that may either be beneficial or detrimental, depending on the topology of the target enzyme's active site. In some series of thiazole derivatives, substituents at the 4-position have been shown to significantly influence the antimicrobial spectrum[4].

Hypothesis: It is hypothesized that the 5-bromo isomer may exhibit broader or more potent antimicrobial activity due to the common importance of the C5 position in ligand-target interactions. However, the 4-bromo isomer could demonstrate higher selectivity for certain microbial targets where its specific steric profile is advantageous.

Anticipated Anticancer Activity

2-Aminothiazole derivatives are well-documented as scaffolds for anticancer agents[5][6]. The lipophilicity and electronic nature conferred by the bromo-substituent can improve cell permeability and interactions with oncogenic targets like kinases.

  • 5-Bromo Isomer : Research on related 2-amino-5-bromothiazoles suggests that this substitution pattern is favorable for potent bioactivity, potentially enhancing interactions with hydrophobic pockets of target proteins[3][7].

  • 4-Bromo Isomer : The 4-position substitution can influence the orientation of the molecule within a binding pocket. For instance, in a series of 1-benzyl-5-bromoindolin-2-ones bearing a 4-arylthiazole moiety, the nature of the substituent at the 4-position of the thiazole was critical for anticancer activity[8].

Hypothesis: Both isomers are predicted to exhibit anticancer activity. The 5-bromo isomer is hypothesized to show potent, possibly broad-spectrum, cytotoxicity based on established SAR for 5-halothiazoles. The 4-bromo isomer's activity may be more dependent on the specific cancer cell line and the topology of the target protein, potentially offering greater selectivity.

Experimental Protocols for Comparative Evaluation

To validate the above hypotheses, a systematic experimental evaluation is essential. The following are standardized, detailed protocols for the comparative assessment of the 5-bromo and 4-bromo-thiazolyl-morpholine isomers.

Experimental_Workflow cluster_antimicrobial Antimicrobial Evaluation cluster_anticancer Anticancer Evaluation start Synthesized Isomers (4-Bromo and 5-Bromo) mic_setup Prepare Serial Dilutions of Compounds start->mic_setup cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding inoculation Inoculate with Bacterial/Fungal Strains mic_setup->inoculation incubation_am Incubate at 37°C (Bacteria) or 28°C (Fungi) inoculation->incubation_am mic_readout Determine Minimum Inhibitory Concentration (MIC) incubation_am->mic_readout end Comparative Analysis of MIC and IC50 Data mic_readout->end treatment Treat with Serial Dilutions of Compounds cell_seeding->treatment incubation_ac Incubate for 48-72 hours treatment->incubation_ac mtt_assay Add MTT Reagent and Incubate incubation_ac->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout ic50_calc Calculate IC50 Values readout->ic50_calc ic50_calc->end

Caption: Workflow for the comparative biological evaluation of the isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solutions: Dissolve each isomer in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microplate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each isomer in the culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

The positional isomerism of the bromine atom on the 2-(morpholin-4-yl)thiazole scaffold represents a critical design element in the development of novel therapeutic agents. This guide provides a predictive framework suggesting that while both the 4-bromo and 5-bromo isomers are promising candidates for antimicrobial and anticancer applications, they are likely to exhibit distinct profiles. The 5-bromo isomer is hypothesized to possess broader and more potent activity, whereas the 4-bromo isomer may offer enhanced selectivity. The proposed synthetic routes and standardized biological evaluation protocols herein provide a clear and actionable path for researchers to empirically validate these hypotheses. Such a systematic investigation is crucial for elucidating the nuanced structure-activity relationships that govern the therapeutic potential of this important class of heterocyclic compounds.

References

Benchmarking the selectivity of 4-(5-Bromothiazol-2-YL)morpholine against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The morpholine and thiazole moieties are well-established pharmacophores known to interact with the ATP-binding site of various kinases, making them valuable scaffolds in inhibitor design[1][2]. This guide provides a comprehensive framework for characterizing the selectivity of a novel compound, 4-(5-Bromothiazol-2-YL)morpholine, against a broad panel of kinases. As a senior application scientist, my objective is to not only present a protocol but to elucidate the scientific rationale behind each step, ensuring a robust and translatable dataset.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites[3]. This homology presents a significant challenge in developing inhibitors that target a specific kinase implicated in a disease pathway without affecting other essential kinases. Poor selectivity can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, early and comprehensive selectivity profiling is a critical step in the hit-to-lead and lead optimization phases of drug discovery[4][5]. It allows for:

  • Identification of Primary and Secondary Targets: Unveiling the full spectrum of a compound's activity.

  • Early Prediction of Off-Target Liabilities: Mitigating the risk of downstream failures due to toxicity.

  • Elucidation of Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to enhance selectivity and potency.[2]

  • Discovery of Novel Therapeutic Opportunities: Identifying unexpected, potent activities against other kinases.

Designing the Kinase Selectivity Study for this compound

Given that this compound is a novel investigational compound, our initial approach will be a broad-spectrum screen followed by more focused dose-response assays on identified hits.

Phase 1: Broad Kinome Screen

The initial screen will utilize a large, diverse kinase panel to provide a panoramic view of the compound's inhibitory activity. Several reputable contract research organizations (CROs) offer comprehensive kinase profiling services with panels covering a significant portion of the human kinome[4][5][6].

Experimental Rationale:

  • Panel Selection: We will opt for a panel of at least 300 kinases, ensuring representation from all major branches of the kinome tree. This broad approach maximizes the chances of identifying both anticipated and unanticipated interactions.

  • Assay Format: A common and reliable method for initial screening is a radiometric assay, such as the ³³P-ATP filter-binding assay. This format is considered a gold standard as it directly measures the transfer of a phosphate group to a substrate without the need for modified substrates or coupling enzymes, which can sometimes interfere with inhibitor binding[3][7].

  • ATP Concentration: The assay will be conducted at the apparent ATP Km for each kinase. This is a critical parameter, as competitive inhibitors will appear less potent at higher, saturating ATP concentrations. Using the Km value provides a more accurate assessment of the compound's intrinsic potency[8].

  • Compound Concentration: A single, relatively high concentration of 10 µM for this compound will be used for the initial screen. This concentration is sufficient to identify most significant inhibitory activities and is a cost-effective approach for a large panel.

Phase 2: IC50 Determination

Any kinase exhibiting greater than 50% inhibition in the initial screen will be flagged for a follow-up dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Experimental Rationale:

  • Dose-Response Curve: A 10-point dose-response curve, typically in a semi-log dilution series, will be generated. This allows for the precise calculation of the IC50 value, which is a quantitative measure of a compound's potency.

  • Data Analysis: The resulting data will be fitted to a sigmoidal dose-response curve using a non-linear regression model to accurately determine the IC50.

Experimental Protocol: In Vitro Radiometric Kinase Assay

The following is a detailed protocol for a typical radiometric kinase assay, which would be employed for both the initial screen and the subsequent IC50 determinations.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (e.g., peptides or proteins)

  • Kinase assay buffer (specific composition varies by kinase, but generally contains a buffer like HEPES, MgCl₂, and a reducing agent like DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound (solubilized in DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare serial dilutions of This compound add_compound Dispense compound dilutions and controls into plate prep_compound->add_compound prep_kinase Prepare kinase/substrate mix in assay buffer add_kinase Add kinase/substrate mix to initiate pre-incubation prep_kinase->add_kinase prep_atp Prepare ATP mix with [γ-³³P]ATP add_atp Add ATP mix to start the reaction prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and transfer to filter plate incubate->stop_reaction wash_plate Wash filter plate to remove unincorporated [γ-³³P]ATP stop_reaction->wash_plate add_scint Add scintillation fluid wash_plate->add_scint read_plate Read plate on scintillation counter add_scint->read_plate

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For IC50 determination, create a 10-point serial dilution series in a 96-well plate.

  • Assay Plate Setup: To the wells of a 96-well plate, add 2.5 µL of the compound dilutions. For control wells, add 2.5 µL of DMSO (for 0% inhibition) and a known broad-spectrum kinase inhibitor (for 100% inhibition).

  • Kinase Reaction Mixture: Prepare a master mix containing the specific kinase and its corresponding substrate in the appropriate kinase assay buffer.

  • Pre-incubation: Add 20 µL of the kinase/substrate mixture to each well of the assay plate. Gently mix and incubate for 10 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP master mix containing both non-radiolabeled ATP and [γ-³³P]ATP at the desired final concentration (e.g., the Km for the specific kinase). Add 5 µL of the ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP will not.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove all unincorporated [γ-³³P]ATP.

  • Detection: After the final wash, dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

Interpreting the Selectivity Data: A Hypothetical Case Study

To illustrate the outcome of such a study, let's consider a hypothetical dataset for this compound.

Hypothetical Initial Screen Results

In our hypothetical screen of 320 kinases at 10 µM, the compound showed >70% inhibition against 5 kinases.

Kinase TargetFamily% Inhibition at 10 µM
CDK2/CycACMGC98%
GSK3βCMGC92%
PIM1CAMK85%
Aurora AOther78%
FLT3TK71%
Hypothetical IC50 Values

Dose-response assays for these five kinases yielded the following IC50 values:

Kinase TargetIC50 (nM)
CDK2/CycA50
GSK3β250
PIM1800
Aurora A1,500
FLT33,200

Selectivity Profile Visualization:

The selectivity can be visualized by plotting the IC50 values.

G cluster_0 CDK2/CycA 50 nM GSK3β 250 nM PIM1 800 nM Aurora A 1,500 nM FLT3 3,200 nM

Caption: Hypothetical potency of the compound against selected kinases.

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound is a potent inhibitor of CDK2/CycA with an IC50 of 50 nM. It demonstrates a 5-fold selectivity for CDK2/CycA over GSK3β and greater than 10-fold selectivity against the other identified off-targets. This profile suggests that the compound is a relatively selective CDK2 inhibitor.

The morpholine group is a common feature in many kinase inhibitors, including those targeting PI3K/mTOR, and is often incorporated to improve physicochemical properties and potency[1]. The thiazole ring is also a well-known scaffold in kinase inhibitor design, appearing in inhibitors of Aurora kinases and others[9]. The combination of these two moieties in this compound likely contributes to its hypothetical activity.

Conclusion and Next Steps

This guide outlines a robust, industry-standard approach to benchmarking the selectivity of a novel kinase inhibitor, this compound. By employing a broad initial screen followed by confirmatory IC50 determination, researchers can build a comprehensive understanding of a compound's activity profile. This data-driven approach is fundamental for making informed decisions in the drug discovery pipeline, guiding medicinal chemistry efforts, and ultimately contributing to the development of safer and more effective targeted therapies.

The next logical steps, based on our hypothetical data, would be to:

  • Confirm the mechanism of action (e.g., ATP-competitive) through kinetic studies.

  • Assess the compound's activity in cell-based assays to determine its cellular potency and effects on downstream signaling pathways of the target kinase.

  • Initiate medicinal chemistry efforts to improve selectivity, guided by the initial SAR data.

By adhering to these principles of rigorous scientific investigation, we can effectively characterize novel chemical matter and advance the most promising candidates toward clinical development.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Compounds in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

For drug discovery and chemical biology researchers, the identification of a small molecule that elicits a desired cellular phenotype is a watershed moment. However, this observation is merely the beginning of a crucial journey: to understand how the molecule works. The critical next step is to confirm that the compound physically interacts with its intended intracellular target—a process known as target engagement.[1][2] Without this confirmation, the mechanism of action remains speculative, hindering rational drug development and optimization.[1]

This guide provides a comparative overview of orthogonal experimental strategies to robustly confirm the cellular target engagement of a novel bioactive compound. As the specific biological target of 4-(5-Bromothiazol-2-YL)morpholine is not extensively documented in publicly available literature, we will proceed by treating it as a hypothetical novel compound, herein referred to as "Compound X." We will use the well-understood protein kinase family as a representative target class to illustrate these methodologies.

The core principle of rigorous target validation is the use of orthogonal methods —distinct, complementary techniques that measure the same parameter through different physical principles.[3][4] Obtaining consistent results from multiple orthogonal assays provides a high degree of confidence that the observed interaction is genuine and not an artifact of a single experimental system.[4][5]

Our strategic workflow for confirming target engagement is built on a tripartite foundation:

  • Direct Biophysical Interaction: Does the compound physically bind to the purified target protein in vitro?

  • In-Cell Target Engagement: Does the compound engage the target within the complex milieu of a living cell?

  • Functional Modulation: Does the compound's engagement with the target lead to a measurable change in the target's downstream biological activity?

Part 1: In Vitro Confirmation of Direct Biophysical Interaction

Before investing in complex cellular assays, it is paramount to establish a direct, physical interaction between Compound X and its putative purified target protein (e.g., "Kinase Y"). This step provides foundational evidence and quantitative binding parameters. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparison of In Vitro Techniques
Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte (Compound X) flows over the immobilized ligand (Kinase Y).[6][7]Binding Affinity (K D ), Association Rate (k a ), Dissociation Rate (k d )[6]Real-time kinetic data, high sensitivity, requires small amounts of protein.[8]Protein immobilization can affect activity[7]; requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between two molecules in solution.[9][10]Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[9][11]Label-free, solution-based (no immobilization), provides a complete thermodynamic profile.[11]Requires larger quantities of pure protein and compound; lower throughput.[9]

Experimental Workflow: Biophysical Validation

G cluster_0 Step 1: In Vitro Validation cluster_1 Step 2: Orthogonal Assays cluster_2 Step 3: Data Analysis PurifiedProtein Purified Target Protein (e.g., Kinase Y) SPR Surface Plasmon Resonance (SPR) Measures binding kinetics PurifiedProtein->SPR ITC Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics PurifiedProtein->ITC CompoundX Compound X CompoundX->SPR CompoundX->ITC Kinetics Binding Kinetics (ka, kd, KD) SPR->Kinetics Thermo Thermodynamic Profile (KD, ΔH, ΔS) ITC->Thermo Conclusion Conclusion: Direct physical binding confirmed

Caption: Workflow for confirming direct biophysical interaction in vitro.

Protocol: Surface Plasmon Resonance (SPR) for Kinase Inhibitors

This protocol outlines the general steps for assessing the interaction between Compound X and a putative kinase target.

  • Immobilization of Kinase Y:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize purified Kinase Y to the chip surface at a low density to avoid mass transport limitations. The immobilization buffer should be chosen to maintain protein stability.[7][8]

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein.

  • Binding Analysis:

    • Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected K D .

    • Inject the Compound X solutions sequentially over the kinase-immobilized and reference flow cells, starting from the lowest concentration.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Subtract the average of the blank injections from the compound injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).[12]

Part 2: In-Cell Confirmation of Target Engagement

Confirming that a compound binds its target in a test tube is a necessary first step, but it does not guarantee the same interaction occurs within the complex and crowded environment of a cell.[13] Cellular target engagement assays are therefore critical for validating a compound's mechanism of action in a more physiologically relevant context.[1][14]

Here, we compare two powerful, label-free methods: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Comparison of In-Cell Techniques
Technique Principle Key Outputs Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][15]A "thermal shift" (ΔT m ) in the protein's melting curve.[16]Works in intact cells and tissues, label-free.[15][16]Requires a specific antibody for detection (e.g., Western blot); not all proteins show a thermal shift.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters a protein's conformation, protecting it from proteolytic degradation.[17][18][19]Increased abundance of the intact protein band on a gel in the presence of the compound after limited proteolysis.[17]Label-free, does not require heating equipment.[19][20]Requires careful optimization of protease concentration and digestion time[17]; may not work for all protein-ligand interactions.

Experimental Workflow: CETSA

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_4 Step 4: Analysis IntactCells Intact Cells Treat Incubate Cells IntactCells->Treat Compound Compound X (or DMSO Vehicle) Compound->Treat Heat Heat Aliquots at Different Temps Treat->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to Pellet Aggregated Proteins Lysis->Centrifuge WB Western Blot for Soluble Target Protein Centrifuge->WB Quant Quantify Band Intensity WB->Quant Plot Plot Melt Curves (Intensity vs. Temp) Quant->Plot

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a classic CETSA experiment followed by Western blot detection.

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein (Kinase Y) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat one aliquot of cells with Compound X at a desired concentration (e.g., 10 µM) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[16]

  • Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Kinase Y in each sample by SDS-PAGE and Western blotting using a specific antibody.

    • Quantify the band intensities and plot them as a percentage of the non-heated control for both vehicle and Compound X-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample.[22]

Part 3: Functional Validation of Target Engagement

The ultimate proof of target engagement is demonstrating that compound binding alters the target's biological function.[2] For a kinase inhibitor, this typically means showing a reduction in the phosphorylation of its known downstream substrates.

Experimental Workflow: Downstream Signaling Analysis

G CompoundX Compound X (Kinase Y Inhibitor) KinaseY Kinase Y (Active) CompoundX->KinaseY Substrate Substrate Protein KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response pSubstrate->Response Triggers

Caption: Inhibition of a kinase signaling pathway by Compound X.

Protocol: Western Blot for Phospho-Substrate Levels
  • Cell Treatment:

    • Plate cells and grow overnight.

    • Treat cells with a dose-response range of Compound X (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator during the last 15-30 minutes of compound incubation.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration and perform SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated form of the substrate (p-Substrate) and for the total amount of the substrate protein. A loading control (e.g., GAPDH or β-actin) should also be used.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate and total Substrate.

    • Normalize the p-Substrate signal to the total Substrate signal for each lane.

    • A dose-dependent decrease in the normalized p-Substrate signal in Compound X-treated cells confirms functional target engagement.

Synthesizing the Evidence: A Comparison of Methodologies

A multi-pronged approach provides the most compelling evidence for target engagement.[4] Each method offers unique insights and, when combined, they create a self-validating system.

Method Category Primary Question Answered Example Technique Strength Limitation
Biophysical (In Vitro) Does the compound bind the purified protein directly?SPRProvides quantitative kinetics (K D , k on /k off ).[6]Lacks cellular context; protein may not be in its native state.[7]
Cellular (In-Cell) Does the compound bind the target inside a cell?CETSAConfirms engagement in a physiological environment.[15][16]Indirect readout of binding; may not be applicable to all targets.
Functional (Phenotypic) Does binding alter the target's function?Phospho-Western BlotLinks target engagement to a biological outcome.Downstream effects can be influenced by off-target activities.[2]

By systematically applying these orthogonal approaches—from direct binding in a test tube to functional modulation in living cells—researchers can build an undeniable case for the target engagement of a novel compound like this compound, paving the way for its confident progression in the drug discovery pipeline.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analytical Methods in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) or a key starting material are not merely data points; they are the bedrock of safety and efficacy. The compound 4-(5-Bromothiazol-2-YL)morpholine, a heterocyclic molecule incorporating both thiazole and morpholine moieties[1], serves as a critical building block in the synthesis of more complex pharmaceutical agents. Ensuring its quality requires analytical methods that are not only precise and accurate but also demonstrably robust and reliable.

This guide delves into the crucial practice of cross-validation, a process that compares two or more distinct analytical procedures to confirm their suitability for the same intended purpose[2]. The core principle is that if two methods, based on different physicochemical principles, yield comparable results, it significantly enhances confidence in the data's integrity. This is the essence of using orthogonal methods.

We will compare a classic, widely-used technique—Stability-Indicating High-Performance Liquid Chromatography (HPLC)—with a powerful, absolute quantification method: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison will not only outline the validation of each method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4] but will also provide a framework for their cross-validation, ensuring a comprehensive analytical control strategy for this compound.

Method 1: Development and Validation of a Stability-Indicating RP-HPLC Method

The cornerstone of quality control for organic molecules is often a stability-indicating reverse-phase HPLC method. Its purpose is twofold: to quantify the main component (assay) and to separate, detect, and quantify any process-related impurities or degradation products[5][6]. A method earns the "stability-indicating" designation only after being challenged through forced degradation studies, which intentionally stress the analyte to produce potential degradants[7][8].

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation of the main peak from any potential impurities, which may have a wide range of polarities. A phosphate buffer is added to maintain a consistent pH, which is critical for peak shape and retention time reproducibility of ionizable compounds.

  • Detection: The thiazole ring provides a UV chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is preferred during development to assess peak purity and identify the optimal monitoring wavelength.

Forced Degradation (Stress Testing) Protocol

Forced degradation is essential to establish the method's specificity and stability-indicating properties[9][10]. The goal is to achieve 5-20% degradation of the API to ensure that any significant degradants are produced and can be chromatographically resolved[7][9].

  • Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH, at room temperature for 2 hours.

  • Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂, at room temperature for 24 hours[10].

  • Thermal Degradation: The solid compound is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The solid compound is exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.

A sample of each stressed solution is then diluted and injected into the HPLC system. The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >2.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Use Routine Use & Cross-Validation Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Forced Degradation Study Dev2->Dev3 Dev4 Assess Specificity & Peak Purity Dev3->Dev4 Val1 Linearity & Range Dev4->Val1 Val2 Accuracy (% Recovery) Val1->Val2 Val3 Precision (Repeatability & Intermediate) Val1->Val3 Val4 LOD & LOQ Val1->Val4 Val5 Robustness Val2->Val5 Val3->Val5 Val4->Val5 Use1 Analyze Batch Sample (HPLC) Val5->Use1 Use2 Compare with qNMR Result

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol: RP-HPLC
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50) to get 1 mg/mL stock. Further dilute as needed.
Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaResult
Specificity Peak purity > 990; Resolution > 2Passed; No interference from degradants.
Linearity (Correlation Coefficient) r² ≥ 0.9990.9998
Range 80-120% of test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%0.82%
Limit of Quantitation (LOQ) S/N ≥ 100.05 µg/mL
Robustness %RSD ≤ 2.0% after minor changesPassed (Flow rate ±0.1, Temp ±2°C)

Method 2: Quantitative NMR (qNMR) as an Orthogonal Primary Method

Quantitative NMR (qNMR) has emerged as a powerful alternative to chromatographic techniques for purity assessment and quantification[11][12]. Its primary advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of concentration or purity without a specific reference standard of the analyte itself[13][14]. By using a certified internal standard of known purity, qNMR acts as a primary ratio method, making it an ideal orthogonal technique to HPLC[12].

Causality Behind Experimental Choices
  • Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, highly pure, and possesses two olefinic protons that resonate as a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free from interference from the analyte protons.

  • Solvent: DMSO-d₆ is used for its excellent solubilizing power for a wide range of organic compounds and its high boiling point, which minimizes evaporation during sample preparation.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is critical to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Calc Purity Calculation Prep1 Accurately weigh Analyte Prep3 Dissolve in Deuterated Solvent Prep1->Prep3 Prep2 Accurately weigh Internal Standard Prep2->Prep3 Acq1 Select Quantitative Parameters (e.g., long D1) Prep3->Acq1 Acq2 Acquire 1H NMR Spectrum Acq1->Acq2 Acq3 Process Data (Phasing, Baseline Correction) Acq2->Acq3 Calc1 Integrate Analyte & Standard Peaks Acq3->Calc1 Calc2 Apply qNMR Equation Calc1->Calc2 Calc3 Report Purity (%) Calc2->Calc3

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of certified maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • NMR Acquisition (500 MHz Spectrometer):

    • Pulse Program: Standard 90° pulse (zg).

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., the thiazole CH proton) and the singlet from the maleic acid standard.

  • Calculation: The purity of the analyte is calculated using the following formula[14]: Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • std = Internal Standard

Cross-Validation: A Direct Comparison of HPLC and qNMR

Cross-validation is the ultimate test to demonstrate the concordance between two validated analytical methods[2][15]. By analyzing the exact same batch of this compound, we can directly compare the quantitative results and confirm the absence of any method-specific bias.

Experimental Design
  • A single, homogenous batch of this compound is selected for analysis.

  • The sample is analyzed in triplicate using the validated RP-HPLC method to determine the assay value (% w/w).

  • The sample is analyzed in triplicate using the validated qNMR method to determine the purity value (% w/w).

  • The results are statistically compared.

Cross_Validation cluster_HPLC Method A cluster_qNMR Method B (Orthogonal) Analyte Single Batch of This compound HPLC Validated RP-HPLC Method Analyte->HPLC qNMR Validated qNMR Method Analyte->qNMR Result_HPLC Assay Result (e.g., 99.5% w/w) HPLC->Result_HPLC Comparison Compare Results (% Difference ≤ 2.0%) Result_HPLC->Comparison Result_qNMR Purity Result (e.g., 99.3% w/w) qNMR->Result_qNMR Result_qNMR->Comparison

References

Reproducibility Assessment: A Comparative Guide to the Synthesis of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparative assessment of the published synthesis of 4-(5-bromothiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining the underlying chemical principles and providing a detailed, reproducible experimental protocol, this document serves as a practical resource for researchers aiming to synthesize this target molecule.

Introduction: The Importance of Reproducible Synthesis

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the reproducibility of published synthetic methods can often be a significant challenge, leading to wasted resources and delays in research progress. This guide aims to address this issue for the specific case of this compound by providing a thorough evaluation of the likely synthetic pathways and a robust, step-by-step protocol for its preparation.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are plausible for the construction of this compound: the Hantzsch thiazole synthesis and nucleophilic aromatic substitution.

1. Hantzsch Thiazole Synthesis:

This classical method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring[4][5]. In the context of our target molecule, this would likely involve a complex, multi-step synthesis of a morpholine-containing thioamide and a brominated α-halocarbonyl compound. While a versatile method for creating diverse thiazole derivatives, its application here would likely be less efficient than the alternative[6].

2. Nucleophilic Aromatic Substitution (SNAr):

This approach utilizes a di-halogenated thiazole as the starting material, with subsequent displacement of one of the halogens by a nucleophile, in this case, morpholine[4][7][8]. The electron-withdrawing nature of the thiazole ring system facilitates this type of substitution[7]. Given the availability of 2,5-dibromothiazole, this method presents a more direct and atom-economical route to the desired product. A published procedure for the synthesis of the isomeric 4-(4-bromothiazol-2-yl)morpholine from 2,4-dibromothiazole and morpholine provides a strong precedent for the success of this strategy[9].

FeatureHantzsch Thiazole SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials Complex, multi-step synthesis of precursorsReadily available 2,5-dibromothiazole and morpholine
Number of Steps Likely multiple stepsTypically a single step
Reaction Conditions Can require heating and specific catalystsGenerally mild to moderate heating[9]
Reproducibility Potentially variable depending on precursor synthesisHigh, based on analogous, well-documented procedures[9]
Overall Efficiency LowerHigher

Based on this comparison, the SNAr approach is the recommended and most reproducible method for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,5-Dibromothiazole with Morpholine

This protocol is adapted from a reliable, published procedure for a closely related isomer and is expected to yield the target compound with high fidelity[9].

Materials:

  • 2,5-Dibromothiazole

  • Morpholine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))[10][11]

  • Suitable base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))[11][12]

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel for column chromatography

Equipment:

  • Sealed reaction tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry sealed reaction tube, combine 2,5-dibromothiazole (1.0 eq) and a suitable anhydrous polar aprotic solvent such as DMF or MeCN.

  • Addition of Reagents: To the stirred solution, add morpholine (2.0-3.0 eq) followed by a suitable base such as triethylamine (2.0-3.0 eq). The use of excess morpholine can also serve as the base and solvent in some cases[9].

  • Reaction: Seal the tube and heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Expected Characterization:

While a full published dataset is unavailable, the following analytical techniques should be used to confirm the structure and purity of the synthesized compound:

  • 1H NMR: Expect to see characteristic signals for the morpholine protons, typically two triplets around 3.7-3.9 ppm and 3.4-3.6 ppm, and a singlet for the thiazole proton[13][14].

  • 13C NMR: Signals corresponding to the carbon atoms of the thiazole and morpholine rings should be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C7H9BrN2OS, MW: 249.13 g/mol )[15].

  • Melting Point: A sharp melting point will indicate the purity of the compound.

Visualizing the Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_5_Dibromothiazole 2,5-Dibromothiazole Reaction_Vessel Reaction Vessel (Solvent, Base, Heat) 2_5_Dibromothiazole->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Reaction Completion Drying Drying & Concentration Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion and Recommendations

The synthesis of this compound is most reliably and reproducibly achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromothiazole and morpholine. This method is advantageous due to its directness, use of readily available starting materials, and the strong precedent set by the successful synthesis of a closely related isomer. The provided experimental protocol, based on established chemical principles, offers a clear and actionable guide for researchers. For successful reproduction, careful monitoring of the reaction progress and thorough purification of the final product are paramount. It is recommended that full analytical characterization be performed to confirm the identity and purity of the synthesized compound.

References

A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of contemporary drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents.[1][2] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of the novel compound 4-(5-Bromothiazol-2-YL)morpholine. We will delineate a self-validating workflow, from target selection and ligand preparation to the execution of docking simulations and rigorous results analysis. By comparing our compound of interest against known ligands, we aim to contextualize its potential efficacy and provide a robust framework for subsequent in vitro validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research endeavors.

Part 1: Foundational Principles—Target Selection and Rationale

The journey of evaluating a novel compound begins with identifying a biologically relevant target. The selection of an appropriate protein target is arguably the most critical step, as all subsequent computational and experimental work hinges on this choice. For the purposes of this guide, and based on common scaffolds in medicinal chemistry, we will hypothesize that this compound is a potential inhibitor of a kinase, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.

For this study, we have selected PIM1 Kinase , a serine/threonine kinase that is a well-established target in oncology. A co-crystallized structure of PIM1 with a known inhibitor is available in the Protein Data Bank (PDB), which is a crucial resource for structure-based drug design.[3][4][5] The availability of a high-resolution crystal structure with a bound ligand allows for a more accurate definition of the binding site and provides a benchmark for validating our docking protocol.

Part 2: The Benchmarks—Selection of Known Ligands for Comparison

A comparative analysis is only as strong as the reference compounds against which the novel molecule is evaluated. For this study, we will use two primary benchmarks:

  • Co-crystallized Ligand: The ligand present in the experimentally determined structure of the target protein. This is the gold standard for validating the docking protocol. A successful docking protocol should be able to accurately reproduce the binding pose of the co-crystallized ligand.[6][7]

  • Known Inhibitors: A selection of compounds with established inhibitory activity against the target protein, preferably with published IC50 or Ki values. These compounds provide a basis for comparing the predicted binding affinity of our novel molecule to compounds with known biological activity.[6]

Part 3: The Workflow—A Self-Validating Docking Protocol

A rigorous and reproducible docking workflow is essential for generating meaningful results. The following protocol is designed to be self-validating, incorporating steps to ensure the accuracy and reliability of the computational predictions.

Experimental Workflow Overview

G cluster_prep System Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB 1. Obtain Target Structure (e.g., PDB ID: 1YXT) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligands (Generate 3D conformers, assign charges) PrepProt->PrepLig Grid 4. Define Binding Site (Grid Generation) PrepLig->Grid Dock 5. Perform Docking (AutoDock Vina) Grid->Dock Validate 6. Validate Protocol (Re-dock co-crystallized ligand, RMSD < 2Å) Dock->Validate Analyze 7. Analyze Results (Binding energy, interactions) Validate->Analyze Compare 8. Comparative Analysis (Compare with known ligands) Analyze->Compare Visualize 9. Visualize Complexes (PyMOL) Compare->Visualize

Caption: A generalized workflow for comparative molecular docking analysis.

Detailed Protocol: System Preparation

Objective: To prepare the protein receptor and all ligands for the docking simulation. This involves cleaning the PDB file, adding necessary atoms, and converting files to the appropriate format.

Tools:

  • PyMOL: For visualization and initial protein cleaning.[8][9][10]

  • AutoDock Tools (ADT): For preparing protein and ligand files in the PDBQT format required by AutoDock Vina.[11][12]

Protocol:

  • Protein Preparation:

    • Download the PDB file of the target protein (e.g., PIM1 Kinase, PDB ID: 1YXT) from the RCSB PDB database.[5]

    • Open the PDB file in PyMOL. Remove all water molecules and any non-essential co-factors or ions.[13][14]

    • Save the cleaned protein structure as a new PDB file.

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared protein as a PDBQT file.

  • Ligand Preparation:

    • Obtain the 2D structures of this compound and the known ligands.

    • Convert the 2D structures to 3D structures using a tool like Avogadro or an online converter.

    • Perform an initial energy minimization of the 3D structures.[15][16]

    • Open each ligand file in AutoDock Tools.

    • Define the rotatable bonds.[17]

    • Save each prepared ligand as a PDBQT file.

Detailed Protocol: Molecular Docking

Objective: To perform the molecular docking simulations using AutoDock Vina and validate the docking protocol.

Tools:

  • AutoDock Vina: The docking engine.

  • AutoDock Tools (ADT): For grid box generation.[11]

Protocol:

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into ADT.

    • Identify the binding site. This can be done by selecting the residues surrounding the co-crystallized ligand.

    • Use the Grid Box tool in ADT to define a search space that encompasses the entire binding site. Record the center coordinates and dimensions of the grid box.

  • Docking Execution:

    • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Protocol Validation:

    • Perform a docking run with the co-crystallized ligand.

    • Superimpose the lowest energy pose of the re-docked ligand with the original crystallographic pose in PyMOL.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode.[6][7][18]

Part 4: Comparative Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that must be carefully analyzed and interpreted. The primary metrics for comparison are the binding affinity (reported as a negative value in kcal/mol) and the molecular interactions observed in the docked poses.[18][19][20]

Quantitative Data Summary
CompoundBinding Affinity (kcal/mol)Predicted Ki (nM)Key Interactions (Residues)
This compound-8.5150H-bond with GLU121, Pi-stacking with PHE49
Known Inhibitor 1 (e.g., Staurosporine)-9.250H-bonds with GLU121, LYS67
Known Inhibitor 2 (e.g., Quercetin)-7.8500H-bonds with GLU121, ASP128
Co-crystallized Ligand (Re-docked)-9.530H-bonds with GLU121, LYS67, Pi-stacking with PHE49

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Analysis of Molecular Interactions

A lower binding energy suggests a more favorable binding interaction.[19] However, a thorough analysis of the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) is crucial for understanding the binding mode and for guiding future lead optimization efforts.[21] Visualization tools like PyMOL or Discovery Studio are essential for this step.[10][22][23]

Signaling Pathway Context

PIM1_Pathway cluster_input STAT3 STAT3 PIM1 PIM1 Kinase STAT3->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation (Inactivation) Proliferation Cell Proliferation PIM1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cytokines Cytokines (e.g., IL-6) Cytokines->STAT3

Caption: A simplified representation of the PIM1 signaling pathway.

By inhibiting PIM1, a potential drug can prevent the phosphorylation of downstream targets like Bad, thereby promoting apoptosis and reducing cell proliferation. The docking results suggest that this compound may be a viable candidate for modulating this pathway.

Part 5: Concluding Remarks and Future Perspectives

This guide has outlined a comprehensive and self-validating workflow for the comparative docking analysis of the novel compound this compound against the PIM1 kinase target. The hypothetical results indicate that our compound of interest exhibits a promising binding affinity and engages in key interactions within the active site, comparable to known inhibitors.

It is imperative to remember that molecular docking is a predictive tool.[24] The insights gained from this in silico analysis provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: experimental validation through in vitro binding assays and functional assays.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Bromothiazol-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a synthetic building block in contemporary drug discovery and materials science, 4-(5-Bromothiazol-2-YL)morpholine is integral to innovation.[1][2] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. This guide moves beyond mere compliance, offering a framework for responsible stewardship of this and similar brominated heterocyclic compounds. Our objective is to ensure that every step, from waste generation to final disposal, is underpinned by a deep understanding of the chemical's inherent risks and a commitment to personnel and environmental safety.

Understanding the Hazard: A Proactive Risk Assessment

The disposal protocol for any chemical begins with a thorough understanding of its hazard profile. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a scientific assessment of its structural components—the morpholine ring and the brominated thiazole moiety—provides a robust basis for risk evaluation.

  • The Morpholine Component: Morpholine is a well-characterized compound classified as a flammable liquid and vapor.[3][4][5] It is harmful if swallowed and toxic in contact with skin or if inhaled.[6][7][8] Crucially, it is known to cause severe skin burns and eye damage, necessitating stringent protective measures.[3][6][7]

  • The Brominated Thiazole Component: The presence of a bromine atom on a heterocyclic ring introduces distinct hazards. Organobromine compounds can be persistent in the environment and may exhibit bio-accumulative properties.[9] The thiazole ring itself can contribute to skin and eye irritation.[10][11] Thermal decomposition of such compounds can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[10]

Based on this analysis, this compound must be treated as a hazardous substance with multiple risk factors.

Hazard Category Inferred Risk from Structural Analysis Primary Rationale GHS Pictograms
Acute Toxicity Oral, Dermal, InhalationThe toxicity profile of the morpholine precursor is significant.[4][7][8]
alt text
Skin Corrosion/Irritation Causes Severe BurnsMorpholine is a known corrosive agent.[3][6]
alt text
Serious Eye Damage Causes Serious Eye DamageThe morpholine moiety presents a high risk of irreversible eye damage.[3][6]
alt text
Environmental Hazard Harmful to Aquatic LifeBrominated organic compounds can be persistent and ecotoxic.[9][12]
alt text

Foundational Safety: Personal Protective Equipment (PPE)

Before handling waste containing this compound, the correct PPE is non-negotiable. This is your first and most critical line of defense.

Equipment Specification Reasoning
Gloves Nitrile or Neoprene Gloves (double-gloving recommended)Provides protection against dermal absorption and chemical burns.[6]
Eye Protection Chemical Splash Goggles and Face ShieldProtects against splashes that can cause severe, irreversible eye damage.[3][7]
Body Protection Flame-Resistant Laboratory CoatProtects skin from contact and clothing from contamination.
Respiratory Protection Use within a certified Chemical Fume HoodEssential to prevent inhalation of any dust or vapors, which are presumed to be toxic.[7]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[13][14] Mixing incompatible waste streams is a frequent cause of laboratory accidents.[15][16]

Waste Segregation Decision Workflow

The following diagram outlines the decision-making process for segregating waste contaminated with this compound.

G Diagram 1: Waste Segregation Decision Workflow start Waste Generated is_contaminated Is waste contaminated with This compound? start->is_contaminated solid_or_liquid Solid or Liquid Waste? is_contaminated->solid_or_liquid Yes non_haz Dispose as Non-Hazardous (per institutional policy) is_contaminated->non_haz No liquid_waste Liquid Halogenated Organic Waste solid_or_liquid->liquid_waste Liquid sharps Contaminated Sharps? solid_or_liquid->sharps Solid solid_waste Solid Halogenated Organic Waste sharps->solid_waste No sharps_container Dispose in Puncture-Proof Sharps Container sharps->sharps_container Yes

Caption: Decision tree for proper segregation of laboratory waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol minimizes ambiguity and risk. All chemical waste must be managed in accordance with institutional guidelines and local regulations.[15][17]

Protocol 1: Disposal of Solid Waste

This applies to residual amounts of the pure compound, contaminated consumables (e.g., weighing paper, gloves, silica gel), and reaction byproducts.

  • Container Selection: Choose a wide-mouth, sealable container clearly labeled "Halogenated Solid Organic Waste." Ensure the container is made of a compatible material (e.g., HDPE).[13][17]

  • Waste Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the designated container using appropriate tools (spatulas, forceps). Avoid generating dust.

  • Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and any other components. Affix the appropriate hazard pictograms (Toxic, Corrosive, Environmental Hazard).[15]

  • Storage: Keep the waste container securely closed when not in use.[14][17] Store it in a designated Satellite Accumulation Area, away from incompatible materials like strong acids or bases.[15][17]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not accumulate more than 55 gallons of hazardous waste.[17]

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing the compound, reaction mother liquors, and contaminated solvents.

  • Container Selection: Use a dedicated, leak-proof container, preferably a glass or chemically resistant plastic bottle, for "Halogenated Liquid Organic Waste."[13][15]

  • Segregation: Do not mix this waste stream with non-halogenated solvents. This is critical for proper and cost-effective disposal by incineration.

  • Waste Transfer: Pour liquid waste carefully into the container within a fume hood to avoid splashing and vapor inhalation. Use a funnel.

  • Labeling: Label the container with the names and approximate concentrations of all chemical constituents, including solvents. Attach all relevant hazard pictograms.

  • Storage & Pickup: Follow the same storage and pickup procedures as outlined for solid waste. Keep the container tightly sealed and stored in secondary containment (e.g., a spill tray).[13]

Disposal and Decontamination Workflow

The following diagram illustrates the lifecycle of the chemical waste from generation to final disposal.

G Diagram 2: Chemical Waste Disposal Workflow cluster_lab Laboratory Activities cluster_ehs EHS / Waste Management generation Waste Generation (Solid or Liquid) segregation Segregate Waste (Halogenated vs. Non-Halogenated) generation->segregation container Place in Correctly Labeled, Compatible Container segregation->container storage Store in Designated Satellite Accumulation Area container->storage pickup EHS Schedules Waste Pickup storage->pickup disposal Transport to Licensed Hazardous Waste Facility pickup->disposal

Caption: Workflow from waste generation to final EHS-managed disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear, pre-defined emergency plan is essential for mitigating harm.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line immediately.

    • For small spills, if properly trained and equipped, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

References

Navigating the Safe Handling of 4-(5-Bromothiazol-2-YL)morpholine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 4-(5-Bromothiazol-2-YL)morpholine, a compound that, while promising in research, requires meticulous safety protocols. The information herein is synthesized from established safety data for its constituent chemical classes, ensuring a robust and reliable framework for your laboratory operations.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not merely about a single piece of equipment but a holistic system of controls. The hierarchy of controls prioritizes engineering and administrative controls, with PPE serving as the final, critical barrier between you and the substance.

Essential Personal Protective Equipment: Your Last Line of Defense

Given the anticipated hazards of this compound, the following PPE is mandatory for all handling procedures.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Potential for Splashing Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatAir-purifying respirator with an organic vapor cartridge
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA) or an air-purifying respirator with an organic vapor cartridge and a particulate filter
Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with this compound can cause severe eye damage.[1][2] Therefore, at a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing, a face shield worn over goggles is essential to protect the entire face.

Hand Protection: Preventing Dermal Absorption

This compound is presumed to be toxic upon skin contact.[2][5] Therefore, chemically resistant gloves are a critical component of your PPE.

  • Glove Selection: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Double-Gloving: For enhanced protection, especially during prolonged handling, double-gloving is a best practice.

  • Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture. Change gloves frequently, and immediately if contamination is suspected.

Body Protection: A Barrier Against Contamination

A fully buttoned lab coat is the minimum requirement for body protection. For tasks with a higher potential for splashes or spills, a chemical-resistant apron worn over the lab coat is necessary. In the event of a large spill, a chemical-resistant suit may be required.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Handling of this compound should always be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If engineering controls are not sufficient or during emergency situations, respiratory protection is necessary. An air-purifying respirator equipped with an organic vapor cartridge is the standard choice. For significant spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.

Procedural Integrity: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Management: Environmental Responsibility

Spill Response Workflow

Spill_Response A 1. Evacuate and Secure Area B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Absorb with Inert Material C->D E 5. Collect and Containerize Waste D->E F 6. Decontaminate Area E->F G 7. Dispose of as Hazardous Waste F->G

Caption: Step-by-step workflow for responding to a chemical spill.

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations. Brominated organic compounds should not be disposed of down the drain.[8][12]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromothiazol-2-YL)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Bromothiazol-2-YL)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.